Product packaging for MeOSuc-Ala-Ala-Pro-Val-PNA(Cat. No.:)

MeOSuc-Ala-Ala-Pro-Val-PNA

Cat. No.: B058220
M. Wt: 590.6 g/mol
InChI Key: VLVGCNNWNUERRZ-OSAZLGQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MeOSuc-Ala-Ala-Pro-Val-PNA is a highly specific and sensitive chromogenic substrate designed for the continuous assay and kinetic analysis of human leukocyte elastase (HLE), also known as neutrophil elastase. This peptide sequence is derived from the natural cleavage site of elastase, with the methoxysuccinyl (MeOSuc) group enhancing solubility and specificity for the enzyme. The para-nitroaniline (pNA/PNA) moiety is cleaved from the C-terminal valine residue by elastase, releasing the yellow chromophore p-nitroaniline, which can be quantified spectrophotometrically at 405-410 nm. This allows for real-time monitoring of enzymatic activity, making it an indispensable tool for studying the role of neutrophil elastase in inflammatory processes, such as those observed in chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Furthermore, this substrate is critical for high-throughput screening of potential elastase inhibitors, evaluating the efficacy of therapeutic compounds, and fundamental biochemical research into protease kinetics and mechanism. Our product is supplied with guaranteed high purity and stability, ensuring reliable and reproducible results for your investigative needs.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H38N6O9 B058220 MeOSuc-Ala-Ala-Pro-Val-PNA

Properties

IUPAC Name

methyl 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38N6O9/c1-15(2)23(26(38)30-18-8-10-19(11-9-18)33(40)41)31-25(37)20-7-6-14-32(20)27(39)17(4)29-24(36)16(3)28-21(34)12-13-22(35)42-5/h8-11,15-17,20,23H,6-7,12-14H2,1-5H3,(H,28,34)(H,29,36)(H,30,38)(H,31,37)/t16-,17-,20-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVGCNNWNUERRZ-OSAZLGQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38N6O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

590.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to MeOSuc-Ala-Ala-Pro-Val-pNA

Author: BenchChem Technical Support Team. Date: November 2025

for Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valine p-nitroanilide, commonly abbreviated as MeOSuc-Ala-Ala-Pro-Val-pNA or MeOSuc-AAPV-pNA, is a highly sensitive and specific chromogenic substrate primarily utilized for the kinetic analysis of elastase enzymes, particularly human neutrophil elastase (HNE), also known as human leukocyte elastase (HLE).[1][2] Its high specificity and solubility make it an invaluable tool in both basic research and drug development for studying proteolytic activity and screening for potential enzyme inhibitors.[1]

This peptide derivative is designed to be selectively cleaved by elastase, releasing the chromophore p-nitroaniline (pNA).[1] The rate of pNA release can be monitored spectrophotometrically, providing a direct measure of enzymatic activity.[1] This guide provides a comprehensive overview of the technical details required for the effective use of this compound in a research setting.

Chemical and Physical Properties

This compound is a synthetic peptide with a methoxysuccinyl group at the N-terminus and a p-nitroanilide group at the C-terminus of the valine residue. The methoxysuccinyl group enhances the solubility of the peptide.

PropertyValueReference
CAS Number 70967-90-7--INVALID-LINK--
Molecular Formula C₂₇H₃₈N₆O₉--INVALID-LINK--
Molecular Weight 590.63 g/mol --INVALID-LINK--
Appearance White to off-white solid--INVALID-LINK--
Purity ≥98% (by HPLC)--INVALID-LINK--
Solubility DMSO (20 mM), DMF (5 mg/mL), Ethanol (1 mg/mL)--INVALID-LINK--, --INVALID-LINK--
Storage Store at -20°C or below. Stock solutions are stable for up to 3 months at -20°C.--INVALID-LINK--

Mechanism of Action

This compound serves as a substrate for serine proteases, with a high degree of specificity for elastases. The enzyme catalyzes the hydrolytic cleavage of the amide bond between the valine residue and the p-nitroaniline moiety. This reaction releases p-nitroaniline, a yellow chromophore that can be quantified by measuring its absorbance at approximately 405-410 nm. The rate of increase in absorbance is directly proportional to the elastase activity under appropriate assay conditions.

G cluster_reactants Reactants cluster_products Products Substrate This compound (Colorless) Enzyme Human Neutrophil Elastase Substrate->Enzyme Peptide MeOSuc-Ala-Ala-Pro-Val Enzyme->Peptide Hydrolysis Chromophore p-nitroaniline (Yellow, Absorbs at 405-410 nm) Enzyme->Chromophore Release G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate Solution (0.2 mM), and Enzyme Dilutions Equilibrate Equilibrate Spectrophotometer and Substrate to 25°C Reagents->Equilibrate Initiate Add Enzyme to Substrate and Mix Equilibrate->Initiate Measure Record Absorbance at 410 nm over Time Initiate->Measure Plot Plot Absorbance vs. Time Measure->Plot Calculate_Rate Determine Linear Rate (ΔA/min) Plot->Calculate_Rate Calculate_Activity Calculate Enzyme Activity using Beer-Lambert Law Calculate_Rate->Calculate_Activity

References

MeOSuc-Ala-Ala-Pro-Val-pNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of the chemical and physical properties of Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-Ala-Ala-Pro-Val-pNA), a widely used chromogenic substrate for elastase. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its characteristics, experimental applications, and relevant biological pathways.

Core Chemical and Physical Properties

This compound is a synthetic peptide derivative designed as a sensitive and specific substrate for human leukocyte elastase and porcine pancreatic elastase.[1][2] Its structure incorporates a p-nitroanilide (pNA) moiety, which is released upon enzymatic cleavage by elastase, resulting in a measurable color change. This property makes it an invaluable tool for enzyme activity assays and inhibitor screening.[3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical Properties

PropertyValueSource(s)
IUPAC Namemethyl 4-[[(2S)-1-[[(2S)-1-[[(2S)-2-[[(2S)-3-methyl-1-(4-nitroanilino)-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate[5]
Molecular FormulaC₂₇H₃₈N₆O₉[3][5]
Molecular Weight590.63 g/mol [1][3][5]
CAS Number70967-90-7[3][6]
Purity≥98% (HPLC)[7]

Table 2: Physical Properties

PropertyValueSource(s)
AppearanceWhite to off-white solid/powder[1]
Melting Point200 - 202 °C[3]
SolubilityDMSO (5 mg/mL, 20 mM), DMF (5 mg/mL, 25 mg/mL), Ethanol (1 mg/mL), Methanol (1 mg/mL)[6]
Storage Temperature-20°C (stock solutions stable for up to 3 months)[3][6]

Table 3: Kinetic Parameters for Human Leukocyte Elastase

Buffer Conditionkcat/Km (M⁻¹s⁻¹)Source(s)
0.10 M Phosphate185,000[1]
0.20 M Mes15,000[1]
0.10 M Phosphate58,000[1]
0.04 M Phosphate330,000[1]

Experimental Protocols

Elastase Activity Assay

This protocol outlines a standard method for determining elastase activity using this compound.

Materials:

  • Tris-NaCl buffer (0.1 M Tris pH 7.5, 0.5 M NaCl)[8]

  • This compound substrate[8]

  • 1-methyl-2-pyrrolidone[8]

  • Elastase solution (e.g., human sputum elastase)[8]

  • Spectrophotometer[8]

Procedure:

  • Buffer Preparation: Prepare a 0.1 M Tris buffer (pH 7.5 at 25°C) containing 0.5 M NaCl.[8]

  • Substrate Solution Preparation: Dissolve 12.0 mg of this compound in 1.0 ml of 1-methyl-2-pyrrolidone. Bring the final volume to 100 ml with the Tris-NaCl buffer to achieve a 0.2 mM substrate solution.[8]

  • Enzyme Solution Preparation: Dissolve the elastase at a concentration of 1.0 mg/ml in 0.05 M sodium acetate (pH 5.0) containing 0.1 M NaCl. Prepare a secondary dilution of 0.10 mg/ml in the same buffer. Keep both enzyme solutions on ice.[8]

  • Assay Measurement:

    • Set the spectrophotometer to 410 nm and the cell temperature to 25°C.[8]

    • Equilibrate 3.0 ml of the substrate solution in the spectrophotometer cell.[8]

    • Initiate the reaction by adding 0.01 ml of the 0.10 mg/ml elastase solution and mix.[8]

    • Monitor the increase in absorbance at 410 nm at 2-3 minute intervals. The rate of increase should be linear for at least 5 to 10 minutes.[8]

Calculation: The rate of substrate cleavage can be used to calculate the specific activity of the enzyme.[8]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_buffer Prepare Tris-NaCl Buffer prep_substrate Prepare Substrate Solution (0.2 mM) prep_buffer->prep_substrate setup_spectro Set Spectrophotometer (410 nm, 25°C) prep_enzyme Prepare Elastase Solution (0.1 mg/ml) equilibrate Equilibrate Substrate Solution setup_spectro->equilibrate add_enzyme Add Elastase to Initiate Reaction equilibrate->add_enzyme measure Measure Absorbance Increase add_enzyme->measure calculate Calculate Specific Activity measure->calculate

Caption: Workflow for Elastase Activity Assay.

Biological Context and Signaling Pathways

Elastase is a serine protease that plays a significant role in inflammatory processes.[9][10] It is known to cleave various proteins, including elastin.[9] One notable signaling pathway involves neutrophil elastase (NE) and its role in stimulating MUC1 gene expression in airway epithelial cells.[11]

Neutrophil Elastase-Induced MUC1 Transcription Signaling Pathway

The following diagram illustrates the signaling cascade initiated by neutrophil elastase, leading to the transcription of MUC1.[11][12]

signaling_pathway NE Neutrophil Elastase (NE) PKC_delta Protein Kinase Cδ (PKCδ) NE->PKC_delta Duox1 Dual Oxidase 1 (Duox1) PKC_delta->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α–Converting Enzyme (TACE) ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha TNFR1 TNF Receptor 1 (TNFR1) TNF_alpha->TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: NE-Induced MUC1 Transcription Pathway.[11]

This detailed guide provides essential information for the effective utilization of this compound in research and development. Its well-characterized properties and established protocols make it a reliable tool for studying elastase activity and its role in various physiological and pathological processes. role in various physiological and pathological processes.

References

Probing Neutrophil Elastase Activity: A Technical Guide to the Mechanism and Application of MeOSuc-Ala-Ala-Pro-Val-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the chromogenic substrate MeOSuc-Ala-Ala-Pro-Val-pNA, a critical tool for the study of human neutrophil elastase (HNE), also known as human leukocyte elastase (HLE). HNE is a powerful serine protease implicated in a variety of inflammatory diseases, making it a key target for therapeutic intervention. Understanding the mechanism of action of this substrate and its application in enzyme activity assays is fundamental for researchers in immunology, drug discovery, and diagnostics.

Core Mechanism of Action: Unmasking a Chromophore

This compound is a synthetic peptide that serves as a highly specific and sensitive substrate for neutrophil elastase.[1][2] Its design leverages the enzyme's natural substrate specificity. The core of its mechanism lies in the enzymatic cleavage of the amide bond between the valine residue and the p-nitroaniline (pNA) moiety.

Upon hydrolysis by an active elastase enzyme, the colorless substrate releases the yellow-colored p-nitroaniline. The rate of pNA release is directly proportional to the elastase activity and can be quantitatively measured by monitoring the increase in absorbance at or near 405-410 nm.[1][3][4] This chromogenic property makes it a valuable tool for continuous kinetic assays.[5]

The peptide sequence, Ala-Ala-Pro-Val, mimics the natural cleavage sites of elastase in proteins like elastin. The N-terminal methoxysuccinyl (MeOSuc) group enhances the substrate's solubility and specificity.

This compound Cleavage Substrate This compound (Colorless Substrate) Enzyme Human Neutrophil Elastase Substrate->Enzyme Binds to active site Products MeOSuc-Ala-Ala-Pro-Val + p-Nitroaniline (Yellow Product) Enzyme->Products Cleavage of Val-pNA bond Measurement Spectrophotometric Measurement (405-410 nm) Products->Measurement Absorbance proportional to [p-Nitroaniline]

Diagram 1: Enzymatic cleavage of this compound by human neutrophil elastase.

Quantitative Kinetic Parameters

The efficiency of this compound as a substrate for human leukocyte elastase has been kinetically characterized. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are crucial parameters for comparing enzyme activity and inhibitor potency. While specific values can vary depending on assay conditions, the high sensitivity of this substrate is well-documented.[1] For a fluorogenic variant, MeOSuc-AAPV-AMC, a Km of 362 μM for human leukocyte and porcine pancreatic elastase has been reported.[2] Another fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Val-AFC, has a reported Km of 130 μM for leukocyte elastase.

ParameterReported ValueEnzymeSubstrate Variant
Km362 μMHuman Leukocyte & Porcine Pancreatic ElastaseMeOSuc-AAPV-AMC
Km130 μMLeukocyte ElastaseMeOSuc-Ala-Ala-Pro-Val-AFC

Detailed Experimental Protocol: Neutrophil Elastase Activity Assay

The following protocol is a standard method for determining neutrophil elastase activity using this compound.

Materials Required
  • Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl.

  • Substrate Stock Solution: Dissolve this compound in 1-methyl-2-pyrrolidone to a concentration of 12.0 mg/ml.

  • Working Substrate Solution (0.2 mM): Dilute the substrate stock solution in the Tris-NaCl buffer.

  • Enzyme Solution: Human Neutrophil Elastase dissolved in 0.05 M sodium acetate, pH 5.0, containing 0.1 M NaCl. Prepare a working dilution of 0.10 mg/ml in the same buffer. Keep on ice.

  • Microplate Reader or Spectrophotometer: Capable of reading absorbance at 410 nm.

  • 96-well microplate or cuvettes.

  • Incubator or temperature-controlled plate reader set to 25°C.

Assay Procedure
  • Prepare Reagents: Prepare all solutions as described above.

  • Equilibrate: Add the working substrate solution to the wells of the microplate or cuvettes. Equilibrate to 25°C for at least 5 minutes.[3]

  • Initiate Reaction: Add a small volume of the enzyme solution to the substrate solution to start the reaction. Mix gently but thoroughly.[3]

  • Measure Absorbance: Immediately begin monitoring the increase in absorbance at 410 nm. Take readings at regular intervals (e.g., every 2-3 minutes) for a period of 5 to 10 minutes. The rate of increase in absorbance should be linear during this time.[3]

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min). This rate is directly proportional to the enzyme activity. For quantitative analysis, a standard curve can be generated using known concentrations of p-nitroaniline.

Experimental_Workflow A Prepare Buffer (Tris-HCl, NaCl) B Prepare Substrate Solution (0.2 mM MeOSuc-AAPV-pNA) A->B D Equilibrate Substrate Solution to 25°C B->D C Prepare Enzyme Solution (Neutrophil Elastase) E Add Enzyme to Initiate Reaction C->E D->E F Measure Absorbance at 410 nm (Kinetic Read) E->F G Calculate Rate of Reaction (ΔAbs/min) F->G H Determine Enzyme Activity G->H

Diagram 2: Experimental workflow for a neutrophil elastase activity assay.

Applications in Research and Drug Development

The this compound substrate is a cornerstone in the study of neutrophil elastase and its role in pathology. Key applications include:

  • Enzyme Kinetics and Characterization: Determining the kinetic parameters of neutrophil elastase from various sources.

  • Inhibitor Screening: A primary tool for high-throughput screening of potential neutrophil elastase inhibitors for therapeutic development.[3][6]

  • Disease Research: Quantifying elastase activity in biological samples (e.g., plasma, bronchoalveolar lavage fluid) to understand its role in diseases like chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[5]

  • Quality Control: Assessing the activity of purified or recombinant elastase preparations.

Conclusion

This compound remains an indispensable tool for researchers investigating the multifaceted roles of neutrophil elastase. Its well-defined mechanism of action, coupled with a straightforward and robust assay protocol, allows for the reliable quantification of elastase activity. This technical guide provides the foundational knowledge and practical methodology for the effective application of this chromogenic substrate in both basic research and translational drug discovery programs targeting inflammatory diseases.

References

The Specificity of MeOSuc-Ala-Ala-Pro-Val-pNA: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the substrate specificity of Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-Ala-Ala-Pro-Val-pNA). Designed for researchers, scientists, and drug development professionals, this document consolidates key data on enzyme kinetics, outlines detailed experimental protocols for its use, and visualizes the cellular signaling pathways of its primary target enzymes.

Introduction

This compound is a highly sensitive chromogenic substrate predominantly used for the assay of neutrophil elastase activity.[1][2] Its structure, featuring a peptide sequence of Alanine-Alanine-Proline-Valine, mimics the cleavage site in natural substrates of elastase. Upon enzymatic cleavage at the C-terminal of the valine residue, the p-nitroanilide (pNA) moiety is released, resulting in a yellow-colored product that can be quantified spectrophotometrically at approximately 405 nm. This property makes it an invaluable tool in the study of proteases involved in inflammation and various disease states.

Core Enzymes and Substrate Specificity

The primary enzyme target for this compound is Human Leukocyte Elastase (HLE) , also known as human neutrophil elastase.[1][3] This serine protease, found in the azurophilic granules of neutrophils, plays a crucial role in the degradation of extracellular matrix proteins.

Furthermore, this compound is also a substrate for Proteinase 3 (PR3) , also known as myeloblastin.[2] PR3 is another serine protease found in neutrophil granules and is a key autoantigen in certain autoimmune diseases, such as granulomatosis with polyangiitis.

Data Presentation: Enzyme Kinetic Parameters

The following table summarizes the available quantitative data for the hydrolysis of this compound by its primary target enzyme, Human Leukocyte Elastase (HLE), under various buffer conditions. The catalytic efficiency (kcat/Km) is a key indicator of substrate specificity.

EnzymeBuffer Conditionkcat/Km (M⁻¹s⁻¹)Reference
Human Leukocyte Elastase0.10 M Phosphate185,000[3]
Human Leukocyte Elastase0.20 M Mes15,000[3]
Human Leukocyte Elastase0.04 M Phosphate330,000[3]

Note: Comprehensive kinetic parameters (Km and kcat) for Porcine Pancreatic Elastase and Proteinase 3 with this compound are not consistently reported in the literature, preventing a direct quantitative comparison in this table.

Experimental Protocols

This section provides a detailed methodology for a standard enzymatic assay using this compound to measure the activity of a purified protease, such as Human Leukocyte Elastase.

Materials
  • This compound substrate

  • Purified Human Leukocyte Elastase (HLE)

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100)

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • Microplate reader capable of measuring absorbance at 405 nm

  • 96-well microplates

  • Standard laboratory pipettes and sterile tips

Methods
  • Preparation of Reagents:

    • Substrate Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C.

    • Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentrations (a range of concentrations is recommended for kinetic analysis, e.g., 0.05 to 1 mM).

    • Enzyme Solution: Prepare a stock solution of HLE in Assay Buffer. The final concentration in the assay will depend on the specific activity of the enzyme preparation and should be determined empirically to ensure a linear rate of substrate hydrolysis over the measurement period.

  • Enzyme Assay Procedure:

    • Set up the 96-well microplate by adding the appropriate volume of Assay Buffer to each well.

    • Add the desired volume of the working substrate solution to each well.

    • To initiate the reaction, add the enzyme solution to each well. The final reaction volume is typically 100-200 µL.

    • Immediately place the microplate in a pre-warmed (e.g., 37°C) microplate reader.

    • Measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes).

  • Data Analysis:

    • Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time plot.

    • Convert the rate of change in absorbance to the rate of product formation using the molar extinction coefficient of p-nitroaniline (ε₄₀₅ = 10,500 M⁻¹cm⁻¹).

    • For kinetic analysis, plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine the Km and Vmax. The kcat can then be calculated from Vmax if the enzyme concentration is known (kcat = Vmax / [E]).

The following diagram illustrates the general workflow of the enzyme assay.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_sub Prepare Substrate Stock (10 mM in DMSO) prep_work_sub Prepare Working Substrate (Dilute in Assay Buffer) prep_sub->prep_work_sub add_sub Add Working Substrate to Wells prep_work_sub->add_sub Transfer to Plate prep_enz Prepare Enzyme Solution (Dilute in Assay Buffer) add_enz Initiate Reaction: Add Enzyme to Wells prep_enz->add_enz Transfer to Plate add_buffer Add Assay Buffer to Microplate Wells add_buffer->add_sub add_sub->add_enz measure Measure Absorbance at 405 nm (Kinetic Read) add_enz->measure calc_v0 Calculate Initial Velocity (V₀) from Linear Rate measure->calc_v0 Raw Data calc_prod Convert ΔAbs/min to [Product]/min using ε calc_v0->calc_prod kin_analysis Plot V₀ vs. [S] Determine Km and Vmax calc_prod->kin_analysis

Enzyme Assay Workflow

Signaling Pathways of Key Proteases

Understanding the cellular context of the proteases cleaved by this compound is crucial for interpreting experimental results. The following diagrams, generated using Graphviz, illustrate key signaling pathways involving Human Leukocyte Elastase and Proteinase 3.

Human Leukocyte Elastase (HLE) Signaling in MUC1 Transcription

HLE is known to stimulate the expression of MUC1, a transmembrane mucin, in airway epithelial cells through a complex signaling cascade.

G HLE Human Leukocyte Elastase (HLE) PKC_delta PKCδ HLE->PKC_delta activates Duox1 Duox1 PKC_delta->Duox1 activates ROS Reactive Oxygen Species (ROS) Duox1->ROS produces TACE TACE (TNF-α Converting Enzyme) ROS->TACE activates TNF_alpha TNF-α TACE->TNF_alpha cleaves pro-TNF-α to TNFR1 TNFR1 TNF_alpha->TNFR1 binds to ERK12 ERK1/2 TNFR1->ERK12 activates Sp1 Sp1 ERK12->Sp1 activates MUC1 MUC1 Gene Transcription Sp1->MUC1 promotes

HLE-Induced MUC1 Transcription Pathway
Proteinase 3 (PR3) Signaling in Inflammation

PR3 plays a significant role in inflammatory responses, in part by activating Protease-Activated Receptor-2 (PAR-2) and interacting with other inflammatory mediators.

G PR3 Proteinase 3 (PR3) PAR2 Protease-Activated Receptor-2 (PAR-2) PR3->PAR2 activates IL32 Interleukin-32 (IL-32) PR3->IL32 binds and activates Dendritic_Cell Dendritic Cell Maturation PAR2->Dendritic_Cell induces Th1_Response Th1-type Immune Response Dendritic_Cell->Th1_Response promotes Proinflammatory_Cytokines Pro-inflammatory Cytokines IL32->Proinflammatory_Cytokines induces

PR3-Mediated Inflammatory Signaling

Conclusion

This compound is a specific and sensitive substrate for a select group of serine proteases, most notably Human Leukocyte Elastase. Its utility in quantifying the activity of these enzymes makes it a cornerstone tool in research areas focused on inflammation, immunology, and drug discovery. The provided experimental protocol offers a robust starting point for assay development, while the signaling pathway diagrams place the enzymatic activity within a broader biological context. Further research is warranted to fully elucidate and compare the kinetic parameters of this substrate with a wider range of proteases to enhance its application in differential enzyme analysis.

References

An In-depth Technical Guide to MeOSuc-Ala-Ala-Pro-Val-pNA for Leukocyte Elastase Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Human leukocyte elastase (HLE), also known as neutrophil elastase, is a serine protease stored in the azurophilic granules of neutrophils. Upon inflammation or infection, HLE is released into the extracellular space where it plays a crucial role in the degradation of a wide range of extracellular matrix proteins, including elastin, collagen, and fibronectin. While essential for host defense and tissue remodeling, unregulated HLE activity is implicated in the pathogenesis of various inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS). Consequently, HLE is a significant therapeutic target for the development of novel anti-inflammatory agents.

This technical guide provides a comprehensive overview of the use of the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-Ala-Ala-Pro-Val-pNA) for the in vitro characterization of HLE activity and the evaluation of its inhibitors. This substrate is highly specific for HLE and its cleavage can be conveniently monitored spectrophotometrically, making it a valuable tool in drug discovery and basic research.

Physicochemical Properties and Handling

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₂₇H₃₈N₆O₉
Molecular Weight 590.63 g/mol
Appearance White to off-white powder
Solubility Soluble in DMSO, DMF, and ethanol
Storage Store at -20°C, protected from light and moisture

Enzymatic Reaction

Human leukocyte elastase catalyzes the hydrolysis of the amide bond in this compound between the valine residue and the p-nitroaniline (pNA) moiety. The release of the yellow-colored pNA can be monitored by measuring the increase in absorbance at 405-410 nm.

Enzymatic_Reaction sub This compound (Substrate) enz Human Leukocyte Elastase (Enzyme) sub->enz Binding prod1 MeOSuc-Ala-Ala-Pro-Val (Peptide Product) enz->prod1 Catalysis prod2 p-Nitroaniline (pNA) (Chromogenic Product) enz->prod2 Release

Caption: Enzymatic cleavage of this compound by human leukocyte elastase.

Quantitative Data

Kinetic Parameters

The efficiency of HLE-mediated hydrolysis of this compound is described by the Michaelis-Menten kinetic parameters, Km and kcat. The specificity constant (kcat/Km) is a measure of the enzyme's catalytic efficiency.

Table 2: Kinetic Parameters of Human Leukocyte Elastase with this compound

Buffer Conditionskcat/Km (M⁻¹s⁻¹)Reference
0.10 M Phosphate185,000[1]
0.20 M MES15,000[1]
0.10 M Phosphate58,000[1]
0.04 M Phosphate330,000[1]

Note: Individual Km and kcat values are not consistently reported in the literature; the catalytic efficiency (kcat/Km) is the most frequently cited parameter.

Inhibition Constants

This compound is a standard substrate for determining the potency of HLE inhibitors. The inhibitory activity is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Table 3: Inhibition of Human Leukocyte Elastase Activity

InhibitorInhibition TypeKi (nM)IC₅₀ (nM)Reference
SivelestatCompetitive20044
Compound 17 (from Paulownia tomentosa)Non-competitive3200-[2]

Experimental Protocols

Human Leukocyte Elastase Activity Assay

This protocol outlines the steps to measure the activity of HLE using this compound.

Materials:

  • Human Leukocyte Elastase (HLE)

  • This compound

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Dilute the substrate stock solution with Assay Buffer to the desired final concentrations (e.g., 0.1 - 1 mM).

  • Prepare a stock solution of HLE in Assay Buffer. The final enzyme concentration will depend on the specific activity of the enzyme lot and should be determined empirically to ensure a linear reaction rate for at least 10-15 minutes.

  • Pipette 50 µL of the substrate solution into the wells of the 96-well microplate.

  • To initiate the reaction, add 50 µL of the HLE solution to each well.

  • Immediately measure the absorbance at 405 nm in a microplate reader at a constant temperature (e.g., 25°C or 37°C).

  • Record the absorbance at regular intervals (e.g., every 30 seconds) for 10-15 minutes.

  • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (ε of pNA at 405 nm is 8800 M⁻¹cm⁻¹).

Activity_Assay_Workflow sub_prep Prepare Substrate Solution (MeOSuc-AAPV-pNA in Assay Buffer) plate_setup Add Substrate to Microplate Wells sub_prep->plate_setup enz_prep Prepare Enzyme Solution (HLE in Assay Buffer) reaction_init Add Enzyme to Initiate Reaction enz_prep->reaction_init plate_setup->reaction_init measurement Measure Absorbance at 405 nm (Kinetic Read) reaction_init->measurement analysis Calculate Initial Velocity (V₀) measurement->analysis

Caption: Workflow for the HLE activity assay.

Human Leukocyte Elastase Inhibition Assay

This protocol describes how to determine the inhibitory potency of a compound against HLE.

Materials:

  • All materials from the activity assay

  • Test inhibitor compound

Procedure:

  • Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the inhibitor in Assay Buffer.

  • In the wells of a 96-well microplate, add 25 µL of the diluted inhibitor solutions. For the control (no inhibition), add 25 µL of Assay Buffer with the same concentration of the solvent used for the inhibitor.

  • Add 25 µL of the HLE solution to each well and pre-incubate for a defined period (e.g., 15 minutes) at the assay temperature.

  • To initiate the reaction, add 50 µL of the substrate solution to each well.

  • Measure the absorbance at 405 nm kinetically as described in the activity assay protocol.

  • Calculate the initial reaction velocity for each inhibitor concentration.

  • Determine the percent inhibition for each concentration relative to the control.

  • Plot the percent inhibition versus the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.

  • To determine the Ki and the mechanism of inhibition, the assay should be performed at multiple substrate and inhibitor concentrations, and the data analyzed using appropriate kinetic models (e.g., Lineweaver-Burk or Dixon plots).

Inhibition_Assay_Workflow inhib_prep Prepare Inhibitor Dilutions plate_inhib Add Inhibitor to Microplate Wells inhib_prep->plate_inhib enz_prep Prepare Enzyme Solution plate_enz Add Enzyme and Pre-incubate enz_prep->plate_enz sub_prep Prepare Substrate Solution reaction_init Add Substrate to Initiate Reaction sub_prep->reaction_init plate_inhib->plate_enz plate_enz->reaction_init measurement Measure Absorbance at 405 nm (Kinetic Read) reaction_init->measurement analysis Calculate % Inhibition and IC₅₀/Ki measurement->analysis

Caption: Workflow for the HLE inhibition assay.

Conclusion

This compound is a robust and reliable chromogenic substrate for the in vitro assessment of human leukocyte elastase activity. Its high specificity and the ease of detection of the reaction product make it an indispensable tool for researchers in academia and the pharmaceutical industry. The detailed protocols and compiled quantitative data in this guide provide a solid foundation for the successful implementation of HLE assays in the pursuit of novel therapeutic agents for elastase-driven pathologies.

References

MeOSuc-Ala-Ala-Pro-Val-pNA: A Comprehensive Technical Guide for Pancreatic Elastase Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chromogenic substrate, MeOSuc-Ala-Ala-Pro-Val-pNA (Methoxysuccinyl-Alanine-Alanine-Proline-Valine-p-nitroanilide), for the study of pancreatic elastase. This document details its biochemical properties, experimental applications, and its role in understanding the pathophysiology of pancreatic diseases and in the development of novel therapeutics.

Introduction

This compound is a highly sensitive and specific synthetic peptide substrate designed for the kinetic analysis of elastase activity.[1][2] It is particularly valuable for studying porcine pancreatic elastase and human leukocyte elastase. The peptide sequence, Ala-Ala-Pro-Val, mimics the natural cleavage site of elastase. Upon enzymatic cleavage by elastase at the C-terminal of the valine residue, the chromogenic group, p-nitroaniline (pNA), is released. The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, is directly proportional to the elastase activity.[3] This substrate's high sensitivity and specificity make it an invaluable tool for researchers in academia and the pharmaceutical industry.[4]

Biochemical and Physical Properties

A summary of the key properties of this compound is presented in the table below.

PropertyValueReference
Full Name Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valine p-nitroanilide[5]
Abbreviation MeOSuc-AAPV-pNA[3]
CAS Number 70967-90-7[3]
Molecular Formula C27H38N6O9[5]
Molecular Weight 590.63 g/mol [5]
Appearance White to off-white powder[6]
Solubility Soluble in DMSO, DMF, and ethanol[3]
Storage Store at -20°C, protected from light and moisture[5]

Quantitative Data: Kinetic Parameters

The efficacy of an enzyme substrate is defined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). The ratio kcat/Km represents the catalytic efficiency of the enzyme for a given substrate. The kinetic parameters for the hydrolysis of this compound by porcine pancreatic elastase and human leukocyte elastase have been determined and are crucial for comparative studies and inhibitor screening.

EnzymeKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)ConditionsReference
Porcine Pancreatic Elastase0.09225270,0000.2 M Tris, pH 8.0, 25°C[6][7]
Human Leukocyte Elastase0.178.550,0000.1 M HEPES, 0.5 M NaCl, 0.1% Brij 35, pH 7.5, 25°C[6][7]

Data is referenced from the foundational study by Castillo et al. (1979).

Experimental Protocols

Pancreatic Elastase Activity Assay

This protocol outlines the spectrophotometric measurement of porcine pancreatic elastase activity using this compound.

Materials:

  • Porcine Pancreatic Elastase (PPE)

  • This compound

  • Assay Buffer: 0.2 M Tris-HCl, pH 8.0

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Substrate Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Enzyme Preparation: Prepare a stock solution of porcine pancreatic elastase in the assay buffer. The final concentration in the assay will need to be optimized, but a starting concentration of 1-10 µg/mL is recommended.

  • Assay Setup:

    • In a 96-well microplate, add 180 µL of assay buffer to each well.

    • Add 10 µL of the elastase solution to the appropriate wells.

    • To initiate the reaction, add 10 µL of the 10 mM substrate stock solution to each well (final substrate concentration will be 0.5 mM).

    • Immediately place the microplate in a plate reader pre-heated to 25°C.

  • Data Acquisition:

    • Measure the absorbance at 405 nm every minute for 15-30 minutes.

    • The rate of the reaction (V) is determined from the linear portion of the absorbance versus time plot.

  • Calculation of Enzyme Activity:

    • Calculate the change in absorbance per minute (ΔA405/min).

    • Use the Beer-Lambert law (A = εcl) to convert the rate of change in absorbance to the rate of p-nitroaniline production. The molar extinction coefficient (ε) for p-nitroaniline at 405 nm is 10,500 M⁻¹cm⁻¹.

Screening of Pancreatic Elastase Inhibitors

This protocol can be adapted to screen for potential inhibitors of pancreatic elastase.

Procedure:

  • Follow the assay setup as described in section 4.1.

  • Prior to adding the substrate, add a known concentration of the potential inhibitor to the wells containing the enzyme and assay buffer.

  • Incubate the enzyme and inhibitor for a predetermined time (e.g., 15-30 minutes) at 25°C.

  • Initiate the reaction by adding the substrate.

  • Measure the reaction rate as described above.

  • Compare the reaction rates in the presence and absence of the inhibitor to determine the percent inhibition.

  • To determine the inhibitor's potency (e.g., IC50 or Ki), perform the assay with a range of inhibitor concentrations.

Synthesis of this compound

The synthesis of this compound is a multi-step process involving solid-phase or solution-phase peptide synthesis. The general workflow is outlined below. The detailed synthesis protocol is described by Castillo et al. (1979).[6][7]

G cluster_synthesis Synthesis of this compound start Starting Materials: Protected Amino Acids, p-nitroaniline step2 Coupling of Valine to p-nitroaniline start->step2 step1 Stepwise Peptide Coupling step3 Sequential coupling of Pro, Ala, Ala step2->step3 step4 Coupling of Methoxysuccinic acid step3->step4 step5 Deprotection step4->step5 end_product Purification and Characterization (HPLC, Mass Spectrometry) step5->end_product final This compound end_product->final

Caption: General workflow for the synthesis of this compound.

Role in Disease and Drug Discovery

Pancreatic elastase plays a significant role in several physiological and pathological processes. Its dysregulation is implicated in diseases such as pancreatitis and cystic fibrosis.

Pancreatitis and Protease-Activated Receptor 2 (PAR2) Signaling

In pancreatitis, the premature activation of digestive enzymes, including elastase, within the pancreas leads to autodigestion and inflammation. Pancreatic elastase can activate Protease-Activated Receptor 2 (PAR2), a G-protein coupled receptor expressed on various cell types, including pancreatic acinar and ductal cells.[8] Activation of PAR2 by elastase can trigger intracellular signaling cascades that contribute to the inflammatory response and tissue damage observed in pancreatitis.[9]

G cluster_pathway Pancreatic Elastase and PAR2 Signaling in Pancreatitis PE Pancreatic Elastase PAR2 PAR2 PE->PAR2 cleavage & activation Gq Gq protein PAR2->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ release IP3->Ca PKC Protein Kinase C DAG->PKC Inflammation Inflammation (Cytokine release, etc.) Ca->Inflammation PKC->Inflammation TissueDamage Tissue Damage Inflammation->TissueDamage

Caption: Pancreatic elastase-mediated activation of the PAR2 signaling pathway.

Cystic Fibrosis

In cystic fibrosis (CF), mutations in the CFTR gene lead to the production of thick, viscous mucus that can obstruct the pancreatic ducts.[10] This obstruction prevents pancreatic enzymes, including elastase, from reaching the small intestine to aid in digestion, leading to exocrine pancreatic insufficiency and malabsorption.[1] Fecal elastase-1 measurement is a non-invasive diagnostic tool to assess pancreatic function in CF patients.[11][12]

Conclusion

This compound is a robust and versatile tool for the investigation of pancreatic elastase. Its well-defined kinetic properties and the straightforward nature of the colorimetric assay make it ideal for a wide range of applications, from basic enzymatic characterization to high-throughput screening of potential therapeutic inhibitors. Understanding the role of pancreatic elastase in diseases like pancreatitis and cystic fibrosis, facilitated by tools such as this substrate, is crucial for the development of novel and effective treatments.

References

MeOSuc-Ala-Ala-Pro-Val-pNA: A Technical Guide to a Chromogenic Substrate for Serine Protease Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxysuccinyl-Alanine-Alanine-Proline-Valine-para-nitroanilide (MeOSuc-Ala-Ala-Pro-Val-pNA) is a highly sensitive and specific chromogenic substrate routinely employed in the quantitative determination of serine protease activity. This synthetic tetrapeptide is a valuable tool in both basic research and clinical studies for investigating the roles of key enzymes in various physiological and pathological processes. Its primary targets include human neutrophil elastase (HNE), porcine pancreatic elastase (PPE), and proteinase 3 (PR3).

The utility of this compound lies in its straightforward mechanism of action. The substrate is cleaved by the target elastase at the carboxyl side of the valine residue. This enzymatic cleavage releases the p-nitroaniline (pNA) moiety, a chromophore that imparts a distinct yellow color to the solution. The rate of pNA release, which can be continuously monitored by measuring the absorbance at 405-410 nm, is directly proportional to the enzymatic activity of the elastase. This allows for precise and real-time kinetic analysis of the enzyme.

This technical guide provides an in-depth overview of this compound, including its chemical properties, mechanism of action, detailed experimental protocols for its use, and a summary of its applications in studying relevant biological signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

PropertyValue
Full Name N-Methoxysuccinyl-Alanine-Alanine-Proline-Valine p-nitroanilide
Abbreviation MeOSuc-AAPV-pNA
CAS Number 70967-90-7
Molecular Formula C₂₇H₃₈N₆O₉
Molecular Weight 590.63 g/mol [1]
Appearance White to off-white powder
Solubility Soluble in DMSO, DMF, and methanol
Purity Typically ≥95% (HPLC)

Mechanism of Action

The enzymatic cleavage of this compound by elastase is a classic example of a serine protease-catalyzed hydrolysis reaction. The Ala-Ala-Pro-Val peptide sequence mimics the natural substrate recognition site for elastase, providing high specificity.

The reaction proceeds as follows:

  • Binding: The this compound substrate binds to the active site of the elastase enzyme.

  • Cleavage: The serine residue in the catalytic triad of the elastase performs a nucleophilic attack on the carbonyl group of the Val-pNA peptide bond.

  • Release of pNA: This leads to the cleavage of the peptide bond and the release of the p-nitroaniline (pNA) chromophore.

  • Color Development: The released pNA absorbs light maximally at 405-410 nm, resulting in a measurable color change.

The rate of the increase in absorbance at this wavelength is directly proportional to the concentration of active elastase in the sample.

Quantitative Data

The following table summarizes the kinetic parameters for the hydrolysis of this compound by various elastases. These values are crucial for designing and interpreting enzyme kinetic assays.

EnzymeKm (μM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Conditions
Human Leukocyte Elastase362-185,0000.10 M Phosphate buffer
Human Leukocyte Elastase--15,0000.20 M MES buffer
Human Leukocyte Elastase--58,0000.10 M Phosphate buffer
Human Leukocyte Elastase--330,0000.04 M Phosphate buffer
Porcine Pancreatic Elastase---Data not readily available
Proteinase 3---Data not readily available

Note: Kinetic constants can vary depending on the specific assay conditions (e.g., pH, temperature, ionic strength). The data presented is a compilation from available literature and should be used as a reference.

Experimental Protocols

This section provides a detailed methodology for a typical in vitro elastase activity assay using this compound.

Materials
  • This compound substrate

  • Purified elastase (e.g., human neutrophil elastase, porcine pancreatic elastase)

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • Substrate Solvent: 1-methyl-2-pyrrolidone or DMSO

  • Enzyme Dilution Buffer: 0.05 M Sodium Acetate, pH 5.0, containing 0.1 M NaCl

  • 96-well microplate or spectrophotometer cuvettes

  • Spectrophotometer capable of reading absorbance at 410 nm

Reagent Preparation
  • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer solution with 0.5 M NaCl and adjust the pH to 7.5 at 25°C.

  • Substrate Stock Solution: Dissolve this compound in the substrate solvent to a concentration of 10 mM. Store this stock solution at -20°C.

  • Working Substrate Solution: On the day of the experiment, dilute the substrate stock solution in the Assay Buffer to the desired final concentration (e.g., 0.2 mM). For a 0.2 mM solution, dissolve 12.0 mg of the substrate in 1.0 ml of 1-methyl-2-pyrrolidone and then bring the final volume to 100 ml with the Tris-NaCl buffer.[2]

  • Enzyme Stock Solution: Dissolve the purified elastase in the Enzyme Dilution Buffer to a concentration of 1 mg/ml. Keep this solution on ice.

  • Working Enzyme Solution: Prepare serial dilutions of the enzyme stock solution in the Enzyme Dilution Buffer to achieve the desired concentrations for the assay. For a standard assay, a secondary dilution of 0.10 mg/ml is often used.[2]

Assay Procedure
  • Set up the reaction: In a 96-well microplate or cuvette, add the desired volume of the working substrate solution. A typical reaction volume is 200 µL for a microplate or 3.0 ml for a cuvette.[2]

  • Equilibrate: Incubate the plate or cuvette at the desired temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow the substrate to reach thermal equilibrium.[2]

  • Initiate the reaction: Add a small volume of the working enzyme solution to each well or cuvette to start the reaction. For a cuvette-based assay, 0.01 ml of a 0.10 mg/ml elastase solution can be used.[2]

  • Measure absorbance: Immediately begin monitoring the increase in absorbance at 410 nm over time using a spectrophotometer. Record readings at regular intervals (e.g., every 30 seconds or 1 minute) for a period of 10-20 minutes. The rate of increase in absorbance should be linear during the initial phase of the reaction.[2]

  • Data Analysis:

    • Calculate the rate of the reaction (ΔAbs/min) from the linear portion of the absorbance versus time plot.

    • To determine the specific activity of the enzyme, use the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration of pNA produced, and l is the path length of the cuvette or well.

    • Enzyme activity is typically expressed in units, where one unit is defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified conditions.

Signaling Pathways and Experimental Workflows

This compound is instrumental in studying the activity of neutrophil elastase and proteinase 3, which are key players in various inflammatory and immune signaling pathways. The following diagrams, generated using the DOT language, illustrate some of these pathways and a typical experimental workflow.

Neutrophil Elastase Signaling in Airway Epithelial Cells

Neutrophil elastase released during inflammation can trigger signaling cascades in airway epithelial cells, leading to mucus hypersecretion and inflammation. This pathway highlights the role of NE in upregulating the expression of mucin genes like MUC5AC.

Neutrophil_Elastase_Signaling NE Neutrophil Elastase (NE) EGFR EGFR NE->EGFR activates TLR4 TLR4 NE->TLR4 activates ROS Reactive Oxygen Species (ROS) EGFR->ROS induces NFkB NF-κB Pathway TLR4->NFkB activates MAPK MAPK Pathway (ERK, p38) ROS->MAPK activates MUC5AC MUC5AC Gene Expression MAPK->MUC5AC Inflammation Inflammation NFkB->Inflammation MUC5AC->Inflammation

Caption: Neutrophil Elastase signaling cascade in airway epithelial cells.

Proteinase 3 and Pro-inflammatory Response

Proteinase 3, another target of this compound, can trigger pro-inflammatory responses by interacting with receptors on immune cells, such as macrophages. This pathway is implicated in autoimmune diseases like granulomatosis with polyangiitis (GPA).[3]

Proteinase_3_Signaling PR3 Proteinase 3 (PR3) PAR2 PAR2 PR3->PAR2 cleaves & activates IL1R IL-1 Receptor PR3->IL1R enhances signaling MAPK MAPK Pathway PAR2->MAPK MyD88 MyD88 IL1R->MyD88 NFkB NF-κB Pathway MyD88->NFkB Cytokines Pro-inflammatory Cytokines (IL-8, TNF-α) MAPK->Cytokines NFkB->Cytokines Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Substrate, and Enzyme Incubate Pre-incubate Enzyme with Inhibitor Reagents->Incubate Inhibitors Prepare Serial Dilutions of Test Inhibitors Inhibitors->Incubate AddSubstrate Add MeOSuc-AAPV-pNA to Initiate Reaction Incubate->AddSubstrate Measure Measure Absorbance at 410 nm (Kinetic Read) AddSubstrate->Measure Calculate Calculate Reaction Rates Measure->Calculate IC50 Determine IC50 Values for Inhibitors Calculate->IC50

References

The Chromogenic Substrate MeOSuc-Ala-Ala-Pro-Val-pNA: A Technical Guide for Protease Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxysuccinyl-alanyl-alanyl-prolyl-valyl-p-nitroanilide (MeOSuc-Ala-Ala-Pro-Val-pNA) is a highly specific and sensitive chromogenic substrate extensively utilized in protease research. This synthetic tetrapeptide is a valuable tool for the characterization of serine proteases, particularly neutrophil elastase, and plays a crucial role in the study of inflammatory processes and the development of therapeutic inhibitors. Upon cleavage by a target protease, this compound releases p-nitroaniline (pNA), a yellow chromophore that can be readily quantified spectrophotometrically, allowing for the precise determination of enzyme kinetics. This technical guide provides an in-depth overview of the applications of this compound, including detailed experimental protocols, a comprehensive summary of kinetic data, and a visualization of a key signaling pathway involving its primary target, human neutrophil elastase.

Core Applications in Protease Research

This compound is a cornerstone in the study of proteases due to its specificity and ease of use. Its primary applications include:

  • Enzyme Activity Assays: It is the substrate of choice for measuring the activity of human neutrophil elastase (HNE), porcine pancreatic elastase (PPE), and proteinase 3 (PR3).

  • Enzyme Kinetics: The substrate is used to determine key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat), providing insights into enzyme efficiency and substrate affinity.

  • Inhibitor Screening: this compound is widely employed in high-throughput screening assays to identify and characterize potential inhibitors of elastase and related proteases, a critical step in drug discovery for inflammatory diseases.

  • Diagnostic Research: Given the role of neutrophil elastase in various inflammatory conditions, assays using this substrate can be adapted for diagnostic research to quantify protease activity in biological samples.

Quantitative Data: Kinetic Parameters

The following table summarizes the known kinetic constants for the hydrolysis of this compound by various proteases. This data is essential for comparative studies and for designing robust enzymatic assays.

ProteaseSourceK_m_ (mM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)Buffer ConditionsReference
Human Neutrophil ElastaseHuman Polymorphonuclear Leukocytes0.28 ± 0.029.2 ± 1.833,915 ± 5,757Not Specified[1]
Human Neutrophil ElastaseNot Specified--185,0000.10 M Phosphate[2]
Human Neutrophil ElastaseNot Specified--15,0000.20 M MES[2]
Human Neutrophil ElastaseNot Specified--58,0000.10 M Phosphate[2]
Human Neutrophil ElastaseNot Specified--330,0000.04 M Phosphate[2]
Human Proteinase 3Recombinant (HMC-1 cells)1.2 ± 0.020.59 ± 0.04499 ± 27Not Specified[1]
Porcine Pancreatic ElastasePorcine Pancreas1.15*--Not Specified[3]
Cathepsin GHuman Neutrophil--Very low to negligibleNot Specified[4]

Experimental Protocols

Standard Neutrophil Elastase Activity Assay

This protocol outlines the spectrophotometric measurement of human neutrophil elastase (HNE) activity using this compound.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 10% DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Prepare the Substrate Stock Solution: Dissolve this compound in dimethyl sulfoxide (DMSO) to a stock concentration of 20 mM.

  • Prepare the Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 1 mM).

  • Prepare the Enzyme Solution: Dilute HNE in Assay Buffer to a concentration that will yield a linear rate of absorbance change over time. The optimal concentration should be determined empirically.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well (for blank and enzyme controls).

    • Add 50 µL of the enzyme solution to the appropriate wells.

    • Add 50 µL of the working substrate solution to all wells to initiate the reaction.

  • Measurement: Immediately place the microplate in a pre-warmed (37°C) plate reader and measure the absorbance at 405 nm every minute for 15-30 minutes.

  • Data Analysis:

    • Subtract the rate of the blank (no enzyme) from the rate of the enzyme-containing wells.

    • Calculate the rate of pNA release using the molar extinction coefficient of pNA (8800 M⁻¹cm⁻¹ at 410 nm).

Inhibitor Screening Assay

This protocol provides a framework for screening potential inhibitors of HNE.

Materials:

  • Same as the standard activity assay.

  • Inhibitor compounds dissolved in an appropriate solvent (e.g., DMSO).

Procedure:

  • Prepare Solutions: Prepare substrate and enzyme solutions as described in the standard activity assay. Prepare a serial dilution of the inhibitor compounds in Assay Buffer.

  • Assay Setup:

    • Add 25 µL of Assay Buffer to the enzyme control wells.

    • Add 25 µL of the serially diluted inhibitor solutions to the test wells.

    • Add 25 µL of the HNE solution to all wells (except the blank).

    • Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction: Add 50 µL of the working substrate solution to all wells.

  • Measurement and Analysis: Measure the absorbance at 405 nm over time as described previously. Calculate the percent inhibition for each inhibitor concentration relative to the uninhibited enzyme control. The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) can then be determined by plotting percent inhibition against inhibitor concentration.

Signaling Pathway and Experimental Workflow Visualizations

Neutrophil Elastase-Induced MUC1 Transcription Signaling Pathway

Human neutrophil elastase, a key player in inflammatory responses, can induce the expression of MUC1, a transmembrane mucin with anti-inflammatory properties. The signaling cascade initiated by NE is complex and involves multiple downstream effectors. The following diagram illustrates this pathway.

G cluster_cell Epithelial Cell NE Neutrophil Elastase Receptor Unknown Receptor NE->Receptor PKC_delta PKCδ Receptor->PKC_delta Duox1 Duox1 PKC_delta->Duox1 ROS ROS Duox1->ROS TACE TACE (ADAM17) ROS->TACE TNF_alpha TNF-α TACE->TNF_alpha cleavage pro_TNF_alpha pro-TNF-α pro_TNF_alpha->TACE TNFR1 TNFR1 TNF_alpha->TNFR1 ERK1_2 ERK1/2 TNFR1->ERK1_2 Sp1 Sp1 ERK1_2->Sp1 MUC1_gene MUC1 Gene Sp1->MUC1_gene transcription MUC1_mRNA MUC1 mRNA MUC1_gene->MUC1_mRNA

Caption: NE-induced MUC1 gene expression pathway.

Experimental Workflow for Enzyme Inhibition Assay

The following workflow diagram outlines the key steps in performing an enzyme inhibition assay using this compound.

G cluster_workflow Inhibitor Screening Workflow prep_reagents 1. Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitors) plate_setup 2. Plate Setup (Inhibitor dilutions, Enzyme controls) prep_reagents->plate_setup pre_incubation 3. Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_init 4. Initiate Reaction (Add Substrate) pre_incubation->reaction_init measurement 5. Kinetic Measurement (Absorbance at 405 nm) reaction_init->measurement data_analysis 6. Data Analysis (Calculate % Inhibition, IC50) measurement->data_analysis

Caption: Workflow for protease inhibitor screening.

Conclusion

This compound remains an indispensable tool in the field of protease research. Its high specificity for key inflammatory proteases, coupled with the simplicity and sensitivity of the resulting chromogenic assay, makes it ideal for a wide range of applications, from fundamental enzyme characterization to high-throughput drug screening. The detailed protocols and compiled kinetic data provided in this guide serve as a valuable resource for researchers aiming to leverage this powerful substrate in their studies of protease function and the development of novel therapeutics for protease-mediated diseases.

References

The Role of MeOSuc-Ala-Ala-Pro-Val-pNA in Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-Ala-Ala-Pro-Val-pNA) in the field of drug discovery. Specifically, this document details its application as a key reagent in the study and inhibition of human neutrophil elastase (HNE), a serine protease implicated in a variety of inflammatory diseases. This guide provides a comprehensive overview of the substrate's properties, detailed experimental protocols for its use, and a summary of key quantitative data to facilitate its application in research and development.

Introduction to this compound

This compound is a synthetic oligopeptide derivative designed as a highly specific and sensitive substrate for human neutrophil elastase.[1][2] Its chemical structure is tailored to mimic the natural cleavage site of elastase, enabling precise measurement of the enzyme's activity. Upon enzymatic cleavage by HNE, the p-nitroaniline (pNA) moiety is released, resulting in a measurable increase in absorbance at approximately 405-410 nm. This colorimetric change forms the basis of a simple and robust assay for determining HNE activity and for screening potential inhibitors. The substrate's high specificity for HNE over other proteases, such as pancreatic elastase, makes it an invaluable tool in drug discovery programs targeting inflammatory and autoimmune disorders where HNE is a key pathological mediator.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its proper handling, storage, and use in experimental settings. The key properties are summarized in the table below.

PropertyValue
Molecular Formula C₂₇H₃₈N₆O₉
Molecular Weight 590.63 g/mol
CAS Number 70967-90-7
Appearance White to off-white powder
Purity ≥98% (by HPLC)[1]
Solubility Soluble in DMSO (5 mg/mL), DMF (5 mg/mL), and ethanol (1 mg/mL).
Storage Conditions Store at -20°C, protected from light. Stock solutions are stable for up to 3 months at -20°C.

Experimental Protocols

The following sections provide detailed methodologies for the use of this compound in key drug discovery assays.

Human Neutrophil Elastase (HNE) Activity Assay

This protocol outlines the steps to measure the enzymatic activity of HNE using this compound.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • This compound

  • Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl[3]

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Prepare the Substrate Stock Solution: Dissolve this compound in DMSO to a concentration of 10 mM.

  • Prepare the Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (typically 0.1-1 mM).

  • Prepare the Enzyme Solution: Dilute HNE in Assay Buffer to the desired concentration (e.g., 25-100 nM).

  • Assay Setup: In a 96-well plate, add 50 µL of the enzyme solution to each well.

  • Initiate the Reaction: Add 50 µL of the working substrate solution to each well to start the reaction.

  • Incubation and Measurement: Immediately place the microplate in a reader pre-set to 37°C. Measure the absorbance at 410 nm every minute for 15-30 minutes.

  • Data Analysis: Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time plot. The molar extinction coefficient for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹.

High-Throughput Screening (HTS) of HNE Inhibitors

This protocol provides a framework for screening a library of compounds for their ability to inhibit HNE activity.

Materials:

  • Same as in section 3.1

  • Compound library dissolved in DMSO

  • Positive control inhibitor (e.g., Sivelestat)

Procedure:

  • Compound Plating: Add 1 µL of each test compound from the library to individual wells of a 96-well plate. Include wells with DMSO only (negative control) and a known HNE inhibitor (positive control).

  • Enzyme Addition: Add 50 µL of the HNE solution to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Substrate Addition: Add 50 µL of the working substrate solution to each well to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the absorbance at 410 nm in a microplate reader in kinetic mode for 15-30 minutes at 37°C.

  • Hit Identification: Calculate the percent inhibition for each compound compared to the DMSO control. Compounds exhibiting inhibition above a predefined threshold (e.g., >50%) are identified as primary hits.

Determination of IC₅₀ Values

This protocol is used to determine the potency of an inhibitor by measuring its half-maximal inhibitory concentration (IC₅₀).

Materials:

  • Same as in section 3.2

  • Serial dilutions of the inhibitor compound

Procedure:

  • Inhibitor Dilution: Prepare a serial dilution of the inhibitor in DMSO and then dilute further in Assay Buffer.

  • Assay Setup: In a 96-well plate, add a fixed amount of HNE to each well. Then, add the serially diluted inhibitor to the respective wells. Include a no-inhibitor control.

  • Pre-incubation: Incubate the enzyme and inhibitor for 15 minutes at room temperature.

  • Reaction Initiation: Add the this compound substrate to all wells.

  • Measurement: Measure the reaction rate as described in section 3.1.

  • Data Analysis: Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Quantitative Data

The following tables summarize key quantitative data for this compound and its use in HNE inhibitor studies.

Kinetic Parameters for HNE

The Michaelis-Menten constant (Kₘ) and catalytic rate constant (kcat) are crucial for understanding the interaction between HNE and the substrate.

ParameterValueConditionsReference
kcat/Kₘ 120,000 M⁻¹s⁻¹pH 8.0, 25°C
kcat/Kₘ 185,000 M⁻¹s⁻¹0.10 M phosphate buffer[4]
kcat/Kₘ 15,000 M⁻¹s⁻¹0.20 M MES buffer[4]
kcat/Kₘ 58,000 M⁻¹s⁻¹0.10 M phosphate buffer[4]
kcat/Kₘ 330,000 M⁻¹s⁻¹0.04 M phosphate buffer[4]
IC₅₀ Values of HNE Inhibitors

The IC₅₀ values for various inhibitors determined using the this compound assay are presented below.

InhibitorIC₅₀ (µM)Reference
Sivelestat 0.044[5]
Compound 17 (from Paulownia tomentosa) 2.4 ± 1.0[6]
Various Flavonoids 2.4 - 74.7[6]
Loggerpeptin A 0.29[5]
Molassamide 0.11[5]
Brunsvicamide A 3.12[5]
Lyngbyastatin 7 0.023[5]

Visualizations

The following diagrams, generated using the DOT language, illustrate key pathways and workflows relevant to the use of this compound in drug discovery.

G Inflammatory_Stimuli Inflammatory Stimuli (e.g., Pathogens, Cytokines) Neutrophil_Activation Neutrophil Activation Inflammatory_Stimuli->Neutrophil_Activation HNE_Release HNE Release Neutrophil_Activation->HNE_Release ECM_Degradation Extracellular Matrix Degradation (Elastin, Collagen) HNE_Release->ECM_Degradation Proinflammatory_Cytokines Pro-inflammatory Cytokine Activation (e.g., TNF-α, IL-1β) HNE_Release->Proinflammatory_Cytokines Tissue_Damage Tissue Damage & Inflammation ECM_Degradation->Tissue_Damage COPD_ARDS Pathogenesis of COPD, ARDS, etc. Tissue_Damage->COPD_ARDS Signaling_Pathways Intracellular Signaling (e.g., NF-κB, MAPKs) Proinflammatory_Cytokines->Signaling_Pathways Signaling_Pathways->Tissue_Damage

Neutrophil Elastase Signaling Pathway in Inflammation.

G cluster_0 Assay Development cluster_1 High-Throughput Screening (HTS) cluster_2 Hit Confirmation & Characterization cluster_3 Lead Optimization Compound_Library Compound Library (in DMSO) Primary_Screen Primary Screen (Single Concentration) Compound_Library->Primary_Screen Assay_Optimization Assay Optimization (Enzyme & Substrate Conc.) Assay_Optimization->Primary_Screen Hit_Identification Hit Identification (% Inhibition) Primary_Screen->Hit_Identification Dose_Response Dose-Response (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Assay Selectivity Assays (vs. other proteases) Dose_Response->Selectivity_Assay Mechanism_of_Action Mechanism of Action (e.g., Reversibility) Selectivity_Assay->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR Studies) Mechanism_of_Action->Lead_Optimization

High-Throughput Screening Workflow for HNE Inhibitors.

Conclusion

This compound stands as a cornerstone in the research and development of neutrophil elastase inhibitors. Its reliability, specificity, and ease of use in colorimetric assays make it an indispensable tool for high-throughput screening and detailed kinetic analysis. This guide provides the essential technical information and protocols to effectively utilize this substrate in drug discovery endeavors, ultimately contributing to the development of novel therapeutics for a range of inflammatory diseases.

References

MeOSuc-Ala-Ala-Pro-Val-PNA molecular weight and formula.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chromogenic peptide substrate, MeOSuc-Ala-Ala-Pro-Val-pNA, including its physicochemical properties, a detailed experimental protocol for its use in elastase activity assays, and relevant signaling pathway context.

Core Compound Data

The following table summarizes the key quantitative data for this compound.

PropertyValueCitations
Molecular Formula C₂₇H₃₈N₆O₉[1][2][3]
Molecular Weight 590.63 g/mol [1][2][3]
CAS Number 70967-90-7[1][2][3]
Appearance White to off-white solid powder[3][4]
Purity ≥95-99% (by HPLC or TLC)[1][3]
Solubility DMSO (~100 mg/mL), DMF (5 mg/mL), ethanol (1 mg/mL)[4][5]
Storage Conditions -20°C, protected from light and moisture[1][3]

Introduction to this compound

This compound (Methoxysuccinyl-Alanine-Alanine-Proline-Valine-p-nitroanilide) is a highly specific and sensitive chromogenic substrate for elastase, particularly human neutrophil elastase (also known as human leukocyte elastase) and porcine pancreatic elastase.[3][6] Upon cleavage of the peptide backbone by elastase at the C-terminal side of the valine residue, the p-nitroaniline (pNA) moiety is released. This release results in a measurable increase in absorbance at 405-410 nm, allowing for the quantitative determination of elastase activity. Its high solubility and sensitivity make it an excellent tool for studying enzyme kinetics and for the screening of elastase inhibitors.[3]

Experimental Protocol: Human Neutrophil Elastase Activity Assay

This protocol details the methodology for measuring human neutrophil elastase activity using this compound.

Materials:

  • This compound substrate

  • Human Neutrophil Elastase

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • Substrate Solvent: 1-methyl-2-pyrrolidone or DMSO

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 410 nm

  • Purified water

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer solution with 0.5 M NaCl and adjust the pH to 7.5 at 25°C.[4]

    • Substrate Stock Solution: Dissolve this compound in the substrate solvent (e.g., 1-methyl-2-pyrrolidone) to create a concentrated stock solution (e.g., 12 mg/mL).[4]

    • Working Substrate Solution: Dilute the substrate stock solution with the assay buffer to a final concentration of 0.2 mM.[4]

    • Enzyme Solution: Prepare a stock solution of human neutrophil elastase (e.g., 1 mg/mL) in an appropriate buffer (e.g., 0.05 M sodium acetate, pH 5.0, with 0.1 M NaCl). Immediately before the assay, prepare a working dilution (e.g., 0.1 mg/mL) in the same buffer. Keep enzyme solutions on ice.[4]

  • Assay Execution:

    • Set the microplate reader to measure absorbance at 410 nm and equilibrate the temperature to 25°C.[4]

    • To each well of the microplate, add the appropriate volume of the working substrate solution. For a final reaction volume of 200 µL, this could be 180 µL.

    • Incubate the plate at 25°C for 5 minutes to allow the substrate to reach thermal equilibrium.

    • Initiate the enzymatic reaction by adding a small volume of the working enzyme solution (e.g., 20 µL) to each well.

    • Immediately begin monitoring the change in absorbance at 410 nm every minute for a period of 10-20 minutes.

  • Data Analysis:

    • Plot the absorbance values against time.

    • Determine the initial reaction velocity (V₀) from the linear portion of the curve (ΔA/min).

    • The enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of p-nitroaniline (8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.

Signaling Pathway and Experimental Workflow

Neutrophil Elastase Signaling Pathway in MUC1 Transcription

Human neutrophil elastase is a key serine protease involved in inflammatory processes. One of its roles is the upregulation of MUC1 gene expression in airway epithelial cells. The signaling cascade for this process has been elucidated and is depicted below.[1][2]

G NE Neutrophil Elastase (NE) PKCd Protein Kinase Cδ (PKCδ) NE->PKCd Duox1 Dual Oxidase 1 (Duox1) PKCd->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α-Converting Enzyme (TACE) ROS->TACE TNFa Tumor Necrosis Factor-α (TNF-α) TACE->TNFa TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

Caption: Neutrophil Elastase Signaling Cascade for MUC1 Upregulation.

Experimental Workflow for Elastase Activity Assay

The following diagram illustrates the logical flow of the experimental protocol for determining elastase activity.

G Prep Reagent Preparation (Buffer, Substrate, Enzyme) Equil Temperature Equilibration (Substrate at 25°C) Prep->Equil Init Reaction Initiation (Add Enzyme) Equil->Init Measure Absorbance Measurement (410 nm, Kinetic) Init->Measure Analyze Data Analysis (Calculate ΔA/min) Measure->Analyze Result Determine Enzyme Activity Analyze->Result

Caption: Workflow for Chromogenic Elastase Activity Assay.

References

An In-depth Technical Guide to the Storage and Stability of MeOSuc-Ala-Ala-Pro-Val-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the critical aspects of storing and handling the chromogenic substrate Methoxysuccinyl-Alanyl-Alanyl-Prolyl-Valine-p-nitroanilide (MeOSuc-Ala-Ala-Pro-Val-pNA). Adherence to proper storage and handling protocols is paramount to ensure the integrity, reliability, and reproducibility of experimental results. This document details recommended storage conditions, stability profiles, potential degradation pathways, and standardized experimental protocols for stability assessment.

Storage Conditions

The stability of this compound is highly dependent on storage conditions. The following table summarizes the recommended storage parameters for both the solid (lyophilized powder) form and solutions.

FormTemperatureDurationAdditional Notes
Solid (Lyophilized Powder) -20°CLong-termRecommended for optimal stability.[1][2][3][4]
-80°CUp to 2 yearsFor extended long-term storage.[5]
2-8°CShort-termAcceptable for brief periods.[6][7]
AmbientShippingShipped at room temperature in the continental US.[5][6][7]
In Solution -20°CUp to 3 monthsStock solutions, once prepared, should be aliquoted and frozen.[6][7][8]
-80°CUp to 6 monthsFor longer-term storage of stock solutions.

Key Recommendations:

  • Light Protection: Store in a light-protected container, as chromogenic compounds can be susceptible to photodegradation.[5]

  • Moisture Protection: Keep in a tightly sealed container to prevent moisture absorption.[5]

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of solutions to maintain stability.[9]

Stability Profile

This compound is a synthetic peptide derivative and its stability can be influenced by several factors including temperature, pH, and exposure to light. While specific, detailed stability studies on this compound are not extensively published in the public domain, general principles of peptide stability and information on similar compounds provide valuable insights. A related fluorogenic substrate, MeOSuc-Ala-Ala-Pro-Val-AMC, is reported to have a stability of at least four years when stored at -20°C.[10][11]

Stock solutions of this compound are noted to be stable for up to 3 months when stored at -20°C.[6][7][8] For longer-term storage of solutions, -80°C is recommended.

Potential Degradation Pathways

The primary degradation pathway for peptides like this compound in aqueous solutions is hydrolysis of the peptide bonds. Other potential degradation routes include oxidation and photolytic degradation, particularly of the p-nitroanilide (pNA) chromophore. Understanding these pathways is crucial for developing stability-indicating analytical methods.

G Potential Degradation Pathways of this compound cluster_products Degradation Products A This compound B Hydrolysis (Peptide Bond Cleavage) A->B H₂O, pH C Photodegradation (pNA Moiety) A->C Light (UV) D Oxidation A->D Oxidizing Agents P1 MeOSuc-Ala-Ala + Pro-Val-pNA B->P1 P2 MeOSuc-Ala + Ala-Pro-Val-pNA B->P2 P3 MeOSuc-Ala-Ala-Pro + Val-pNA B->P3 P4 Modified pNA Species C->P4 P5 Oxidized Peptide Fragments D->P5

A diagram illustrating potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

A comprehensive assessment of this compound stability involves forced degradation studies and long-term stability testing under various conditions.

Forced Degradation Studies

Forced degradation studies are designed to accelerate the degradation of a substance to identify potential degradation products and pathways.[1][5][10][12]

Objective: To evaluate the stability of this compound under stress conditions (acidic, basic, oxidative, thermal, and photolytic).

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, DMF, or ethanol) at a known concentration (e.g., 1 mg/mL).[3][4][6]

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

    • Basic Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate under the same conditions as acidic hydrolysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal Degradation: Incubate the stock solution at an elevated temperature (e.g., 80°C).

    • Photolytic Degradation: Expose the stock solution to a controlled light source, such as a photostability chamber, following ICH Q1B guidelines.[13]

  • Sample Analysis: At specified time points, withdraw aliquots from each stress condition, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method, typically High-Performance Liquid Chromatography (HPLC).[7][14][15]

  • Data Analysis: Compare the chromatograms of the stressed samples to that of an unstressed control sample to identify and quantify degradation products. Mass spectrometry (MS) can be coupled with HPLC to identify the structure of the degradation products.[7][14]

Long-Term Stability Testing

Objective: To determine the shelf-life of this compound under recommended storage conditions.

Methodology:

  • Sample Preparation: Prepare multiple aliquots of the solid compound and solutions in appropriate solvents.

  • Storage: Store the aliquots under the recommended long-term storage conditions (-20°C and/or -80°C) and, for comparison, at accelerated conditions (e.g., 2-8°C and room temperature).

  • Time Points: At predetermined time intervals (e.g., 0, 3, 6, 12, 24 months), remove aliquots for analysis.

  • Analysis: Analyze the samples for purity and the presence of degradation products using a validated stability-indicating HPLC method.

  • Data Evaluation: Plot the percentage of the intact compound remaining against time to determine the degradation rate and establish a shelf-life.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing the purity and stability of this compound.[3][4][6][7][8] A typical stability-indicating HPLC method would involve a reversed-phase column (e.g., C18) with a gradient elution using a mobile phase consisting of an aqueous buffer (e.g., phosphate buffer or water with an ion-pairing agent) and an organic modifier (e.g., acetonitrile or methanol).[15] Detection is typically performed using a UV detector at a wavelength where both the parent compound and potential degradation products can be observed. The cleavage of the p-nitroanilide group can be monitored by measuring the increase in absorbance at approximately 405 nm.[8]

Experimental Workflow Visualization

The following diagram outlines a typical workflow for conducting a stability study of this compound.

G Stability Study Workflow for this compound cluster_prep 1. Preparation cluster_stress 2. Stress Conditions (Forced Degradation) cluster_storage 3. Long-Term Storage A Prepare Stock Solution (e.g., 1 mg/mL in DMSO) B Aliquot Samples for Different Conditions A->B C1 Acidic (e.g., 0.1M HCl, 60°C) B->C1 C2 Basic (e.g., 0.1M NaOH, 60°C) B->C2 C3 Oxidative (e.g., 3% H₂O₂) B->C3 C4 Thermal (e.g., 80°C) B->C4 C5 Photolytic (ICH Q1B) B->C5 D1 -20°C B->D1 D2 2-8°C B->D2 D3 Room Temperature B->D3 E 4. Sample at Time Points (e.g., 0, 24h for stress; 0, 3, 6, 12m for long-term) C1->E C2->E C3->E C4->E C5->E D1->E D2->E D3->E F 5. HPLC Analysis (Purity & Degradation Products) E->F G 6. Data Analysis & Reporting (Degradation Profile, Shelf-life) F->G

A flowchart depicting a typical stability study workflow.

By following the guidelines and protocols outlined in this document, researchers, scientists, and drug development professionals can ensure the quality and reliability of their studies involving this compound.

References

Methodological & Application

Application Notes and Protocols for the MeOSuc-Ala-Ala-Pro-Val-pNA Elastase Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the determination of elastase activity using the chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA). This substrate is highly sensitive and specific for human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE).[1][2][3]

Principle of the Assay

The MeOSuc-Ala-Ala-Pro-Val-pNA elastase assay is a colorimetric method used to measure the enzymatic activity of elastase. The substrate, MeOSuc-AAPV-pNA, is a synthetic peptide that mimics the natural substrate of elastase. In the presence of elastase, the substrate is cleaved, releasing the p-nitroanilide (pNA) chromophore. The amount of pNA released is directly proportional to the elastase activity and can be quantified by measuring the absorbance at 405-410 nm.[4][5][6]

The enzymatic reaction is as follows:

This compound ---(Elastase)---> MeOSuc-Ala-Ala-Pro-Val + p-nitroanilide (yellow)

Materials and Reagents

ReagentSupplier ExampleCatalog # Example
This compoundSigma-AldrichM4765
Human Leukocyte ElastaseElastin Products CompanyE-102
Tris-HClSigma-AldrichT2694
Sodium Chloride (NaCl)Sigma-AldrichS9888
Dimethyl Sulfoxide (DMSO)Sigma-AldrichD8418
96-well microplate, clearCorning3596
Microplate reader------

Reagent Preparation

ReagentPreparationStorage
Assay Buffer 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl.4°C
Substrate Stock Solution Dissolve this compound in DMSO to a concentration of 20 mM.[4]Aliquot and store at -20°C for up to 3 months.[5]
Working Substrate Solution Dilute the Substrate Stock Solution in Assay Buffer to the desired final concentration (e.g., 0.2 mM).[7]Prepare fresh before use.
Elastase Stock Solution Reconstitute lyophilized elastase in an appropriate buffer (e.g., 0.05 M Sodium Acetate, pH 5.0 with 0.1 M NaCl) to a concentration of 1 mg/mL.[7]Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.
Working Elastase Solution Dilute the Elastase Stock Solution in Assay Buffer to the desired final concentration.Prepare fresh before use and keep on ice.[7]

Experimental Protocol

This protocol is designed for a 96-well microplate format.

  • Prepare Reagents : Prepare all reagents as described in the Reagent Preparation table.

  • Set up the Microplate :

    • Add 50 µL of Assay Buffer to each well.

    • Add 10 µL of test compounds (inhibitors or activators) or vehicle control to the appropriate wells.

    • Add 20 µL of Working Elastase Solution to each well.

    • Mix gently and incubate for 10-15 minutes at room temperature to allow for any pre-incubation of compounds with the enzyme.

  • Initiate the Reaction :

    • Add 20 µL of Working Substrate Solution to each well to start the reaction. The final volume in each well should be 100 µL.

  • Measure Absorbance :

    • Immediately place the microplate in a microplate reader.

    • Measure the absorbance at 405 nm or 410 nm at regular intervals (e.g., every 1-2 minutes) for 10-30 minutes at 25°C.[7]

  • Data Analysis :

    • Determine the rate of the reaction (V₀) by calculating the change in absorbance per unit time (ΔA/min) from the linear portion of the kinetic curve.

    • Enzyme activity can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of pNA (8800 M⁻¹cm⁻¹ at 410 nm), c is the concentration, and l is the path length.

Quantitative Data Summary

ParameterValueReference
SubstrateThis compound[1][4]
EnzymeHuman Leukocyte Elastase / Porcine Pancreatic Elastase[1][2]
Detection Wavelength405 - 410 nm[4][7]
Recommended Substrate Concentration0.2 mM[7]
Recommended Assay Temperature25°C[7]
Molar Extinction Coefficient of pNA8800 M⁻¹cm⁻¹ at 410 nmGeneral Knowledge

Visualizations

Enzymatic_Reaction sub This compound (Substrate) enz Elastase sub->enz Binds to active site prod1 MeOSuc-Ala-Ala-Pro-Val enz->prod1 Cleavage prod2 p-nitroanilide (pNA) (Yellow Chromophore) enz->prod2 Releases

Figure 1: Enzymatic cleavage of MeOSuc-AAPV-pNA by elastase.

Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, Substrate, and Enzyme Solutions prep_plate Add Buffer, Test Compounds, and Elastase to Microplate prep_reagents->prep_plate start_reaction Add Substrate to Initiate Reaction prep_plate->start_reaction measure Measure Absorbance at 405 nm (Kinetic Read) start_reaction->measure calc_rate Calculate Rate of Reaction (ΔA/min) measure->calc_rate calc_activity Determine Elastase Activity calc_rate->calc_activity

Figure 2: Experimental workflow for the MeOSuc-AAPV-pNA elastase assay.

References

Application Notes and Protocols for MeOSuc-Ala-Ala-Pro-Val-pNA in Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MeOSuc-Ala-Ala-Pro-Val-pNA (Methoxysuccinyl-Alanine-Alanine-Proline-Valine-p-nitroanilide) is a highly specific and sensitive chromogenic substrate for serine proteases, most notably Human Neutrophil Elastase (HNE), also known as human leukocyte elastase (HLE), and porcine pancreatic elastase.[1][2] Its utility in enzyme kinetics stems from the straightforward spectrophotometric detection of the reaction product, p-nitroaniline, which is released upon enzymatic cleavage of the amide bond between the valine residue and the p-nitroaniline moiety.[3] The liberated p-nitroaniline has a distinct yellow color and a strong absorbance at 405-410 nm, allowing for continuous monitoring of enzyme activity.[2][4] This substrate is an invaluable tool in basic research and drug development for characterizing enzyme kinetics, screening for inhibitors, and studying the role of elastase in various physiological and pathological processes.[5][6]

Neutrophil elastase is a key player in the innate immune response, involved in the degradation of bacterial proteins and host tissues at sites of inflammation.[5][7] However, its dysregulation is implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute respiratory distress syndrome (ARDS).[1][6] Therefore, the development of specific inhibitors of neutrophil elastase is a significant area of therapeutic research.

Principle of the Assay

The enzymatic reaction involves the hydrolysis of the peptide substrate this compound by neutrophil elastase. The enzyme recognizes and cleaves the peptide bond C-terminal to the valine residue, releasing the p-nitroaniline (pNA) chromophore. The rate of pNA release is directly proportional to the elastase activity and can be quantified by measuring the increase in absorbance at 405-410 nm over time.

Quantitative Data

The following table summarizes the kinetic constants for the hydrolysis of this compound by human neutrophil elastase under various conditions.

Enzyme SourceK_m (mM)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)Buffer ConditionsReference
Human Leukocyte Elastase0.152--Not specified[8]
Human Leukocyte Elastase--185,0000.10 M Phosphate[1]
Human Leukocyte Elastase--15,0000.20 M MES[1]
Human Leukocyte Elastase--58,0000.10 M Phosphate[1]
Human Leukocyte Elastase--330,0000.04 M Phosphate[1]

Note: Kinetic parameters can vary depending on the specific assay conditions (e.g., pH, temperature, buffer composition, and ionic strength).

Experimental Protocols

Protocol 1: Measurement of Neutrophil Elastase Activity

This protocol describes a standard assay for determining the kinetic parameters of neutrophil elastase using this compound.

Materials and Reagents:

  • Human Neutrophil Elastase (HNE)

  • This compound

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl[4]

  • Solvent for substrate: 1-methyl-2-pyrrolidone or DMSO[4]

  • 96-well microplate (clear, flat-bottom)

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent like 1-methyl-2-pyrrolidone or DMSO.[4]

    • Prepare a stock solution of human neutrophil elastase (e.g., 1 mg/mL) in a buffer such as 0.05 M sodium acetate, pH 5.0, with 0.1 M NaCl. Store on ice.[4]

    • Prepare a series of substrate dilutions in Assay Buffer to achieve a range of final concentrations (e.g., 0.05 to 1 mM) for K_m determination.

    • Prepare a working solution of neutrophil elastase in Assay Buffer. The final enzyme concentration should be chosen to ensure a linear rate of substrate hydrolysis over the measurement period.

  • Assay Execution:

    • Add a defined volume of Assay Buffer to each well of the 96-well plate.

    • Add the desired volume of the substrate dilutions to the wells.

    • Equilibrate the plate to the desired assay temperature (e.g., 25°C or 37°C).[4]

    • Initiate the reaction by adding a small volume of the diluted neutrophil elastase solution to each well.

    • Immediately start monitoring the increase in absorbance at 410 nm in a microplate reader, taking readings every 30-60 seconds for 10-20 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot. The rate of pNA formation can be calculated using the Beer-Lambert law (ε of p-nitroaniline is 8800 M⁻¹cm⁻¹ at 410 nm).

    • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

Protocol 2: Screening of Neutrophil Elastase Inhibitors

This protocol outlines a method for evaluating the inhibitory potential of compounds against neutrophil elastase.

Materials and Reagents:

  • Same as Protocol 1

  • Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Preparation of Reagents:

    • Prepare reagents as described in Protocol 1.

    • Prepare a series of dilutions of the test compounds in Assay Buffer.

  • Assay Execution:

    • To each well of a 96-well plate, add Assay Buffer, a fixed concentration of this compound (typically at or near the K_m value), and the test compound at various concentrations. Include a control with no inhibitor.

    • Pre-incubate the enzyme with the test compounds for a defined period (e.g., 15-30 minutes) at the assay temperature to allow for inhibitor binding.

    • Initiate the reaction by adding the neutrophil elastase solution.

    • Monitor the absorbance at 410 nm as described in Protocol 1.

  • Data Analysis:

    • Calculate the initial reaction velocities for each inhibitor concentration.

    • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

    • To determine the inhibition constant (K_i) and the mechanism of inhibition (e.g., competitive, non-competitive), perform kinetic studies with varying concentrations of both the substrate and the inhibitor.

Visualizations

Enzymatic_Cleavage Substrate This compound (Colorless) Enzyme Neutrophil Elastase Substrate->Enzyme Binds to active site Products MeOSuc-Ala-Ala-Pro-Val + p-Nitroaniline (Yellow) Enzyme->Products Cleavage of Val-pNA bond

Fig. 1: Enzymatic cleavage of this compound.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Setup cluster_measurement 3. Data Acquisition cluster_analysis 4. Data Analysis prep_buffer Prepare Assay Buffer add_reagents Add Buffer, Substrate (& Inhibitor) to Plate prep_buffer->add_reagents prep_substrate Prepare Substrate Stock prep_substrate->add_reagents prep_enzyme Prepare Enzyme Stock initiate_reaction Add Enzyme to Initiate Reaction prep_enzyme->initiate_reaction prep_inhibitor Prepare Inhibitor Stock (for inhibitor screening) prep_inhibitor->add_reagents pre_incubate Pre-incubate at Assay Temperature add_reagents->pre_incubate pre_incubate->initiate_reaction read_absorbance Monitor Absorbance at 410 nm over time initiate_reaction->read_absorbance calc_velocity Calculate Initial Velocity (V₀) read_absorbance->calc_velocity plot_data Plot V₀ vs. [Substrate] or % Inhibition vs. [Inhibitor] calc_velocity->plot_data determine_params Determine Kinetic Parameters (K_m, V_max, IC₅₀, K_i) plot_data->determine_params

Fig. 2: General experimental workflow for enzyme kinetics.

NE_Signaling_Pathway NE Neutrophil Elastase (NE) PKC Protein Kinase Cδ (PKCδ) NE->PKC activates PAR2 Proteinase-Activated Receptor 2 (PAR2) NE->PAR2 activates DUOX1 Dual Oxidase 1 (Duox1) PKC->DUOX1 activates ROS Reactive Oxygen Species (ROS) DUOX1->ROS produces TACE TNF-α-Converting Enzyme (TACE) ROS->TACE activates TNFa TNF-α TACE->TNFa cleaves pro-TNF-α to TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 binds to ERK ERK1/2 TNFR1->ERK activates Sp1 Sp1 ERK->Sp1 activates MUC1 MUC1 Gene Expression (Anti-inflammatory) Sp1->MUC1 induces MAPK p44/42 MAPK PAR2->MAPK activates Inflammation Inflammation & Pain MAPK->Inflammation

Fig. 3: Simplified signaling pathways of neutrophil elastase.

References

Application Notes and Protocols: MeOSuc-Ala-Ala-Pro-Val-pNA Solution Preparation and Use in Elastase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of MeOSuc-Ala-Ala-Pro-Val-pNA, a chromogenic substrate for the measurement of elastase activity. This document is intended to guide researchers in setting up accurate and reproducible enzymatic assays for applications in basic research and drug development.

Introduction

This compound (N-Methoxysuccinyl-L-Alanyl-L-Alanyl-L-Prolyl-L-Valine-p-nitroanilide) is a highly specific and sensitive substrate for elastase, particularly human neutrophil elastase (HNE), a serine protease involved in various physiological and pathological processes, including inflammation and tissue remodeling. The enzymatic cleavage of the peptide backbone by elastase releases the chromogenic group, p-nitroanilide (pNA). The rate of pNA release, which can be monitored spectrophotometrically by measuring the increase in absorbance at 405-410 nm, is directly proportional to the elastase activity.

Product Information and Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

PropertyValueReference
Molecular Formula C₂₇H₃₈N₆O₉[1][2][3][4][5][6]
Molecular Weight 590.63 g/mol [1][2][3][4][5][7][8]
CAS Number 70967-90-7[2][3][4][5][7][8][9]
Appearance White to off-white solid/powder[4][7]
Purity ≥98% (HPLC)[2][7][8]
Solubility DMSO (≥5 mg/mL), DMF (≥5 mg/mL), Ethanol (1 mg/mL)[2][7][9]
Storage Store solid at -20°C. Stock solutions are stable for up to 3 months at -20°C.[2][4][5][7]

Experimental Protocols

Preparation of Reagents

3.1.1. Substrate Stock Solution (10 mM)

  • Weigh out a precise amount of this compound powder.

  • Dissolve the powder in 100% Dimethyl Sulfoxide (DMSO) to a final concentration of 10 mM. For example, dissolve 5.91 mg of the substrate in 1 mL of DMSO.

  • Vortex gently until the substrate is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C.[2][7]

3.1.2. Assay Buffer (50 mM Tris-HCl, 100 mM NaCl, pH 7.4)

  • To prepare 100 mL of assay buffer, dissolve 0.605 g of Tris base in approximately 80 mL of deionized water.

  • Add 2 mL of a 5 M NaCl stock solution.

  • Adjust the pH to 7.4 with 1 M HCl.

  • Bring the final volume to 100 mL with deionized water.

  • Filter the buffer through a 0.22 µm filter and store at 4°C.

3.1.3. Human Neutrophil Elastase (HNE) Working Solution

  • Reconstitute lyophilized HNE in the assay buffer to a desired stock concentration (e.g., 1 mg/mL).

  • Further dilute the HNE stock solution with the assay buffer to a working concentration suitable for the assay. A typical final concentration in the assay ranges from 1 to 10 nM. The optimal concentration should be determined empirically for each experimental setup.

Elastase Activity Assay Protocol

This protocol is designed for a 96-well microplate format with a final reaction volume of 200 µL.

  • Prepare the Reaction Plate:

    • Add 170 µL of assay buffer to each well.

    • Add 10 µL of the HNE working solution to the appropriate wells.

    • For inhibitor studies, add 10 µL of the inhibitor solution (dissolved in assay buffer with a minimal amount of DMSO if necessary) to the wells. For control wells, add 10 µL of the corresponding vehicle.

    • Include a blank control well containing 180 µL of assay buffer and 20 µL of the substrate working solution (added in step 3) but no enzyme.

  • Pre-incubation:

    • Gently mix the contents of the plate.

    • Pre-incubate the plate at 37°C for 10-15 minutes to allow the enzyme and inhibitors to equilibrate.

  • Initiate the Reaction:

    • Prepare a working solution of the this compound substrate by diluting the 10 mM stock solution in the assay buffer. A common final substrate concentration is 100 µM. To achieve this in a 200 µL final volume, you will need a 1 mM working solution (add 20 µL per well).

    • Add 20 µL of the substrate working solution to all wells to start the reaction.

  • Kinetic Measurement:

    • Immediately place the microplate in a plate reader pre-heated to 37°C.

    • Measure the increase in absorbance at 405 nm every minute for 15-30 minutes.

Data Analysis
  • Calculate the Rate of Reaction:

    • For each well, determine the rate of change in absorbance per minute (ΔA/min) from the linear portion of the absorbance versus time plot.

    • Subtract the rate of the blank control from the rates of all other wells to correct for background substrate hydrolysis.

  • Calculate Enzyme Activity:

    • Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of pNA production.

    • The formula is: Activity (mol/min) = (ΔA/min) / (ε * l)

      • ΔA/min: The rate of absorbance change per minute.

      • ε: The molar extinction coefficient of p-nitroanilide at 405 nm. A commonly used value is 9,960 M⁻¹cm⁻¹ .[10][11]

      • l: The path length of the light in the well (in cm). This is typically provided by the microplate manufacturer or can be determined experimentally. For a standard 96-well plate with a 200 µL volume, the path length is approximately 0.5 cm.

Quantitative Data Summary

The following table summarizes key quantitative parameters for the elastase assay using this compound.

ParameterValueReference
Wavelength for Absorbance Measurement 405 - 410 nm[9][12]
Molar Extinction Coefficient (ε) of pNA at 405 nm 9,960 M⁻¹cm⁻¹[10][11]
Typical Substrate Concentration 100 µM
Typical HNE Concentration 1 - 10 nM
kcat/Km for HNE Varies with buffer conditions (e.g., 185,000 M⁻¹s⁻¹ in 0.10 M phosphate buffer)[4]

Visualizations

Enzymatic Reaction and Detection Pathway

Enzymatic_Reaction sub This compound (Substrate) enzyme Human Neutrophil Elastase (HNE) sub->enzyme Binding product1 MeOSuc-Ala-Ala-Pro-Val enzyme->product1 Cleavage product2 p-Nitroanilide (pNA) (Chromogenic Product) enzyme->product2 Release detection Spectrophotometric Detection (Increase in Absorbance at 405 nm) product2->detection Measurement Experimental_Workflow sub_prep 1. Prepare Substrate Stock Solution (10 mM in DMSO) reaction_start 6. Initiate Reaction with Substrate Working Solution sub_prep->reaction_start buffer_prep 2. Prepare Assay Buffer (e.g., Tris-HCl, NaCl, pH 7.4) plate_setup 4. Set up 96-well Plate: Buffer, Enzyme, +/- Inhibitor buffer_prep->plate_setup enzyme_prep 3. Prepare HNE Working Solution enzyme_prep->plate_setup pre_incubation 5. Pre-incubate at 37°C plate_setup->pre_incubation pre_incubation->reaction_start kinetic_read 7. Kinetic Measurement (Absorbance at 405 nm over time) reaction_start->kinetic_read data_analysis 8. Data Analysis: Calculate Rate (ΔA/min) and Enzyme Activity kinetic_read->data_analysis

References

Application Notes and Protocols for Elastase Assay Using MeOSuc-Ala-Ala-Pro-Val-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Elastase is a serine protease that plays a crucial role in the breakdown of elastin, a key protein in connective tissue.[1] This enzyme is found in various organisms and cell types, including the pancreas and neutrophils.[1][2] Elevated elastase activity is implicated in a variety of inflammatory diseases, such as chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis, making it a significant target for drug development.[2]

The chromogenic substrate N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-Ala-Ala-Pro-Val-pNA) is a highly sensitive and specific substrate for assaying the activity of elastases, including human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE).[2][3][4] The enzyme cleaves the peptide bond on the C-terminal side of the valine residue, releasing the yellow-colored p-nitroaniline (pNA). The rate of pNA formation, which can be monitored spectrophotometrically at 405-410 nm, is directly proportional to the elastase activity.[5][6]

These application notes provide detailed protocols for the use of this compound in determining elastase activity, essential for screening potential inhibitors and for basic research into the enzyme's function.

Data Presentation

Table 1: Summary of Quantitative Data for Elastase Assay using this compound

ParameterHuman Leukocyte Elastase (HLE)Porcine Pancreatic Elastase (PPE)Reference(s)
Substrate Concentration 0.1 - 1 mM0.1 - 1 mM[5][7]
Enzyme Concentration 0.01 - 0.1 µg/mL0.1 - 1 µg/mL[5][8]
Assay Buffer 0.1 M Tris-HCl, pH 7.5-8.3, 0.5 M NaCl0.1 M Tris-HCl, pH 8.0-8.8[5][9]
Wavelength for Detection 405 - 410 nm405 - 410 nm[5][6]
Temperature 25 °C25 °C[5][7]
kcat/Km (M⁻¹s⁻¹) 15,000 - 330,000 (depending on buffer)Not explicitly stated for this substrate[3]
Solvents for Stock Solution DMSO, 1-methyl-2-pyrrolidone, DMF, EthanolDMSO, 1-methyl-2-pyrrolidone, DMF, Ethanol[5][6][10]

Experimental Protocols

Materials
  • This compound (MW: 590.63 g/mol )[11]

  • Human Leukocyte Elastase (HLE) or Porcine Pancreatic Elastase (PPE)

  • Tris-HCl

  • Sodium Chloride (NaCl)

  • 1-methyl-2-pyrrolidone or Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Spectrophotometer (plate reader or cuvette-based)

  • 96-well microplates or cuvettes

  • Calibrated pipettes and sterile tips

  • Ultrapure water

Preparation of Reagents

1. Assay Buffer (0.1 M Tris-HCl, 0.5 M NaCl, pH 7.5 at 25°C)

  • Dissolve 12.11 g of Tris base and 29.22 g of NaCl in approximately 900 mL of ultrapure water.

  • Adjust the pH to 7.5 at 25°C using 1 M HCl.

  • Bring the final volume to 1 L with ultrapure water.

  • Filter the buffer through a 0.22 µm filter and store at 4°C.

2. Substrate Stock Solution (10 mM this compound)

  • Dissolve 5.91 mg of this compound in 1 mL of 1-methyl-2-pyrrolidone or DMSO.[5][6]

  • Mix thoroughly until the substrate is completely dissolved.

  • Store the stock solution in aliquots at -20°C, protected from light.[10] Stock solutions are reported to be stable for up to 3 months at -20°C.[10]

3. Enzyme Stock Solution (e.g., 1 mg/mL Elastase)

  • Prepare a 1 mg/mL stock solution of elastase in a suitable buffer, such as 0.05 M Sodium Acetate, pH 5.0, containing 0.1 M NaCl.[5]

  • Keep the enzyme solution on ice during preparation and use.[5]

  • For immediate use, prepare a working dilution (e.g., 0.1 mg/mL) in the assay buffer.[5]

Enzyme Activity Assay Protocol

This protocol is designed for a total reaction volume of 200 µL in a 96-well plate format. Adjust volumes accordingly for cuvette-based assays.

  • Prepare the Substrate Working Solution: Dilute the 10 mM substrate stock solution in the assay buffer to the desired final concentration (e.g., for a final concentration of 0.2 mM in the well, prepare a 0.22 mM working solution).

  • Set up the Assay Plate:

    • Blank (No Enzyme): Add 180 µL of substrate working solution and 20 µL of assay buffer.

    • Enzyme Control: Add 180 µL of substrate working solution.

    • Test Wells (for inhibitor screening): Add 160 µL of substrate working solution and 20 µL of the test compound at various concentrations.

  • Pre-incubation: Pre-incubate the plate at 25°C for 5-10 minutes to allow the components to reach thermal equilibrium.

  • Initiate the Reaction: Add 20 µL of the diluted enzyme solution to the enzyme control and test wells.

  • Kinetic Measurement: Immediately start monitoring the increase in absorbance at 410 nm every minute for 10-30 minutes using a spectrophotometer. The rate of increase should be linear during the initial phase of the reaction.[5]

  • Data Analysis:

    • Calculate the rate of reaction (ΔA410/min) from the linear portion of the kinetic curve.

    • Subtract the rate of the blank from all other readings.

    • Determine the percent inhibition for test compounds relative to the enzyme control.

Visualizations

Enzymatic_Reaction cluster_0 Elastase Catalyzed Hydrolysis This compound This compound Enzyme_Substrate_Complex Elastase-Substrate Complex This compound->Enzyme_Substrate_Complex Binding Elastase Elastase Elastase->Enzyme_Substrate_Complex Enzyme_Substrate_Complex->Elastase Release Products MeOSuc-Ala-Ala-Pro-Val + p-Nitroaniline Enzyme_Substrate_Complex->Products Cleavage

Caption: Enzymatic reaction of elastase with this compound.

Elastase_Assay_Workflow cluster_workflow Experimental Workflow for Elastase Activity Assay prep 1. Reagent Preparation (Buffer, Substrate, Enzyme) setup 2. Assay Plate Setup (Blank, Control, Test) prep->setup preinc 3. Pre-incubation (25°C, 5-10 min) setup->preinc init 4. Reaction Initiation (Add Enzyme) preinc->init measure 5. Kinetic Measurement (Read Absorbance at 410 nm) init->measure analyze 6. Data Analysis (Calculate Rate and Inhibition) measure->analyze

Caption: Step-by-step workflow for the elastase activity assay.

References

Application Notes and Protocols for Calculating Enzyme Activity with MeOSuc-Ala-Ala-Pro-Val-pNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chromogenic substrate, N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-Ala-Ala-Pro-Val-pNA), is a highly specific and sensitive tool for the kinetic analysis of elastase enzymes, particularly human neutrophil elastase (HNE). HNE is a serine protease implicated in a variety of inflammatory diseases, making it a key target in drug development. This document provides detailed application notes and protocols for utilizing this compound to accurately determine enzyme activity and evaluate inhibitor efficacy.

The assay principle is based on the enzymatic cleavage of the peptide substrate by elastase at the carboxyl side of the valine residue. This reaction liberates the chromophore p-nitroaniline (pNA), which results in a measurable increase in absorbance at 405-410 nm. The rate of pNA formation is directly proportional to the elastase activity under the specified assay conditions.

Key Applications

  • Enzyme Activity Measurement: Quantifying the enzymatic activity of purified human neutrophil elastase and other related elastases.

  • Inhibitor Screening: High-throughput screening and characterization of potential HNE inhibitors.

  • Drug Discovery: Evaluating the potency and mechanism of action of novel drug candidates targeting elastase.

  • Quality Control: Assessing the activity of enzyme preparations.

Data Presentation

Enzyme Kinetics and Inhibitor Potency

The following tables summarize key quantitative data for the interaction of human neutrophil elastase with this compound and various inhibitors.

Table 1: Michaelis-Menten Kinetic Parameters for Human Neutrophil Elastase (HNE) with this compound.

Parameter Value Units
K_m_ 0.28 ± 0.02 mM
k_cat_ 9.2 ± 1.8 s⁻¹

| k_cat_/K_m_ | 33,915 ± 5757 | M⁻¹s⁻¹ |

Data obtained from studies on purified human polymorphonuclear neutrophil elastase[1][2].

Table 2: IC₅₀ Values of Selected Inhibitors for Human Neutrophil Elastase (HNE) using this compound.

Inhibitor IC₅₀
Sivelestat (ONO-5046) 25.7 (19.1–33.6) nM
BAY 85-8501 0.5 - 1.3 nM
Compound 17 (from Paulownia tomentosa) K_i_ = 3.2 µM (noncompetitive)

| Various C-geranylated flavanones | 2.4 ± 1.0 to 74.7 ± 8.5 µM |

IC₅₀ values can vary depending on assay conditions.

Experimental Protocols

I. Preparation of Reagents

1. Assay Buffer:

  • 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl.

  • Preparation: Dissolve 12.11 g of Tris base and 29.22 g of NaCl in 800 mL of deionized water. Adjust the pH to 7.5 with concentrated HCl. Bring the final volume to 1 L with deionized water.

2. Substrate Stock Solution (10 mM):

  • Dissolve 5.91 mg of this compound (MW: 590.63 g/mol ) in 1 mL of dimethyl sulfoxide (DMSO).

  • Store aliquots at -20°C. Avoid repeated freeze-thaw cycles.

3. Human Neutrophil Elastase (HNE) Stock Solution:

  • Reconstitute lyophilized HNE in a suitable buffer (e.g., 50 mM sodium acetate, pH 5.5, with 0.1 M NaCl) to a concentration of 1 mg/mL.

  • Prepare working dilutions of the enzyme in the assay buffer immediately before use.

4. Inhibitor Stock Solutions:

  • Dissolve inhibitors in a suitable solvent (typically DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • Prepare serial dilutions in the assay buffer to achieve the desired final concentrations for the assay.

II. Enzyme Activity Assay Protocol

This protocol is designed for a 96-well plate format, but can be adapted for cuvettes.

  • Prepare the Reaction Mixture:

    • In each well of a clear, flat-bottom 96-well plate, add the following in the specified order:

      • Assay Buffer

      • Inhibitor or vehicle control (e.g., DMSO at the same final concentration)

      • Human Neutrophil Elastase (to a final concentration of e.g., 25 nM)

    • The final volume at this stage should be less than the total reaction volume to allow for the addition of the substrate.

  • Pre-incubation:

    • Pre-incubate the plate at 25°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the Reaction:

    • Add the this compound substrate to each well to achieve the desired final concentration (e.g., 0.2 mM).

    • The final reaction volume is typically 200 µL.

  • Kinetic Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 25°C.

    • Measure the absorbance at 405 nm or 410 nm every minute for 15-30 minutes.

III. Data Analysis and Calculation of Enzyme Activity
  • Determine the Rate of Reaction:

    • Plot the absorbance values against time for each well.

    • The initial linear portion of the curve represents the initial velocity (v₀).

    • Calculate the slope of this linear portion (ΔAbs/min).

  • Calculate the Concentration of p-Nitroaniline (pNA) Produced:

    • Use the Beer-Lambert law: A = εcl

      • A = Absorbance

      • ε = Molar extinction coefficient of pNA (at 405 nm, a commonly used value is 9,960 M⁻¹cm⁻¹; however, this can be dependent on the buffer composition and pH)[3].

      • c = Concentration (M)

      • l = Path length of the light beam through the sample (cm). For a 96-well plate with a 200 µL volume, the path length needs to be determined or a standard curve can be used. For a standard 1 cm cuvette, l = 1.

    • The rate of pNA production (M/min) can be calculated as: Rate (M/min) = (ΔAbs/min) / (ε * l)

  • Calculate Enzyme Activity:

    • Enzyme activity is often expressed in Units (U), where 1 Unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute.

    • Activity (µmol/min or U) = [Rate (M/min) * Reaction Volume (L)] * 10⁶ (µmol/mol)

    • Specific Activity (U/mg) = Activity (U) / Amount of enzyme in the reaction (mg)

IV. Inhibitor IC₅₀ Determination
  • Perform the enzyme activity assay as described above with a range of inhibitor concentrations.

  • Calculate the initial velocity (v₀) for each inhibitor concentration.

  • Determine the percentage of inhibition for each concentration relative to the control (no inhibitor):

    • % Inhibition = [1 - (v₀ with inhibitor / v₀ without inhibitor)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).

Visualizations

Enzymatic Reaction of this compound

Enzymatic_Reaction Substrate This compound Enzyme Human Neutrophil Elastase (HNE) Substrate->Enzyme Binds to active site Product1 MeOSuc-Ala-Ala-Pro-Val Enzyme->Product1 Cleavage Product2 p-Nitroaniline (pNA) (Yellow Product) Enzyme->Product2 Releases Workflow A Reagent Preparation (Buffer, Substrate, Enzyme) B Assay Plate Setup (Add Buffer, Inhibitor, Enzyme) A->B C Pre-incubation (25°C, 10-15 min) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Measurement (Read Absorbance at 405 nm) D->E F Data Analysis (Calculate ΔAbs/min) E->F G Calculate Enzyme Activity (Beer-Lambert Law) F->G IC50_Logic A Varying Inhibitor Concentrations B Measure Initial Velocity (v₀) for each concentration A->B C Calculate % Inhibition B->C D Plot % Inhibition vs. log[Inhibitor] C->D E Determine IC₅₀ from Dose-Response Curve D->E

References

Application Notes and Protocols for the MeOSuc-Ala-Ala-Pro-Val-pNA Assay in a 96-Well Plate Format

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the colorimetric assay of Human Neutrophil Elastase (HNE) activity using the chromogenic substrate MeOSuc-Ala-Ala-Pro-Val-pNA in a 96-well plate format. This assay is a valuable tool for studying HNE activity and for screening potential inhibitors in drug discovery and development.

Introduction

Human Neutrophil Elastase (HNE) is a serine protease stored in the azurophilic granules of neutrophils.[1] Upon inflammation, HNE is released into the extracellular space where it plays a role in the degradation of extracellular matrix proteins and in host defense against pathogens.[2] However, excessive HNE activity is implicated in the pathogenesis of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis.[1] Therefore, the measurement of HNE activity and the identification of its inhibitors are critical areas of research.

The this compound (Methoxysuccinyl-Alanine-Alanine-Proline-Valine-p-nitroanilide) is a highly specific and sensitive chromogenic substrate for HNE.[3][4] The enzymatic cleavage of this substrate by HNE releases p-nitroaniline (pNA), a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[5][6] The rate of pNA formation is directly proportional to the HNE activity.

Signaling Pathway

Human Neutrophil Elastase (HNE) is involved in various signaling pathways related to inflammation and tissue remodeling. One such pathway involves the induction of MUC1 gene expression, which plays a role in the inflammatory response in airway epithelial cells.

HNE_Signaling_Pathway NE Neutrophil Elastase (NE) PKCd Protein Kinase Cδ (PKCδ) NE->PKCd Duox1 Dual Oxidase 1 (Duox1) PKCd->Duox1 ROS Reactive Oxygen Species (ROS) Duox1->ROS TACE TNF-α–Converting Enzyme (TACE) ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNF Receptor 1 (TNFR1) TNFa->TNFR1 ERK12 ERK1/2 TNFR1->ERK12 Sp1 Sp1 ERK12->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1 Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_read Data Acquisition cluster_analysis Data Analysis Prep_Reagents Prepare Reagents (Buffer, HNE, Substrate) Prep_Plate Prepare 96-Well Plate (Controls, Samples, Inhibitors) Prep_Reagents->Prep_Plate Add_HNE Add HNE Working Solution to appropriate wells Prep_Plate->Add_HNE Incubate1 Pre-incubate with inhibitors (if applicable) Add_HNE->Incubate1 Add_Substrate Add Substrate Working Solution to all wells to start the reaction Incubate1->Add_Substrate Read_Plate Immediately measure absorbance at 405 nm in a kinetic mode for 10-30 min Add_Substrate->Read_Plate Calc_Rate Calculate the rate of reaction (Vmax) Read_Plate->Calc_Rate Plot_Data Plot data and determine IC50 (for inhibitor screening) Calc_Rate->Plot_Data

References

Troubleshooting & Optimization

Troubleshooting MeOSuc-Ala-Ala-Pro-Val-PNA assay variability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing the MeOSuc-Ala-Ala-Pro-Val-pNA chromogenic substrate for protease activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a sensitive, chromogenic peptide substrate used to measure the activity of certain proteases.[1][2] It is particularly effective for assaying human neutrophil elastase and proteinase 3 (PR3).[3][4] The substrate consists of a peptide sequence (Ala-Ala-Pro-Val) that is recognized and cleaved by the target enzyme. This cleavage releases the p-nitroanilide (pNA) group, which results in a yellow color that can be quantified by measuring absorbance at approximately 405 nm.[3]

Q2: How should I prepare and store the this compound substrate?

Proper preparation and storage are critical for consistent results. The substrate is typically a solid that needs to be dissolved in an appropriate solvent like DMSO or DMF before being diluted in the assay buffer.[3] Following reconstitution, it is recommended to create single-use aliquots and store them frozen at -20°C. Stock solutions are generally stable for up to three months under these conditions. Avoid repeated freeze-thaw cycles.

Q3: My assay has high background absorbance. What are the possible causes?

High background can stem from several factors:

  • Substrate Instability: The substrate may be degrading spontaneously. This can be caused by improper storage, high pH, or contaminants in the buffer. Ensure the substrate is freshly prepared or properly stored and that the assay buffer pH is optimized and stable.

  • Contaminating Proteases: The enzyme sample or other reagents may be contaminated with proteases that can cleave the substrate. Use high-purity reagents and sterile techniques.

  • Compound Interference: If screening for inhibitors, the test compounds themselves may absorb light at 405 nm. Always run a control with the compound and substrate but without the enzyme to check for this.

Q4: I am seeing little to no signal (low absorbance change). What should I do?

Low or no signal suggests a lack of enzymatic activity. Consider the following:

  • Inactive Enzyme: The enzyme may have lost activity due to improper storage, handling, or multiple freeze-thaw cycles. Verify enzyme activity with a positive control if available.

  • Incorrect Buffer Conditions: Protease activity is highly dependent on pH, ionic strength, and the presence of cofactors.[5] Ensure the assay buffer composition and pH are optimal for your specific enzyme.

  • Presence of Inhibitors: Your sample may contain endogenous inhibitors. Additionally, ensure that no unintended inhibitors were introduced via buffers or other reagents.

  • Insufficient Incubation Time: The reaction may not have proceeded long enough to generate a detectable signal. Optimize the incubation time, ensuring you are measuring the initial linear rate of the reaction.

Q5: There is high variability between my replicate wells. How can I improve precision?

High variability often points to technical inconsistencies in the assay setup:

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate, is a common cause of variability. Ensure your pipettes are calibrated and use reverse pipetting for viscous solutions.

  • Inadequate Mixing: Ensure all components in the wells are thoroughly mixed after each addition.

  • Temperature Fluctuations: Maintain a constant and uniform temperature during the incubation period.[6] Use a temperature-controlled plate reader or incubator.

  • Edge Effects: Evaporation from the outer wells of a microplate can concentrate reactants and lead to artificially high readings. Avoid using the outermost wells or fill them with buffer to minimize evaporation.

Troubleshooting Guide

This section provides a structured approach to resolving common issues with the this compound assay.

Problem Potential Cause Recommended Solution
High Background Signal 1. Spontaneous substrate degradationPrepare fresh substrate solution. Ensure buffer pH is appropriate. Store stock solutions in aliquots at -20°C.
2. Contaminating protease activityUse high-purity water and reagents. Filter-sterilize buffers. Run a "no-enzyme" control to quantify background cleavage.
3. Compound/Sample interferenceRun a control containing the test compound/sample and substrate (without enzyme) to measure intrinsic absorbance. Subtract this value from test wells.
Low or No Signal 1. Inactive enzymeTest a new vial of enzyme. Avoid repeated freeze-thaw cycles. Include a positive control inhibitor to confirm enzyme activity.
2. Sub-optimal assay conditionsVerify that the buffer pH and ionic strength are optimal for the enzyme.[5] Check literature for required cofactors.
3. Insufficient substrate concentrationEnsure the substrate concentration is appropriate for the enzyme's Km. A concentration of 0.5-1 mM is often a good starting point.
Non-linear Reaction Rate 1. Substrate depletionIf the reaction rate slows over time, the substrate is likely being consumed. Use a lower enzyme concentration or shorten the assay time to focus on the initial linear velocity.
2. Enzyme instabilityThe enzyme may be unstable under the assay conditions. Check if the activity decreases over the course of a pre-incubation without substrate.
Poor Standard Curve 1. Pipetting inaccuracyCalibrate pipettes. Use a multi-channel pipette for additions where possible to improve consistency.
2. Incorrect dilution seriesRecalculate and carefully prepare the standard (pNA) dilutions.
3. Spectrophotometer issueCheck the plate reader settings, including the selected wavelength (405-410 nm). Ensure the plate is clean and free of scratches.

Experimental Protocols & Data

Substrate & Reagent Properties

The following table summarizes key properties and recommended starting concentrations for the assay components.

Component Property / Recommendation Source
Substrate This compound[7]
Molecular Weight 590.63 g/mol [3][4]
Solubility DMSO: ~5-30 mg/mL; DMF: ~5-30 mg/mL; Ethanol: ~1-5 mg/mL[3]
Stock Solution 10-20 mM in 100% DMSO
Working Concentration 0.1 - 1.0 mM in assay buffer[8]
Detection Wavelength 405 nm[3]
Storage Solid at 2-8°C; Stock solution in aliquots at -20°C (stable for up to 3 months)
Standard Assay Protocol

This protocol provides a general framework for measuring neutrophil elastase activity. Optimization may be required for specific enzymes or experimental conditions.

  • Reagent Preparation :

    • Assay Buffer : Prepare a suitable buffer, for example, 200 mM Tris-HCl with 500 mM NaCl, pH 8.0.[9]

    • Substrate Stock : Dissolve this compound in 100% DMSO to a final concentration of 20 mM.

    • Enzyme Solution : Dilute the enzyme stock to the desired concentration in assay buffer immediately before use. Keep on ice.

  • Assay Procedure (96-well plate format) :

    • Add 50 µL of assay buffer to all wells.

    • For inhibitor studies, add 10 µL of the test compound (or vehicle control) to the appropriate wells.

    • Add 20 µL of the diluted enzyme solution to initiate the reaction (or buffer for "no-enzyme" controls).

    • Pre-incubate the plate for 10-15 minutes at 37°C to allow the enzyme and inhibitor to interact.

    • Add 20 µL of the substrate (diluted from stock into assay buffer) to all wells to start the reaction. The final volume should be 100 µL.

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition :

    • Measure the absorbance at 405 nm every 60 seconds for 15-30 minutes.

    • Determine the reaction rate (V₀) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).

Visualizations

Enzymatic Reaction Workflow

The following diagram illustrates the principle of the chromogenic assay.

G cluster_workflow Enzymatic Reaction Enzyme Neutrophil Elastase (or other protease) Complex Enzyme-Substrate Complex Enzyme->Complex + Substrate MeOSuc-AAPV-pNA (Colorless) Substrate->Complex Complex->Enzyme Release Peptide Cleaved Peptide (MeOSuc-AAPV) Complex->Peptide Cleavage pNA p-Nitroanilide (pNA) (Yellow) Complex->pNA

Caption: Enzymatic cleavage of the substrate releases pNA, causing a color change.

General Experimental Workflow

This diagram outlines the typical steps for performing the assay.

G A Reagent Preparation (Buffer, Enzyme, Substrate) B Plate Setup (Add buffer, inhibitors, enzyme) A->B C Pre-incubation (e.g., 15 min at 37°C) B->C D Initiate Reaction (Add Substrate) C->D E Kinetic Measurement (Read Absorbance at 405 nm over time) D->E F Data Analysis (Calculate initial velocity, V₀) E->F

Caption: Standard workflow for the this compound kinetic assay.

Troubleshooting Decision Tree

Use this logical diagram to diagnose common assay problems.

G Start Problem with Assay? HighBg High Background Signal? Start->HighBg Yes LowSignal Low or No Signal? Start->LowSignal No CheckNoEnzyme Run 'No Enzyme' Control. Is background still high? HighBg->CheckNoEnzyme CheckEnzyme Check Enzyme Activity. (e.g., with new aliquot or positive control) Is activity low? LowSignal->CheckEnzyme SubstrateIssue Potential Substrate Degradation. Prepare fresh substrate/buffer. CheckNoEnzyme->SubstrateIssue Yes ContamIssue Potential Reagent Contamination. CheckNoEnzyme->ContamIssue No EnzymeInactive Enzyme is likely inactive. Use a new batch. CheckEnzyme->EnzymeInactive Yes CheckConditions Check Assay Conditions (pH, Temp, [Substrate]). CheckEnzyme->CheckConditions No

Caption: A decision tree to systematically troubleshoot assay variability.

References

Optimizing MeOSuc-Ala-Ala-Pro-Val-PNA Assay Conditions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the MeOSuc-Ala-Ala-Pro-Val-pNA assay. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.

Assay Principle and Workflow

The this compound assay is a chromogenic method used to measure the activity of serine proteases, primarily neutrophil elastase and proteinase 3. The enzyme cleaves the peptide substrate, releasing p-nitroaniline (pNA). The rate of pNA release, which can be measured by the change in absorbance at 405 nm, is directly proportional to the enzyme activity.

AssayWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Substrate, Enzyme) Mix Mix Substrate and Enzyme Reagents->Mix Samples Prepare Samples (e.g., cell lysates, purified enzyme) Samples->Mix Incubate Incubate at Optimal Temperature and Time Mix->Incubate Measure Measure Absorbance at 405 nm Incubate->Measure Calculate Calculate Enzyme Activity Measure->Calculate

Figure 1: General workflow of the this compound assay.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for the this compound substrate?

A1: The this compound substrate is soluble in several organic solvents.[1][2] Stock solutions should be stored at -20°C for long-term stability.[1][2] Repeated freeze-thaw cycles should be avoided.

SolventSolubility
DMSO>20 mM
DMF30 mg/ml
Ethanol5 mg/ml
PBS (pH 7.2)Slightly soluble
Table 1: Solubility of this compound in various solvents.[1][2]

Q2: What are the optimal assay conditions for measuring human neutrophil elastase activity?

A2: Optimal conditions can vary depending on the specific enzyme and experimental setup. However, a good starting point is to use a buffer with a pH in the neutral to slightly alkaline range (pH 7.4-8.0) and a temperature of 37°C. The final substrate concentration should ideally be at or above the Michaelis constant (Km) to ensure the reaction rate is proportional to the enzyme concentration.

ParameterRecommended Condition
Buffer 0.1 M HEPES or 0.1 M Tris-HCl
pH 7.5
Temperature 37°C
Substrate Concentration 0.1 - 1 mM
Wavelength 405 nm
Table 2: Recommended starting conditions for the human neutrophil elastase assay.

Troubleshooting Guide

Problem 1: Low or No Signal

Q: I am not observing any significant change in absorbance. What are the possible causes and solutions?

A: There are several potential reasons for a low or absent signal. The following troubleshooting guide can help identify and resolve the issue.

LowSignalTroubleshooting cluster_enzyme Enzyme Troubleshooting cluster_substrate Substrate Troubleshooting cluster_conditions Assay Conditions Troubleshooting cluster_instrument Instrument Troubleshooting Start Low or No Signal InactiveEnzyme Inactive Enzyme? Start->InactiveEnzyme SubstrateProblem Substrate Issue? Start->SubstrateProblem IncorrectConditions Incorrect Assay Conditions? Start->IncorrectConditions InstrumentError Instrument Malfunction? Start->InstrumentError CheckStorage Verify proper enzyme storage (-20°C or -80°C). InactiveEnzyme->CheckStorage CheckPrep Confirm correct substrate preparation and concentration. SubstrateProblem->CheckPrep VerifyBuffer Check buffer pH and ionic strength. IncorrectConditions->VerifyBuffer CheckWavelength Confirm correct wavelength setting (405 nm). InstrumentError->CheckWavelength NewAliquot Use a fresh enzyme aliquot. CheckStorage->NewAliquot TestActivity Test with a positive control. NewAliquot->TestActivity CheckStorageSub Verify proper substrate storage (-20°C, protected from light). CheckPrep->CheckStorageSub FreshSubstrate Prepare fresh substrate solution. CheckStorageSub->FreshSubstrate OptimizeTemp Ensure optimal temperature (e.g., 37°C). VerifyBuffer->OptimizeTemp CheckIncubation Verify incubation time. OptimizeTemp->CheckIncubation CheckReader Ensure plate reader is functioning correctly. CheckWavelength->CheckReader

Figure 2: Troubleshooting flowchart for low or no signal in the assay.
Possible CauseRecommended Solution
Inactive Enzyme - Verify that the enzyme has been stored correctly at the recommended temperature (-20°C or -80°C).- Use a fresh aliquot of the enzyme to rule out degradation from repeated freeze-thaw cycles.- Include a positive control with a known active enzyme to confirm assay components are working.
Substrate Degradation - Ensure the substrate stock solution was stored properly at -20°C and protected from light.[2]- Prepare a fresh substrate solution from the lyophilized powder.
Incorrect Buffer Conditions - Verify the pH of the assay buffer. The optimal pH for human neutrophil elastase is typically around 7.5.[3]- Check the ionic strength of the buffer, as it can influence enzyme activity.[4]
Sub-optimal Temperature - Ensure the incubation is performed at the optimal temperature for the enzyme, typically 37°C.
Presence of Inhibitors - Ensure that no known elastase inhibitors are present in the sample or reagents.
Instrument Malfunction - Verify that the plate reader is set to the correct wavelength (405 nm) for pNA detection.

Problem 2: High Background Signal

Q: My blank and negative control wells show high absorbance readings. What could be causing this and how can I fix it?

A: High background can be caused by several factors, including substrate auto-hydrolysis and interfering substances in the sample.

HighBackgroundTroubleshooting cluster_hydrolysis Auto-hydrolysis Troubleshooting cluster_interference Sample Interference Troubleshooting cluster_contamination Contamination Troubleshooting Start High Background Signal AutoHydrolysis Substrate Auto-hydrolysis? Start->AutoHydrolysis SampleInterference Sample Interference? Start->SampleInterference Contamination Reagent Contamination? Start->Contamination CheckpH Check buffer pH; high pH can increase auto-hydrolysis. AutoHydrolysis->CheckpH SampleBlank Run a sample blank (sample + buffer, no substrate). SampleInterference->SampleBlank NewReagents Use fresh, high-purity reagents. Contamination->NewReagents FreshSubstrate Prepare fresh substrate solution. CheckpH->FreshSubstrate RunBlank Run a substrate-only blank. FreshSubstrate->RunBlank DiluteSample Dilute the sample to reduce interfering substances. SampleBlank->DiluteSample CheckHemolysis Check for hemolysis in plasma/serum samples. DiluteSample->CheckHemolysis CleanGlassware Ensure all labware is clean. NewReagents->CleanGlassware

Figure 3: Troubleshooting flowchart for high background signal.
Possible CauseRecommended Solution
Substrate Auto-hydrolysis - Prepare fresh substrate solution before each experiment.- Avoid high pH buffers, as they can increase the rate of non-enzymatic hydrolysis.- Run a "substrate blank" containing only the substrate and assay buffer to measure the rate of auto-hydrolysis. Subtract this rate from all other readings.
Interfering Substances in the Sample - Run a "sample blank" containing the sample and assay buffer (without the substrate) to measure the intrinsic absorbance of the sample.- If using biological fluids like plasma or serum, be aware that hemolysis, high bilirubin, or lipemia can interfere with chromogenic assays.[5][6] Consider sample purification or dilution.
Contamination of Reagents - Use high-purity water and reagents to prepare buffers and solutions.- Ensure that all labware is thoroughly cleaned to avoid contamination.

Experimental Protocols

Protocol 1: Standard Assay for Human Neutrophil Elastase Activity
  • Prepare Reagents:

    • Assay Buffer: 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl.

    • Substrate Stock Solution: Prepare a 100 mM stock solution of this compound in DMSO. Store at -20°C.

    • Enzyme Solution: Prepare a stock solution of human neutrophil elastase in assay buffer. The final concentration in the assay will need to be optimized.

  • Assay Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well microplate.

    • Add 10 µL of the enzyme solution (or sample) to the appropriate wells.

    • Add 30 µL of assay buffer to the blank wells.

    • Pre-incubate the plate at 37°C for 5 minutes.

    • Prepare the working substrate solution by diluting the stock solution in assay buffer to the desired final concentration (e.g., 1 mM).

    • Initiate the reaction by adding 10 µL of the working substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in a kinetic mode for 15-30 minutes at 37°C, taking readings every 1-2 minutes.

  • Data Analysis:

    • Determine the rate of reaction (Vmax) from the linear portion of the absorbance versus time plot (mOD/min).

    • Subtract the rate of the blank from the rate of the samples.

    • Calculate the enzyme activity using the molar extinction coefficient of pNA (8,800 M⁻¹cm⁻¹ at 410 nm, which is often used interchangeably with 405 nm in this context).[3]

Protocol 2: Optimization of Enzyme Concentration
  • Prepare a serial dilution of the enzyme in assay buffer.

  • Set up the assay as described in Protocol 1, using a fixed, saturating concentration of the substrate (e.g., 5-10 times the Km).

  • Add the different enzyme concentrations to separate wells.

  • Measure the initial reaction rates for each enzyme concentration.

  • Plot the initial rate versus enzyme concentration. The resulting plot should be linear in the range where the reaction rate is proportional to the enzyme concentration. Select an enzyme concentration from the linear portion of the curve for subsequent experiments.

Protocol 3: Optimization of Substrate Concentration (Michaelis-Menten Kinetics)
  • Prepare a serial dilution of the substrate in assay buffer.

  • Set up the assay as described in Protocol 1, using a fixed, optimized concentration of the enzyme.

  • Add the different substrate concentrations to separate wells.

  • Measure the initial reaction rates for each substrate concentration.

  • Plot the initial rate versus substrate concentration. The data can be fitted to the Michaelis-Menten equation to determine the Km and Vmax values. For routine assays, a substrate concentration of 5-10 times the Km is recommended to ensure zero-order kinetics with respect to the substrate.

References

MeOSuc-Ala-Ala-Pro-Val-PNA solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with the chromogenic elastase substrate, MeOSuc-Ala-Ala-Pro-Val-pNA.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is a sensitive, chromogenic substrate used to measure the activity of elastase enzymes, particularly human neutrophil elastase and porcine pancreatic elastase.[1][2] Upon cleavage by elastase, it releases p-nitroaniline (pNA), which can be quantified spectrophotometrically at approximately 405-410 nm.[3][4]

Q2: What are the primary solvents for dissolving this compound?

Due to its hydrophobic nature, this compound has poor solubility in aqueous solutions. The recommended primary solvents for preparing stock solutions are organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[4] Some protocols also utilize 1-methyl-2-pyrrolidone.[3]

Q3: How should I prepare a stock solution of this compound?

It is recommended to first dissolve the lyophilized powder in a pure organic solvent like DMSO to create a concentrated stock solution. A common starting concentration is 10-20 mM in DMSO.[5] Once completely dissolved, this stock solution can be diluted into the final aqueous assay buffer.

Q4: How should I store the stock solution and for how long is it stable?

Stock solutions of this compound in an organic solvent like DMSO are stable for up to 3 months when stored at -20°C.[4] For longer-term storage (up to 2 years), it is recommended to store the lyophilized powder at -80°C, protected from moisture and light.[1] Once in solvent, it is best to store at -80°C for up to 6 months or -20°C for up to 1 month.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q5: What is the maximum concentration of DMSO that can be used in my elastase assay?

The tolerance of elastase to DMSO can vary. For many cell-based assays, it is recommended to keep the final DMSO concentration at or below 1%.[6] For in vitro enzymatic assays, some protocols have used final DMSO concentrations up to 10% without significant inhibition of elastase release.[2] However, it is always best to perform a solvent tolerance test to determine the optimal concentration for your specific assay conditions, as high concentrations of organic solvents can impact enzyme kinetics.

Troubleshooting Guide

This guide addresses common solubility-related issues encountered during experiments with this compound.

Problem 1: The lyophilized powder is not dissolving in my aqueous buffer.

  • Cause: this compound is a hydrophobic peptide and has very low solubility in purely aqueous solutions.

  • Solution: Do not attempt to dissolve the powder directly in aqueous buffers. Instead, follow the recommended procedure of first dissolving it in an appropriate organic solvent (e.g., DMSO, DMF) to create a concentrated stock solution.

Problem 2: The substrate precipitates out of solution when I dilute my DMSO stock into the aqueous assay buffer.

  • Cause: This is a common issue when a concentrated solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The substrate molecules aggregate as they are no longer soluble in the high water content of the buffer.

  • Solutions:

    • Slow, Dropwise Addition: Add the DMSO stock solution to the aqueous buffer very slowly, drop-by-drop, while vortexing or stirring the buffer. This helps to disperse the substrate molecules before they have a chance to aggregate.

    • Increase the Final Co-solvent Concentration: If possible for your experimental setup, slightly increase the final percentage of the organic solvent in your assay buffer. However, be mindful of the potential effects on enzyme activity.

    • Sonication: After dilution, briefly sonicate the solution in a water bath sonicator. This can help to break up small aggregates and redissolve the substrate. Use short bursts of sonication to avoid heating the sample.

    • Gentle Warming: Gently warming the solution to around 37°C may aid in dissolution. However, be cautious as prolonged heating can degrade the substrate.

    • Change the Buffer: Some buffers, like phosphate buffers, can sometimes contribute to the precipitation of compounds when mixed with organic solvents. Consider switching to a different buffer system, such as Tris-HCl.

Problem 3: My substrate solution is cloudy or contains visible particles.

  • Cause: This indicates that the substrate is not fully dissolved or has precipitated over time.

  • Solutions:

    • Re-dissolve: Try sonicating or gently warming the solution as described above.

    • Filter: If small particulates remain, you can filter the solution through a 0.22 µm syringe filter. However, be aware that this may slightly decrease the concentration of your substrate if a significant amount has precipitated.

    • Prepare Fresh: The best practice is to prepare the working substrate solution fresh for each experiment from a clear, properly stored stock solution.

Data Presentation

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference
DMSO5 mg/mL, 20 mM[4][5]
DMF5 mg/mL[4]
Ethanol1 mg/mL
1-methyl-2-pyrrolidoneUsed to dissolve prior to buffer dilution[3]

Table 2: Kinetic Parameters of Human Leukocyte Elastase with this compound in Different Buffers

Buffer Systemkcat/Km (M⁻¹s⁻¹)Reference
0.10 M Phosphate185,000[1]
0.20 M MES15,000[1]
0.10 M Phosphate58,000[1]
0.04 M Phosphate330,000[1]

Experimental Protocols

Protocol 1: Human Sputum Elastase Activity Assay [3]

  • Reagent Preparation:

    • Tris-NaCl Buffer (0.1 M Tris, 0.5 M NaCl, pH 7.5 at 25°C): Dissolve 12.70 g Tris-HCl, 2.36 g Tris-base, and 29.22 g NaCl in 900 mL of H₂O. Adjust the pH to 7.5 with 0.1 M HCl or 0.1 M NaOH. Bring the final volume to 1000 mL with H₂O.

    • Substrate Stock Solution (in 1-methyl-2-pyrrolidone): Dissolve 12.0 mg of this compound in 1.0 mL of 1-methyl-2-pyrrolidone.

    • Working Substrate Solution (0.2 mM): Bring the substrate stock solution to a final volume of 100 mL with the Tris-NaCl buffer.

    • Elastase Solution: Dissolve 1.0 mg/mL of elastase in 0.05 M NaOAc, pH 5.0, containing 0.1 M NaCl. Prepare a secondary dilution of 0.10 mg/mL in the same buffer. Keep enzyme solutions on ice.

  • Assay Procedure:

    • Set the spectrophotometer to 410 nm and maintain the cell temperature at 25°C.

    • Equilibrate 3.0 mL of the working substrate solution to 25°C in a cuvette.

    • Add 0.01 mL of the 0.10 mg/mL elastase solution to the cuvette and mix.

    • Monitor the increase in absorbance at 410 nm at 2-3 minute intervals. The rate of increase should be linear for 5 to 10 minutes.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_assay Enzymatic Assay powder Lyophilized This compound stock_solution Concentrated Stock Solution powder->stock_solution Dissolve organic_solvent Organic Solvent (e.g., DMSO) organic_solvent->stock_solution working_solution Working Substrate Solution stock_solution->working_solution Dilute Slowly assay_buffer Aqueous Assay Buffer assay_buffer->working_solution reaction_mixture Reaction Mixture working_solution->reaction_mixture enzyme Elastase Solution enzyme->reaction_mixture Initiate Reaction spectrophotometer Spectrophotometer (405-410 nm) reaction_mixture->spectrophotometer Measure Absorbance data_analysis Data Analysis (Rate of pNA release) spectrophotometer->data_analysis

Caption: Workflow for preparing this compound solutions and performing an elastase assay.

troubleshooting_flowchart start Substrate Precipitation Observed? slow_dilution Slow, dropwise dilution with vortexing start->slow_dilution Yes resolved Issue Resolved start->resolved No sonicate Brief sonication slow_dilution->sonicate Still Precipitates slow_dilution->resolved Resolved warm Gentle warming (e.g., 37°C) sonicate->warm Still Precipitates sonicate->resolved Resolved change_buffer Consider alternative buffer (e.g., Tris instead of Phosphate) warm->change_buffer Still Precipitates warm->resolved Resolved fresh_prep Prepare fresh working solution change_buffer->fresh_prep Still Precipitates change_buffer->resolved Resolved fresh_prep->resolved

Caption: Troubleshooting flowchart for this compound precipitation issues.

References

Technical Support Center: Elastase Assays with MeOSuc-AAPV-pNA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for elastase assays utilizing the chromogenic substrate MeOSuc-AAPV-pNA. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to this assay.

Troubleshooting Guide

This guide addresses specific problems that may arise during your elastase assay experiments.

Question: Why is the absorbance in my blank (no enzyme) wells as high as or higher than my sample wells?

Answer: High background absorbance can be caused by several factors:

  • Substrate Instability: MeOSuc-AAPV-pNA can undergo spontaneous hydrolysis, especially at non-optimal pH or temperature. Ensure your assay buffer is within the recommended pH range (typically 7.5-8.0) and avoid prolonged incubation times.

  • Contaminated Reagents: Your buffer, substrate stock solution, or enzyme preparation may be contaminated with other proteases that can cleave the substrate. Prepare fresh solutions with high-purity water and reagents.

  • Presence of Interfering Substances: Some compounds in your sample may interfere with the assay. For example, substances that absorb light at or near 405 nm can lead to false-positive results. It's also known that phenol red, a common component of cell culture media, can inhibit human neutrophil elastase activity, which could affect your results if you are using cell-based samples.[1]

Question: I am observing very low or no elastase activity, even in my positive control.

Answer: This issue can stem from several sources:

  • Inactive Enzyme: The elastase may have lost its activity due to improper storage or handling. Aliquot your enzyme upon receipt and store it at the recommended temperature (typically -20°C or -80°C). Avoid repeated freeze-thaw cycles.

  • Incorrect Assay Conditions: The pH, temperature, or ionic strength of your assay buffer may not be optimal for elastase activity. A common assay buffer is Tris-HCl with NaCl at a pH of around 8.0.[2][3]

  • Substrate Precipitation: MeOSuc-AAPV-pNA has limited solubility in aqueous solutions and is often dissolved in an organic solvent like DMSO.[4][5] If the final concentration of DMSO in your assay is too low, the substrate may precipitate, leading to a lack of available substrate for the enzyme. Conversely, high concentrations of DMSO can inhibit enzyme activity.[6][7]

  • Presence of Inhibitors: Your sample or even your buffer could contain elastase inhibitors. Ensure all glassware is thoroughly cleaned and that your reagents are of high purity.

Question: My results are not reproducible and show high variability between replicates.

Answer: Inconsistent results are often due to one of the following:

  • Incomplete Substrate Solubilization: Ensure that the MeOSuc-AAPV-pNA is fully dissolved in the organic solvent before diluting it into the assay buffer. Vortexing or gentle warming may be necessary.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes of enzyme or substrate, can lead to significant variability. Calibrate your pipettes regularly and use appropriate pipetting techniques.

  • Temperature Fluctuations: Elastase activity is temperature-dependent. Ensure that all your reagents and plates are equilibrated to the assay temperature before starting the reaction.

  • Edge Effects in Microplates: In 96-well plates, the outer wells are more prone to evaporation, which can concentrate the reactants and affect the reaction rate. To mitigate this, avoid using the outermost wells or fill them with buffer or water.

Frequently Asked Questions (FAQs)

Q1: What is the optimal wavelength to measure the product of the MeOSuc-AAPV-pNA reaction?

A1: The hydrolysis of MeOSuc-AAPV-pNA by elastase releases p-nitroanilide (pNA), which has a maximum absorbance at 405 nm.[5] Therefore, you should set your spectrophotometer or plate reader to this wavelength.

Q2: What is the recommended solvent for dissolving MeOSuc-AAPV-pNA?

A2: MeOSuc-AAPV-pNA is sparingly soluble in aqueous buffers but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[4] It is common practice to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the assay buffer.

Q3: Is MeOSuc-AAPV-pNA specific to human neutrophil elastase?

A3: While it is a highly sensitive substrate for human neutrophil elastase, MeOSuc-AAPV-pNA can also be cleaved by other proteases, such as proteinase 3 (PR3).[5] It is important to consider the potential for cross-reactivity if your sample contains multiple proteases.

Q4: How should I store the MeOSuc-AAPV-pNA substrate?

A4: The solid substrate should be stored at -20°C.[5] Stock solutions in DMSO can also be stored at -20°C for several weeks, but it is recommended to prepare fresh dilutions in assay buffer for each experiment.

Quantitative Data Summary

The following tables provide a summary of key quantitative data for elastase assays using MeOSuc-AAPV-pNA.

Table 1: Solubility of MeOSuc-AAPV-pNA

SolventSolubility
DMSO>20 mM
Methanol1 mg/mL

Data sourced from manufacturer datasheets.[4]

Table 2: Kinetic Parameters of Common Elastase Substrates

SubstrateEnzymeKm (µM)
MeOSuc-AAPV-AFCLeukocyte Elastase130
MeOSuc-AAPV-AMCHuman Leukocyte Elastase362

Note: Specific Km values for MeOSuc-AAPV-pNA can vary depending on the specific isoform of elastase and the assay conditions.[8]

Experimental Protocols

Standard Protocol for Measuring Human Neutrophil Elastase Activity

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Tris-HCl, 0.5 M NaCl, pH 8.0.

    • Substrate Stock Solution: Dissolve MeOSuc-AAPV-pNA in DMSO to a concentration of 20 mM.

    • Enzyme Solution: Prepare a stock solution of human neutrophil elastase in a suitable buffer and dilute to the desired concentration in Assay Buffer immediately before use.

  • Assay Procedure:

    • Add 50 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 10 µL of your test compound (or vehicle control) to the appropriate wells.

    • Add 20 µL of the diluted enzyme solution to each well.

    • Mix gently and incubate the plate at 37°C for 15 minutes.

    • To initiate the reaction, add 20 µL of a 1 mM MeOSuc-AAPV-pNA working solution (prepared by diluting the stock solution in Assay Buffer) to each well.

    • Immediately measure the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (Vo) from the linear portion of the absorbance vs. time curve.

    • Compare the reaction rates of your samples to the controls to determine the effect of your test compounds on elastase activity.

Visualizations

Experimental_Workflow Experimental Workflow for Elastase Assay prep Reagent Preparation - Assay Buffer - Substrate Stock (in DMSO) - Enzyme Solution plate_setup Plate Setup - Add Assay Buffer - Add Test Compound/Vehicle - Add Enzyme Solution prep->plate_setup pre_incubation Pre-incubation (e.g., 15 min at 37°C) plate_setup->pre_incubation reaction_start Initiate Reaction Add Substrate Working Solution pre_incubation->reaction_start measurement Kinetic Measurement Read Absorbance at 405 nm reaction_start->measurement analysis Data Analysis Calculate Reaction Rates measurement->analysis

Caption: Workflow for a typical elastase assay using MeOSuc-AAPV-pNA.

Troubleshooting_Flowchart Troubleshooting Logic for Common Elastase Assay Issues start Assay Issue Observed high_bg High Background? start->high_bg low_signal Low/No Signal? start->low_signal variability High Variability? start->variability check_substrate Check Substrate Stability and Reagent Purity high_bg->check_substrate Yes check_enzyme Verify Enzyme Activity and Assay Conditions low_signal->check_enzyme Yes check_solubility Ensure Complete Substrate Solubilization low_signal->check_solubility Yes check_pipetting Review Pipetting Technique and Temperature Control variability->check_pipetting Yes

Caption: A logical flow for troubleshooting common elastase assay problems.

References

MeOSuc-Ala-Ala-Pro-Val-PNA assay interference from compounds

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the MeOSuc-Ala-Ala-Pro-Val-pNA assay. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential interference from test compounds during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

The this compound assay is a colorimetric method used to measure the activity of proteases, particularly human neutrophil elastase.[1][2][3] The substrate, this compound, is a synthetic peptide that mimics the natural substrate of elastase.[3][4] In the presence of an active enzyme, the substrate is cleaved, releasing the chromophore p-nitroaniline (pNA).[5] The amount of pNA released is directly proportional to the enzyme's activity and can be quantified by measuring the absorbance of light at or near 405 nm.[6][7]

Q2: My negative controls (no enzyme) show a high background signal. What could be the cause?

A high background signal in the absence of the enzyme can be caused by several factors:

  • Test Compound Color: The test compound itself may absorb light at the detection wavelength (around 405 nm), leading to a false-positive signal.

  • Substrate Instability: The this compound substrate may be unstable under your specific experimental conditions (e.g., high pH, presence of certain solvents), leading to spontaneous hydrolysis and release of pNA.

  • Contamination: Contamination of your reagents or labware with a protease or a compound that can cleave the substrate can also lead to a high background.

Q3: I am screening a compound library and observing a high number of "hits" (potential inhibitors). How can I differentiate true inhibitors from false positives?

A high hit rate in a screening campaign often points to assay interference. False positives can arise from several mechanisms[8]:

  • Compound Absorbance: The compound absorbs light at 405 nm, appearing as an inhibitor by reducing the apparent signal.

  • Compound Precipitation: The compound precipitates or aggregates in the assay buffer, scattering light and leading to erroneous absorbance readings.

  • Non-specific Enzyme Inhibition: The compound inhibits the enzyme through a non-specific mechanism, such as aggregation or chemical reactivity, rather than by binding to a specific site.[9]

  • Reaction with Assay Components: The compound may react with the substrate or the enzyme in a way that prevents signal generation.

To distinguish true inhibitors from false positives, a series of counter-screens and secondary assays should be performed. (See the Troubleshooting Guides below for detailed protocols).

Q4: Can my test compound directly react with the this compound substrate?

While less common, it is possible for a compound to directly hydrolyze the pNA substrate, mimicking enzymatic activity and leading to a false-positive result for enzyme activation. This is more likely with compounds that are chemically reactive under the assay conditions. A simple control experiment, incubating the test compound with the substrate in the absence of the enzyme, can identify this type of interference.

Troubleshooting Guides

Issue 1: High Background Absorbance

If you observe a high absorbance signal in your negative control wells (without enzyme), follow this guide to identify the source of the interference.

  • Prepare Control Wells: In a 96-well plate, prepare the following control wells:

    • Buffer Blank: Assay buffer only.

    • Substrate Control: Assay buffer + this compound.

    • Compound Control: Assay buffer + Test Compound.

    • Compound + Substrate Control: Assay buffer + Test Compound + this compound.

  • Incubation: Incubate the plate under the same conditions as your main experiment (e.g., 30 minutes at 37°C).

  • Measure Absorbance: Read the absorbance of all wells at 405 nm.

  • Data Analysis:

    • Subtract the absorbance of the "Buffer Blank" from all other wells.

    • If the "Compound Control" well has high absorbance, your compound is colored and absorbs at 405 nm.

    • If the "Compound + Substrate Control" well has significantly higher absorbance than the sum of the "Substrate Control" and "Compound Control", your compound may be hydrolyzing the substrate.

Condition Observed Absorbance (405 nm) Interpretation Next Steps
Buffer Blank0.05Normal-
Substrate Control0.10Acceptable substrate stability-
Compound Control1.20Compound is colored See Troubleshooting Guide for Colored Compounds
Compound + Substrate1.35High background due to compound colorSee Troubleshooting Guide for Colored Compounds
Compound Control0.08Compound is not colored-
Compound + Substrate0.95Compound hydrolyzes substrate Compound is a false positive for enzyme activation. Consider orthogonal assays.
Issue 2: Interference from Colored Compounds

Colored compounds that absorb light near 405 nm can interfere with the assay by adding to the total absorbance, potentially masking inhibition or mimicking enzyme activity.

  • Set up parallel assays: For each test compound concentration, prepare two sets of wells:

    • Assay Well: Enzyme + Substrate + Test Compound.

    • Color Control Well: Buffer + Substrate + Test Compound (no enzyme).

  • Run the assay: Incubate both sets of wells under standard assay conditions.

  • Measure absorbance: Read the absorbance at 405 nm.

  • Correct the data: For each compound concentration, subtract the absorbance of the "Color Control Well" from the "Assay Well" to get the corrected absorbance value.

Compound Conc. (µM)Raw Absorbance (Assay Well)Absorbance (Color Control)Corrected Absorbance% Inhibition
01.000.050.950%
100.850.250.6036.8%
500.600.400.2078.9%
1000.500.450.0594.7%
Issue 3: Interference from Precipitating/Aggregating Compounds

Compounds that are not fully soluble in the assay buffer can form precipitates or aggregates, which can scatter light and lead to inaccurate absorbance readings.

  • Visual Inspection: After adding the test compound to the assay buffer, visually inspect the wells for any cloudiness or precipitate.

  • Light Scattering Measurement: Measure the absorbance of wells containing the test compound in buffer at a wavelength outside the absorbance range of pNA and the compound (e.g., 600 nm). An increase in absorbance at this wavelength is indicative of light scattering due to precipitation.

  • Solubility Enhancement: If precipitation is observed, try to improve the compound's solubility by:

    • Decreasing the final concentration of the compound.

    • Adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer.

    • Increasing the percentage of DMSO in the final assay volume (ensure enzyme activity is not affected).

Compound Conc. (µM)Absorbance at 405 nm (in buffer)Absorbance at 600 nm (in buffer)Observation
00.050.02Clear solution
100.150.08Slight turbidity
500.450.35Visible precipitate
1000.800.72Heavy precipitate
Issue 4: Interference from Thiol-Reactive Compounds

Thiol-reactive compounds can covalently modify cysteine residues on the surface of the enzyme, leading to non-specific inhibition.

  • DTT Challenge Assay: Run the enzyme inhibition assay in the presence and absence of a reducing agent like dithiothreitol (DTT). Thiol-reactive compounds will show a significant decrease in potency in the presence of DTT.

    • Assay 1: Standard assay conditions.

    • Assay 2: Standard assay conditions + 1 mM DTT.

  • Compare IC50 values: Calculate the IC50 of the test compound from both assays. A significant rightward shift in the IC50 curve in the presence of DTT suggests thiol reactivity.

CompoundIC50 without DTT (µM)IC50 with 1 mM DTT (µM)IC50 Fold ShiftInterpretation
Compound X55511Likely thiol-reactive
Control Inhibitor22.21.1Not thiol-reactive

Visualizations

Assay_Principle Substrate This compound Products Cleaved Peptide + pNA Substrate->Products Enzymatic Cleavage Enzyme Elastase Detection Absorbance at 405 nm Products->Detection Colorimetric Signal

Caption: Principle of the this compound assay.

Troubleshooting_Workflow Start High Background or False Positive? Check_Color Is the compound colored? Start->Check_Color Yes Check_Precipitation Does the compound precipitate? Check_Color->Check_Precipitation No False_Positive_Color False Positive (Color) Check_Color->False_Positive_Color Yes Check_Reactivity Is the compound thiol-reactive? Check_Precipitation->Check_Reactivity No False_Positive_Precipitation False Positive (Precipitation) Check_Precipitation->False_Positive_Precipitation Yes True_Hit Potential True Hit Check_Reactivity->True_Hit No False_Positive_Reactivity False Positive (Reactivity) Check_Reactivity->False_Positive_Reactivity Yes

Caption: Workflow for troubleshooting assay interference.

Interference_Mechanisms cluster_interference Mechanisms of Interference Assay_Signal Accurate Assay Signal Interference Interfering Compound Colored_Compound Absorbs at 405 nm Interference->Colored_Compound Precipitate Forms Precipitate Interference->Precipitate Reactive_Compound Reacts with Enzyme/Substrate Interference->Reactive_Compound Colored_Compound->Assay_Signal False Positive Precipitate->Assay_Signal Inaccurate Reading Reactive_Compound->Assay_Signal False Positive/Negative

Caption: Common mechanisms of assay interference.

References

Technical Support Center: MeOSuc-Ala-Ala-Pro-Val-pNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and use of the chromogenic elastase substrate, MeOSuc-Ala-Ala-Pro-Val-pNA.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound powder?

A: The solid powder form of this compound should be stored at ≤ -20°C in a dry, dark place.[1][2] Some suppliers suggest that for long-term storage, -80°C is optimal, ensuring stability for up to two years.[3]

Q2: How should I prepare and store stock solutions of this compound?

A: It is recommended to dissolve this compound in a suitable organic solvent such as DMSO, DMF, or ethanol to prepare a concentrated stock solution.[4][5] For example, solubility is high in DMSO and DMF (20-30 mg/mL).[4][5] Following reconstitution, it is crucial to aliquot the stock solution into smaller volumes and freeze them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5] Stock solutions are generally stable for up to 3 months at -20°C and up to 6 months at -80°C.[1][3]

Q3: What is the optimal pH for an assay using this compound?

A: While specific optimal pH can vary depending on the enzyme source and assay conditions, a physiologically relevant pH range of 7.0-8.0 is generally recommended for elastase activity assays. It is advisable to consult literature specific to the elastase being studied to determine the precise optimal pH for its activity.

Q4: Can I use phosphate-buffered saline (PBS) for my assay?

A: this compound is slightly soluble in PBS (pH 7.2).[4][5] However, if your assay includes divalent cations like Ca²⁺ or Zn²⁺, PBS should be avoided as it can lead to precipitation.[6][7] In such cases, alternative buffers like HEPES or Tris are recommended.

Q5: Is the substrate specific to a particular type of elastase?

A: this compound is a highly sensitive substrate for human leukocyte elastase (HLE) and porcine pancreatic elastase.[3] It is also recognized as a substrate for proteinase 3 (PR3).[5] It is not a suitable substrate for cathepsin G or chymotrypsin.[8]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High background signal (high absorbance in no-enzyme control) Spontaneous hydrolysis of the substrate.- Prepare fresh substrate dilutions in assay buffer just before use.- Ensure the pH of the assay buffer is not excessively high, as this can accelerate hydrolysis.- Check for contamination in the assay buffer or other reagents.
Low or no enzyme activity Improper storage of substrate or enzyme.- Use a fresh aliquot of the substrate stock solution that has not undergone multiple freeze-thaw cycles.- Verify the activity of the elastase with a positive control.- Ensure the assay buffer composition and pH are optimal for the specific elastase being used.
Incompatible buffer components.- Some buffer components can inhibit enzyme activity. For example, Tris buffer can chelate divalent metal ions which may be required by some enzymes.[6][7]- If using a new buffer system, validate it against a known working buffer.
Inconsistent or non-reproducible results Substrate precipitation in the assay well.- this compound has limited aqueous solubility. Ensure the final concentration of the organic solvent from the stock solution is compatible with your assay and does not cause precipitation.- Consider adding a non-ionic detergent like Tween-20 (e.g., 0.005%) to the assay buffer to improve solubility.[6]
Temperature fluctuations.- Ensure consistent incubation temperatures during the assay, as enzyme kinetics are temperature-dependent.

Data Presentation

Table 1: Kinetic Parameters of Human Leukocyte Elastase with this compound in Different Buffers

Buffer Systemkcat/Km (M⁻¹s⁻¹)
0.10 M Phosphate185,000
0.20 M MES15,000
0.10 M Phosphate58,000
0.04 M Phosphate330,000

This data is provided for reference and may vary based on specific experimental conditions.[3]

Experimental Protocols

Protocol: Measuring Elastase Activity using this compound

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable assay buffer (e.g., 0.1 M HEPES, 0.5 M NaCl, pH 7.5).

    • Substrate Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO. Store in aliquots at -20°C.

    • Enzyme Solution: Prepare a stock solution of the elastase in an appropriate buffer and store as recommended by the supplier. Dilute the enzyme to the desired concentration in the assay buffer immediately before use.

  • Assay Procedure:

    • Add 50 µL of the assay buffer to each well of a 96-well microplate.

    • Add 25 µL of the diluted enzyme solution to the appropriate wells. Include a no-enzyme control (add 25 µL of assay buffer instead).

    • Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 5-10 minutes.

    • Prepare the substrate working solution by diluting the stock solution in the assay buffer to the desired final concentration.

    • Initiate the reaction by adding 25 µL of the substrate working solution to all wells.

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to monitor the absorbance every 1-2 minutes for a period of 15-30 minutes.

  • Data Analysis:

    • Subtract the absorbance readings of the no-enzyme control from the readings of the enzyme-containing wells.

    • Determine the rate of reaction (ΔAbs/min) from the linear portion of the absorbance versus time curve.

    • Calculate the enzyme activity using the Beer-Lambert law (Activity = (ΔAbs/min) / (ε * l)), where ε is the molar extinction coefficient of p-nitroaniline (pNA) and l is the path length.

Visualizations

TroubleshootingWorkflow start Start: Inconsistent or Unexpected Results check_background High Background Signal? start->check_background check_activity Low or No Activity? start->check_activity check_reproducibility Poor Reproducibility? start->check_reproducibility check_background->check_activity No hydrolysis Potential Spontaneous Hydrolysis check_background->hydrolysis Yes check_activity->check_reproducibility No storage_issue Improper Substrate/Enzyme Storage check_activity->storage_issue Yes buffer_incompatibility Incompatible Buffer Components check_activity->buffer_incompatibility precipitation Substrate Precipitation check_reproducibility->precipitation Yes temp_fluctuation Temperature Fluctuations check_reproducibility->temp_fluctuation prepare_fresh Prepare fresh substrate dilution before use hydrolysis->prepare_fresh check_ph Verify buffer pH is not excessively alkaline hydrolysis->check_ph use_fresh_aliquot Use fresh aliquots of substrate and enzyme storage_issue->use_fresh_aliquot validate_buffer Validate buffer system buffer_incompatibility->validate_buffer check_solvent_conc Check final solvent concentration precipitation->check_solvent_conc add_detergent Consider adding a detergent (e.g., Tween-20) precipitation->add_detergent stabilize_temp Ensure stable incubation temperature temp_fluctuation->stabilize_temp

Figure 1. Troubleshooting workflow for this compound based assays.

References

Technical Support Center: Non-linear Reaction Kinetics with MeOSuc-Ala-Ala-Pro-Val-pNA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering non-linear reaction kinetics when using the chromogenic substrate MeOSuc-Ala-Ala-Pro-Val-pNA in elastase activity assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a sensitive and specific chromogenic substrate used in enzyme activity assays.[1][2][3] Its primary application is to measure the activity of proteases, particularly human leukocyte elastase (HLE) and porcine pancreatic elastase (PPE).[2][4][5] The substrate is also cleaved by myeloblastin.[2] Upon cleavage by elastase, the p-nitroaniline (pNA) group is released, which can be detected spectrophotometrically at approximately 405-410 nm, providing a measure of enzyme activity.[3][5]

Q2: What are the physical and chemical properties of this compound?

The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C27H38N6O9[2][6]
Molecular Weight 590.63 g/mol [2][6]
CAS Number 70967-90-7[2][6]
Appearance White to off-white powder[2]
Solubility Soluble in DMSO (20 mM), methanol (1 mg/ml), DMF, and ethanol.[3]
Storage Store at -20°C or below, protected from light in a cool, dry place.[2]

Q3: What is meant by "non-linear reaction kinetics" in the context of this assay?

In an ideal enzymatic reaction, the initial rate of product formation is directly proportional to the enzyme concentration, assuming the substrate is not limiting. This is known as linear kinetics. Non-linear kinetics refers to a deviation from this proportionality, where the reaction rate either decreases or does not increase as expected with changes in substrate or enzyme concentration.[7][8] This can manifest as a curved, rather than a straight, line in the initial phase of a reaction progress curve (absorbance vs. time).

Troubleshooting Non-Linear Reaction Kinetics

Problem: The reaction rate is not linear over time.

This is a common issue in enzyme kinetics and can arise from several factors. The following troubleshooting guide will help you identify and address the potential causes.

Initial Checks

Before delving into complex kinetic analysis, ensure the following basic experimental conditions are met:

  • Proper Wavelength: Confirm your spectrophotometer is set to measure absorbance at 405-410 nm.[3][5]

  • Correct Temperature: Ensure the assay is performed at the recommended temperature, typically 25°C or 37°C, and that all reagents have been properly equilibrated.[5]

  • Appropriate Buffer Conditions: Verify the pH and ionic strength of your assay buffer. A common buffer is 0.1 M Tris-HCl, pH 7.5, with 0.5 M NaCl.[5]

  • Reagent Stability: Ensure that the enzyme and substrate solutions are fresh and have been stored correctly to prevent degradation.[2]

Troubleshooting Decision Tree

Troubleshooting_Workflow Troubleshooting Non-Linear Kinetics start Non-Linear Reaction Progress Curve Observed check_enzyme Is Enzyme Concentration Too High? start->check_enzyme check_substrate Is Substrate Concentration >> Km? check_inhibition Is Product or Substrate Inhibition Occurring? check_substrate->check_inhibition No solution_substrate Decrease Substrate Concentration check_substrate->solution_substrate Yes check_enzyme->check_substrate No solution_enzyme Dilute Enzyme Stock check_enzyme->solution_enzyme Yes check_stability Is the Enzyme Unstable? check_inhibition->check_stability No solution_inhibition Analyze Data with Appropriate Non-Linear Model check_inhibition->solution_inhibition Yes solution_stability Add Stabilizing Agents (e.g., glycerol) or Optimize Assay Time check_stability->solution_stability Yes end Linear Kinetics Achieved check_stability->end No solution_substrate->end solution_enzyme->end solution_inhibition->end solution_stability->end

Caption: A decision tree for troubleshooting non-linear kinetics.

Detailed Troubleshooting Steps

1. High Enzyme Concentration Leading to Substrate Depletion

  • Symptom: The reaction starts quickly but then rapidly slows down, resulting in a curved progress plot.

  • Cause: If the enzyme concentration is too high, the substrate is consumed rapidly, and the reaction rate decreases as the substrate concentration falls below saturating levels.[9]

  • Solution:

    • Reduce the enzyme concentration by preparing serial dilutions of your enzyme stock.

    • Monitor the reaction in real-time to observe the linear range. The initial rate should be determined from the linear portion of the curve, which is typically within the first 5-10 minutes.[5]

2. Substrate Inhibition

  • Symptom: At very high concentrations of this compound, the reaction rate may be lower than at moderate concentrations.

  • Cause: Some enzymes can be inhibited by high concentrations of their own substrate. While not commonly reported for this specific substrate, it is a possibility in enzymatic assays.

  • Solution:

    • Perform a substrate titration experiment, measuring the initial reaction velocity at a wide range of this compound concentrations.

    • If substrate inhibition is observed, use a substrate concentration that is well below the inhibitory range for subsequent experiments.

3. Product Inhibition

  • Symptom: The reaction rate decreases over time, even when the substrate is not significantly depleted.

  • Cause: The product of the reaction (in this case, the cleaved peptide and p-nitroaniline) may bind to the enzyme and inhibit its activity.

  • Solution:

    • Focus on measuring the initial velocity of the reaction before a significant amount of product has accumulated.

    • If studying the full progress curve is necessary, the data will need to be fitted to a kinetic model that accounts for product inhibition.

4. Enzyme Instability

  • Symptom: The reaction rate decreases over the course of the assay, particularly during longer incubation times.

  • Cause: The elastase enzyme may lose activity over time under the specific assay conditions (e.g., temperature, pH). Porcine pancreatic elastase, for example, can denature, especially in the presence of excessive humidity when in a lyophilized state.[10]

  • Solution:

    • Minimize the incubation time as much as possible while still obtaining a reliable signal.

    • Consider adding stabilizing agents, such as glycerol or BSA, to the assay buffer.

    • Perform control experiments to measure enzyme activity over time in the absence of the substrate to assess its stability.

Experimental Protocols

Detailed Protocol for Human Leukocyte Elastase (HLE) Activity Assay

This protocol is adapted from established methods for measuring elastase activity using this compound.[5]

Materials:

  • Human Leukocyte Elastase (HLE)

  • This compound substrate

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • Solvent for substrate: 1-methyl-2-pyrrolidone or DMSO

  • Spectrophotometer capable of reading at 410 nm

  • Temperature-controlled cuvette holder or plate reader (25°C)

Procedure:

  • Preparation of Reagents:

    • Assay Buffer: Prepare a 0.1 M Tris-HCl buffer and adjust the pH to 7.5 at 25°C. Dissolve NaCl to a final concentration of 0.5 M.

    • Substrate Stock Solution: Dissolve this compound in a minimal amount of 1-methyl-2-pyrrolidone or DMSO. For example, dissolve 12.0 mg in 1.0 ml of solvent.[5]

    • Working Substrate Solution (0.2 mM): Dilute the substrate stock solution with the Assay Buffer to a final concentration of 0.2 mM.[5]

    • Enzyme Solution: Prepare a stock solution of HLE (e.g., 1.0 mg/ml) in an appropriate buffer (e.g., 0.05 M sodium acetate, pH 5.0, with 0.1 M NaCl). Immediately before use, prepare a working dilution (e.g., 0.10 mg/ml) in the same buffer.[5] Keep enzyme solutions on ice.

  • Assay Protocol:

    • Set the spectrophotometer to read absorbance at 410 nm and equilibrate the cuvette holder to 25°C.[5]

    • Add 3.0 ml of the working substrate solution to a cuvette and allow it to equilibrate to 25°C.[5]

    • Initiate the reaction by adding a small volume of the HLE working solution (e.g., 10 µl of 0.10 mg/ml) to the cuvette.[5]

    • Immediately mix the solution by inversion and start recording the absorbance at 410 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes.[5]

  • Data Analysis:

    • Plot the absorbance values against time.

    • Determine the initial linear rate of the reaction (ΔA410/min) from the slope of the linear portion of the curve.

    • Calculate the specific activity of the enzyme using the Beer-Lambert law and the molar extinction coefficient of p-nitroaniline.

Experimental Workflow Diagram

Experimental_Workflow Elastase Activity Assay Workflow prep_reagents Prepare Reagents (Buffer, Substrate, Enzyme) setup_instrument Set up Spectrophotometer (410 nm, 25°C) prep_reagents->setup_instrument equilibrate Equilibrate Substrate in Cuvette setup_instrument->equilibrate initiate_reaction Add Enzyme to Initiate Reaction equilibrate->initiate_reaction measure_absorbance Record Absorbance vs. Time initiate_reaction->measure_absorbance analyze_data Analyze Data (Plot A410 vs. Time, Determine Initial Rate) measure_absorbance->analyze_data calculate_activity Calculate Enzyme Activity analyze_data->calculate_activity

Caption: A typical workflow for an elastase activity assay.

Quantitative Data Summary

The following table summarizes kinetic parameters for the reaction of human leukocyte elastase with this compound under different buffer conditions. This data can be used as a reference for expected enzyme performance.

Buffer Conditionkcat/Km (M⁻¹s⁻¹)
0.10 M Phosphate185,000
0.20 M Mes15,000
0.10 M Phosphate58,000
0.04 M Phosphate330,000

Data from Castillo MJ, et al. Anal Biochem. 1979 Oct 15;99(1):53-64, as cited in[4]. Note that MedChemExpress (MCE) has not independently confirmed the accuracy of these methods. They are for reference only.[4]

This technical support guide provides a comprehensive overview of troubleshooting non-linear reaction kinetics with this compound. By following the outlined steps and protocols, researchers can optimize their assays and obtain reliable and reproducible data.

References

MeOSuc-Ala-Ala-Pro-Val-pNA Assay: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the MeOSuc-Ala-Ala-Pro-Val-pNA chromogenic substrate for the measurement of neutrophil elastase activity. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key quantitative data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound assay?

A1: The this compound assay is a colorimetric method used to measure the activity of neutrophil elastase. The substrate, this compound, is specifically cleaved by neutrophil elastase at the valine residue. This cleavage releases the chromophore p-nitroaniline (pNA), which results in a yellow color. The rate of pNA release is directly proportional to the elastase activity and can be quantified by measuring the absorbance of light at 405-410 nm.

Q2: What are the primary applications of this assay?

A2: This assay is widely used in research and drug development to:

  • Screen for and characterize neutrophil elastase inhibitors.

  • Study the role of neutrophil elastase in various physiological and pathological processes, such as inflammation and lung diseases.[1]

  • Measure elastase activity in biological samples like cell lysates and purified enzyme preparations.

Q3: What controls are recommended for this assay?

A3: To ensure the validity of your results, it is crucial to include the following controls:

  • Positive Control: Purified human neutrophil elastase should be used to confirm that the assay is working correctly.

  • Negative Control: A specific inhibitor of neutrophil elastase, such as Sivelestat or SPCK (N-(Methoxysuccinyl)-Ala-Ala-Pro-Val-chloromethyl ketone), should be used to establish the baseline absorbance in the absence of enzyme activity.

  • Blank: A reaction mixture without the enzyme to subtract the background absorbance from the substrate itself.

Q4: How should I prepare and store the this compound substrate?

A4: The substrate is typically a solid that needs to be dissolved in a suitable solvent like DMSO or methanol to create a stock solution.[2] It is recommended to aliquot the stock solution and store it at -20°C to avoid repeated freeze-thaw cycles.[2] The stability of the stock solution in the freezer can be up to 3 months.[2] For the assay, the stock solution is further diluted in the assay buffer.

Experimental Protocols

I. Preparation of a p-Nitroaniline (pNA) Standard Curve

To quantify the amount of pNA released in your enzymatic reaction, a standard curve must be generated.

Methodology:

  • Prepare a pNA Stock Solution: Dissolve p-nitroaniline in the assay buffer to a final concentration of 1 mM.

  • Serial Dilutions: Perform serial dilutions of the pNA stock solution to prepare a range of standards. A typical concentration range is from 0 to 200 µM.

  • Measure Absorbance: Add the same volume of each standard to the wells of a microplate as you would for your experimental samples. Measure the absorbance at 405 nm.

  • Plot the Standard Curve: Plot the absorbance values against the corresponding pNA concentrations. This curve will be used to determine the concentration of pNA produced in your enzymatic reactions.

Table 1: Example of p-Nitroaniline Standard Curve Preparation

StandardpNA Concentration (µM)Volume of 1 mM pNA (µL)Volume of Assay Buffer (µL)
12002080
21001090
350595
4252.597.5
512.51.2598.75
600100
II. Neutrophil Elastase Activity Assay Protocol

This protocol provides a general guideline for measuring neutrophil elastase activity. Optimal conditions may need to be determined for your specific experimental setup.

Methodology:

  • Prepare Reagents:

    • Assay Buffer: A common buffer is 0.1 M Tris-HCl, pH 7.5.[3]

    • Substrate Solution: Dilute the this compound stock solution in assay buffer to the desired final concentration (e.g., 0.2 mM).[3]

    • Enzyme Solution: Prepare a solution of purified human neutrophil elastase in assay buffer. The final concentration will depend on the desired reaction rate.

    • Inhibitor Solution (for negative control): Prepare a solution of an elastase inhibitor at a concentration sufficient to completely inhibit the enzyme.

  • Assay Setup:

    • Add the appropriate volumes of assay buffer, enzyme, and inhibitor (for the negative control) to the wells of a microplate.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for a few minutes.

  • Initiate the Reaction:

    • Add the substrate solution to all wells to start the reaction.

  • Measure Absorbance:

    • Immediately begin measuring the absorbance at 405 nm at regular time intervals (e.g., every 1-2 minutes) for a set period (e.g., 15-30 minutes). This is a kinetic assay.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each sample.

    • Use the pNA standard curve to convert the rate of absorbance change to the rate of pNA production (e.g., in µmol/min).

Table 2: Typical Reagent Concentrations for Neutrophil Elastase Assay

ReagentStock ConcentrationFinal Concentration in Assay
This compound10-20 mM in DMSO0.1 - 1 mM
Human Neutrophil Elastase1 mg/mL10 - 100 ng/mL
Sivelestat (Inhibitor)1 mM in DMSO10 µM

Troubleshooting Guide

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TroubleshootingGuide cluster_high_bg Troubleshooting High Background cluster_low_signal Troubleshooting Low Signal cluster_high_variability Troubleshooting High Variability start Start Troubleshooting issue Identify the Issue start->issue high_bg High Background Absorbance issue->high_bg High Background low_signal Low or No Signal issue->low_signal Low Signal high_variability High Variability between Replicates issue->high_variability High Variability hb1 Check Blank Reading: Is the substrate solution yellow? high_bg->hb1 ls1 Check Positive Control: Is there activity? low_signal->ls1 hv1 Review Pipetting Technique: Are volumes accurate and consistent? high_variability->hv1 hb1_yes Substrate Degradation: Prepare fresh substrate solution. hb1->hb1_yes Yes hb1_no Check Negative Control: Is there high activity? hb1->hb1_no No hb2 Contaminated Reagents: Use fresh, filtered buffers and enzyme. hb1_no->hb2 ls1_no Inactive Enzyme or Substrate: Check storage and handling. Use new reagents. ls1->ls1_no No ls1_yes Sub-optimal Assay Conditions: Increase enzyme or substrate concentration. Optimize pH and temperature. ls1->ls1_yes Yes hv1_no Improve Pipetting: Use calibrated pipettes. Change tips for each replicate. hv1->hv1_no No hv1_yes Check for Bubbles: Are there bubbles in the wells? hv1->hv1_yes Yes hv2 Remove Bubbles: Centrifuge the plate briefly. hv1_yes->hv2

Caption: Troubleshooting workflow for the this compound assay.

Q5: My background absorbance is very high, even in the blank wells. What could be the cause?

A5: High background absorbance can be due to a few factors:

  • Substrate Instability: The this compound substrate can undergo spontaneous hydrolysis over time, especially if not stored properly, leading to the release of pNA and a yellow color in the solution. Always prepare fresh substrate dilutions for each experiment from a properly stored stock solution.

  • Contaminated Reagents: Contamination of the assay buffer or other reagents with a protease can lead to substrate cleavage and high background. Ensure all your reagents are of high purity and handle them with care to prevent cross-contamination.

Q6: I am not seeing any signal, or the signal is very weak in my positive control. What should I do?

A6: A weak or absent signal in the positive control suggests a problem with one of the key components of the assay:

  • Inactive Enzyme: The purified neutrophil elastase may have lost its activity due to improper storage or handling. Ensure the enzyme is stored at the recommended temperature and avoid repeated freeze-thaw cycles.

  • Incorrect Substrate Concentration: The concentration of the this compound substrate may be too low. You may need to optimize the substrate concentration for your specific assay conditions.

  • Suboptimal Assay Conditions: The pH or temperature of the assay may not be optimal for the enzyme's activity. The optimal pH for human neutrophil elastase is typically around 7.5-8.0.

Q7: There is a high degree of variability between my replicate wells. How can I improve the precision of my assay?

A7: High variability is often due to technical errors in the assay setup:

  • Pipetting Errors: Inaccurate or inconsistent pipetting can lead to significant variations between wells. Ensure your pipettes are properly calibrated and use new pipette tips for each replicate.

  • Inadequate Mixing: Ensure that the contents of each well are thoroughly mixed after the addition of each reagent, especially after adding the enzyme and substrate.

  • Presence of Bubbles: Bubbles in the wells can interfere with the light path of the plate reader and lead to inaccurate absorbance readings. Be careful to avoid introducing bubbles during pipetting, and if they are present, try to remove them before reading the plate.

Signaling Pathways and Experimental Workflows

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AssayWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Assay Buffer - Substrate Stock - Enzyme Stock - pNA Standard Stock prep_dilutions prep_dilutions prep_reagents->prep_dilutions prep_ prep_ dilutions Prepare Working Dilutions: - Substrate Solution - Enzyme Solution - pNA Standards add_components Add to Microplate: - Assay Buffer - Enzyme (or sample) - Controls (Positive/Negative) prep_dilutions->add_components pre_incubate Pre-incubate at 37°C add_components->pre_incubate start_reaction Add Substrate Solution pre_incubate->start_reaction read_absorbance Kinetic Read at 405 nm start_reaction->read_absorbance calc_rate Calculate Rate of Reaction (ΔAbs/min) for Samples read_absorbance->calc_rate plot_standard Plot pNA Standard Curve (Absorbance vs. Concentration) quantify_activity Quantify Enzyme Activity using Standard Curve plot_standard->quantify_activity calc_rate->quantify_activity

Caption: General experimental workflow for the this compound assay.

References

Validation & Comparative

A Head-to-Head Comparison: MeOSuc-Ala-Ala-Pro-Val-pNA versus Fluorogenic Substrates for Neutrophil Elastase Activity Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in immunology, drug discovery, and related fields, the accurate measurement of neutrophil elastase activity is critical. This serine protease plays a key role in inflammation and is a target for various therapeutic interventions. The choice of substrate for activity assays is paramount, directly impacting the sensitivity, specificity, and overall reliability of the data. This guide provides an objective comparison between the widely used chromogenic substrate, MeOSuc-Ala-Ala-Pro-Val-pNA, and its fluorogenic counterparts.

This comparison will delve into the performance characteristics of these substrates, supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.

At a Glance: Key Performance Metrics

The primary distinction between this compound (a p-nitroanilide-based chromogenic substrate) and fluorogenic substrates lies in their detection modality and inherent sensitivity. While both can utilize the same peptide recognition sequence (Ala-Ala-Pro-Val), the reporter molecule dictates the limits of detection and kinetic parameters.

SubstrateTypeDetection MethodKey Kinetic Parameters (for Human Leukocyte Elastase)Limit of Detection (LOD)
This compound ChromogenicColorimetric (Absorbance at 405-410 nm)kcat/Km: 15,000 - 330,000 M⁻¹s⁻¹ (varies with buffer conditions)[1]Generally in the nanomolar range
MeOSuc-Ala-Ala-Pro-Val-AMC FluorogenicFluorometric (Ex/Em: ~380/460 nm)Km: 362 µM[2][3]As low as 11 pM[4]
MeOSuc-Ala-Ala-Pro-Val-AFC FluorogenicFluorometric (Ex/Em: ~380/500 nm)Km: 130 µM[5]In the picomolar to low nanomolar range

Delving Deeper: A Performance Showdown

The data clearly indicates that for applications demanding high sensitivity, fluorogenic substrates are the superior choice. The ability to detect neutrophil elastase activity at picomolar concentrations, as is the case with the AMC-based substrate, is a significant advantage over the nanomolar detection limits of the pNA-based substrate.[4]

It is also worth noting that advanced fluorogenic probes, such as those based on Förster Resonance Energy Transfer (FRET), can exhibit even greater affinity. For instance, a FRET-based probe for neutrophil elastase was reported to have an affinity approximately 200 times higher than that of MeOSuc-AAPV-pNA.[6]

Visualizing the Process

To better understand the underlying mechanisms and experimental setups, the following diagrams illustrate the enzymatic reaction and a typical workflow for these assays.

Enzymatic_Reaction Enzymatic Cleavage of Substrates cluster_pNA Chromogenic Substrate cluster_Fluoro Fluorogenic Substrate MeOSuc-AAPV-pNA This compound (Colorless) Enzyme Neutrophil Elastase MeOSuc-AAPV-pNA->Enzyme 1. Binding pNA p-Nitroaniline (Yellow) MeOSuc-AAPV-Fluorophore MeOSuc-Ala-Ala-Pro-Val-Fluorophore (Non-fluorescent) MeOSuc-AAPV-Fluorophore->Enzyme 1. Binding Fluorophore Free Fluorophore (Fluorescent) Enzyme->pNA 2. Cleavage & Release Enzyme->Fluorophore 2. Cleavage & Release

Enzymatic reaction mechanism.

Experimental_Workflow General Experimental Workflow cluster_setup Assay Setup cluster_incubation Incubation & Measurement cluster_detection Detection Method A Prepare Reagents: - Assay Buffer - Neutrophil Elastase - Substrate Stock Solution B Add Enzyme and Buffer to Microplate Wells A->B C Add Substrate to Initiate Reaction B->C D Incubate at 37°C C->D E Measure Signal Over Time (Kinetic Assay) D->E F_pNA Chromogenic: Measure Absorbance at 405-410 nm E->F_pNA For MeOSuc-AAPV-pNA F_Fluoro Fluorogenic: Measure Fluorescence at Ex/Em (e.g., 380/500 nm) E->F_Fluoro For Fluorogenic Substrates

A generalized experimental workflow for enzyme assays.

Experimental Protocols

Below are detailed protocols for conducting neutrophil elastase activity assays using both chromogenic and fluorogenic substrates.

Protocol 1: Chromogenic Assay using this compound

Materials:

  • Human Neutrophil Elastase

  • This compound

  • Assay Buffer: 0.1 M Tris-HCl, pH 7.5, containing 0.5 M NaCl

  • Substrate Solvent: 1-methyl-2-pyrrolidone

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 410 nm

Procedure:

  • Prepare the Substrate Solution (0.2 mM): Dissolve 12.0 mg of this compound in 1.0 ml of 1-methyl-2-pyrrolidone. Bring the final volume to 100 ml with the Assay Buffer.[7]

  • Prepare the Enzyme Solution: Dissolve human neutrophil elastase in 0.05 M sodium acetate, pH 5.0, containing 0.1 M NaCl to a stock concentration of 1.0 mg/ml. Prepare a working dilution of 0.10 mg/ml in the same buffer. Keep enzyme solutions on ice.[7]

  • Assay Setup: In a 96-well plate, add a defined volume of the enzyme working solution to each well.

  • Initiate the Reaction: To each well, add the substrate solution to a final volume of 200-300 µl.

  • Measurement: Immediately place the plate in a spectrophotometer pre-heated to 25°C. Measure the increase in absorbance at 410 nm at regular intervals (e.g., every 1-2 minutes) for at least 10-15 minutes. The rate of increase in absorbance should be linear during the initial phase of the reaction.

Protocol 2: Fluorogenic Assay using a MeOSuc-Ala-Ala-Pro-Val-Fluorophore

Materials:

  • Human Neutrophil Elastase

  • Fluorogenic Substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AFC)

  • NE Assay Buffer (e.g., provided in a commercial kit, or a user-defined buffer such as Tris or HEPES at physiological pH)

  • NE Dilution Buffer (for enzyme standard)

  • 96-well black microplate with a flat bottom

  • Fluorometric microplate reader

Procedure:

  • Reagent Preparation: Allow all reagents to reach room temperature before use. Briefly centrifuge vials before opening.

  • Enzyme Standard Curve: Prepare a standard curve of neutrophil elastase by performing serial dilutions of a stock solution in the NE Assay Buffer. This will allow for the quantification of elastase activity in unknown samples.

  • Sample Preparation: Add your samples (e.g., purified enzyme, cell lysates, biological fluids) to the wells of the 96-well plate. Adjust the final volume with NE Assay Buffer.

  • Substrate Mix Preparation: Prepare a sufficient amount of the Substrate Mix by diluting the fluorogenic substrate in the NE Assay Buffer according to the manufacturer's instructions or your optimized concentration.

  • Initiate the Reaction: Add the Substrate Mix to all standard and sample wells. Mix well.

  • Measurement: Immediately place the plate in a fluorometric microplate reader pre-heated to 37°C. Measure the fluorescence in kinetic mode for 10-20 minutes, with readings taken every 1-2 minutes. Use the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., Ex/Em = 380/500 nm for AFC).[8]

Conclusion

The choice between this compound and fluorogenic substrates ultimately depends on the specific requirements of the experiment.

  • This compound is a reliable and cost-effective option for routine assays where high sensitivity is not the primary concern. Its straightforward colorimetric detection makes it accessible to any lab with a standard spectrophotometer.

  • Fluorogenic substrates , such as those based on AMC and AFC, offer a significant advantage in sensitivity, enabling the detection of very low levels of neutrophil elastase activity. This makes them indispensable for studies involving precious or low-concentration samples, high-throughput screening of inhibitors, and detailed kinetic analyses.

For researchers aiming to push the boundaries of detection and gain deeper insights into the subtle dynamics of neutrophil elastase activity, the adoption of fluorogenic substrates is a clear and compelling path forward.

References

A Head-to-Head Comparison of Neutrophil Elastase Substrates: MeOSuc-AAPV-pNA vs. MeOSuc-AAPV-AMC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate substrate is critical for the accurate assessment of neutrophil elastase activity. This guide provides an objective comparison of two commonly used synthetic substrates, MeOSuc-AAPV-pNA and MeOSuc-AAPV-AMC, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

Neutrophil elastase, a serine protease stored in the azurophilic granules of neutrophils, plays a crucial role in the immune response by degrading proteins of invading pathogens.[1] However, its dysregulation is implicated in various inflammatory diseases, making it a key target for therapeutic intervention. The accurate measurement of its enzymatic activity is therefore paramount. This guide compares the chromogenic substrate, Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (MeOSuc-AAPV-pNA), and the fluorogenic substrate, Methoxysuccinyl-Ala-Ala-Pro-Val-7-amido-4-methylcoumarin (MeOSuc-AAPV-AMC), to assist researchers in selecting the optimal tool for their specific needs.

Quantitative Data Summary

ParameterMeOSuc-AAPV-pNA (Chromogenic)MeOSuc-AAPV-AMC (Fluorogenic)
Detection Method Colorimetric (Absorbance)Fluorometric (Fluorescence)
Wavelength 405 nmExcitation: 380 nm, Emission: 460 nm
Michaelis Constant (Km) Not explicitly found~362 µM[2]
Catalytic Efficiency (kcat/Km) ~5464 M-1s-1[3]Not explicitly found
Sensitivity Generally lower than fluorogenic substratesGenerally higher than chromogenic substrates
Instrumentation Spectrophotometer (plate reader)Fluorometer (plate reader)

Note: The kinetic parameters presented are from different studies and may have been determined under varying experimental conditions. Therefore, a direct comparison should be made with caution.

Principle of Detection

The fundamental difference between the two substrates lies in their reporting moiety, which is released upon cleavage by neutrophil elastase.

G cluster_pNA MeOSuc-AAPV-pNA (Chromogenic) cluster_AMC MeOSuc-AAPV-AMC (Fluorogenic) pNA_substrate MeOSuc-AAPV-pNA (Colorless) pNA_product p-Nitroaniline (Yellow) pNA_substrate->pNA_product Neutrophil Elastase AMC_substrate MeOSuc-AAPV-AMC (Non-fluorescent) AMC_product 7-Amino-4-methylcoumarin (Fluorescent) AMC_substrate->AMC_product Neutrophil Elastase

Experimental Protocols

The following are generalized protocols for a 96-well plate format, designed to be comparable. Researchers should optimize these protocols for their specific experimental conditions.

MeOSuc-AAPV-pNA Assay Protocol

Materials:

  • Human Neutrophil Elastase

  • MeOSuc-AAPV-pNA substrate

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5, containing 0.5 M NaCl and 0.1% Triton X-100)

  • 96-well clear flat-bottom plate

  • Spectrophotometer capable of reading absorbance at 405 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve MeOSuc-AAPV-pNA in DMSO to a stock concentration of 10 mM.

  • Prepare Working Solutions:

    • Dilute the neutrophil elastase to the desired concentration in Assay Buffer.

    • Dilute the MeOSuc-AAPV-pNA stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Assay Reaction:

    • Add 50 µL of the diluted neutrophil elastase solution to each well.

    • To initiate the reaction, add 50 µL of the MeOSuc-AAPV-pNA working solution to each well.

  • Incubation and Measurement:

    • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) from the linear portion of the kinetic curve.

    • The concentration of released p-nitroaniline can be calculated using its molar extinction coefficient (ε = 8800 M⁻¹cm⁻¹).

MeOSuc-AAPV-AMC Assay Protocol

Materials:

  • Human Neutrophil Elastase

  • MeOSuc-AAPV-AMC substrate

  • Assay Buffer (e.g., 200 mM TRIS HCl, 500 mM NaCl, 0.05% Tween-20, pH 8.0)[4]

  • 96-well black flat-bottom plate

  • Fluorometer capable of excitation at 380 nm and emission at 460 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve MeOSuc-AAPV-AMC in DMSO to a stock concentration of 10 mM.

  • Prepare Working Solutions:

    • Dilute the neutrophil elastase to the desired concentration in Assay Buffer.

    • Dilute the MeOSuc-AAPV-AMC stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM).[4]

  • Assay Reaction:

    • Add 50 µL of the diluted neutrophil elastase solution to each well.

    • To initiate the reaction, add 50 µL of the MeOSuc-AAPV-AMC working solution to each well.

  • Incubation and Measurement:

    • Immediately place the plate in a fluorometer pre-warmed to 37°C.

    • Measure the fluorescence intensity at excitation 380 nm and emission 460 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.[4]

  • Data Analysis:

    • Calculate the rate of reaction (change in fluorescence units per minute) from the linear portion of the kinetic curve.

    • A standard curve using free 7-amino-4-methylcoumarin can be used to convert the fluorescence units to the concentration of the released product.

Enzymatic Reaction Pathway

Neutrophil elastase is a serine protease that catalyzes the hydrolysis of the peptide bond C-terminal to small, aliphatic amino acids, with a preference for valine and alanine.[5] The MeOSuc-AAPV peptide sequence is designed to be a specific target for neutrophil elastase.

G NE Neutrophil Elastase ES_Complex Enzyme-Substrate Complex NE->ES_Complex Substrate MeOSuc-Ala-Ala-Pro-Val-X (X = pNA or AMC) Substrate->ES_Complex Binding Acyl_Enzyme Acyl-Enzyme Intermediate (MeOSuc-AAPV-NE) ES_Complex->Acyl_Enzyme Cleavage Product1 Released Reporter (pNA or AMC) Acyl_Enzyme->Product1 Free_Enzyme Free Neutrophil Elastase Acyl_Enzyme->Free_Enzyme Hydrolysis Product2 MeOSuc-AAPV Free_Enzyme->Product2

Conclusion

The choice between MeOSuc-AAPV-pNA and MeOSuc-AAPV-AMC depends largely on the specific requirements of the experiment.

MeOSuc-AAPV-pNA is a reliable and cost-effective substrate suitable for routine assays where high sensitivity is not the primary concern. The colorimetric readout is straightforward and requires a standard spectrophotometer.

MeOSuc-AAPV-AMC offers significantly higher sensitivity, making it the preferred choice for detecting low levels of neutrophil elastase activity or for high-throughput screening of inhibitors where subtle changes in enzyme activity need to be measured. The fluorometric assay, however, requires a more specialized plate reader.

For both substrates, it is crucial to perform appropriate controls, including enzyme-free and substrate-free wells, to account for background absorbance or fluorescence. By understanding the principles and performance characteristics of each substrate, researchers can confidently select the most appropriate tool for their studies on neutrophil elastase.

References

A Researcher's Guide to Validating Neutrophil Elastase Activity: A Comparative Analysis of MeOSuc-Ala-Ala-Pro-Val-pNA and Alternative Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the study of inflammatory diseases, accurate measurement of neutrophil elastase (NE) activity is paramount. This guide provides a comprehensive comparison of the widely used chromogenic substrate, MeOSuc-Ala-Ala-Pro-Val-pNA, with alternative assays, supported by experimental data and detailed protocols to aid in the validation of your findings.

Neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1][2] Its primary physiological role is in the degradation of foreign proteins and host tissues as part of the innate immune response. However, dysregulated NE activity is implicated in the pathogenesis of numerous inflammatory conditions, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and acute lung injury.[1][3] Consequently, robust and reliable methods for quantifying NE activity are crucial for both basic research and the development of therapeutic inhibitors.

This guide will delve into the specifics of the this compound assay, a staple in many laboratories, and compare its performance with other prevalent methods, namely fluorogenic substrate assays and immunoassays.

Comparison of Neutrophil Elastase Activity Assays

The selection of an appropriate assay for measuring neutrophil elastase activity depends on several factors, including the required sensitivity, the sample matrix, and the desired throughput. Below is a summary of the key performance characteristics of three common assay types.

Assay TypePrincipleSubstrate/MethodDetectionKey Performance Characteristics
Chromogenic Substrate Assay Enzymatic cleavage of a chromogenic substrate releases a colored product.This compoundColorimetric (Absorbance at 405-410 nm)[4]kcat/Km: Varies with buffer conditions (e.g., 185,000 M⁻¹s⁻¹ in 0.10 M phosphate buffer)[5]. Well-established, cost-effective, but may have lower sensitivity compared to other methods.
Fluorogenic Substrate Assay Enzymatic cleavage of a fluorogenic substrate releases a fluorescent product.MeOSuc-Ala-Ala-Pro-Val-AMCFluorometric (Excitation/Emission ~380/460 nm)[6]Km: 362 μM[6]. Generally offers higher sensitivity than chromogenic assays.
Immunoassay Capture and detection of active NE using specific antibodies and tags.ProteaseTag™ Active NE ImmunoassayColorimetric (Absorbance at 450 nm)[3][7]Measuring Range: 15.625 – 1000 ng/mL[8]. Limit of Detection: 7.2 ng/mL[8]. High specificity for active NE, suitable for complex biological samples.
Activity-Based Probes Covalent modification of the active site of NE by a probe carrying a reporter tag.Various probes with different warheads and reportersFluorescence or other detection methodsCan provide information on the localization and activity of NE in situ[9]. Specificity and sensitivity are probe-dependent.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. The following sections outline the methodologies for the key assays discussed.

This compound Chromogenic Assay

This protocol is a standard method for determining neutrophil elastase activity.

Materials:

  • Human Neutrophil Elastase (HNE)

  • This compound substrate

  • Assay Buffer (e.g., 0.1 M HEPES, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the HNE and the substrate to their final working concentrations in the assay buffer.

  • Add the HNE solution to the wells of the 96-well plate.

  • Initiate the reaction by adding the substrate solution to the wells.

  • Immediately measure the absorbance at 405-410 nm at regular intervals (e.g., every minute) for a set period (e.g., 10-30 minutes) at a constant temperature.

  • Calculate the rate of reaction (change in absorbance per unit time). This rate is proportional to the enzyme activity.

MeOSuc-Ala-Ala-Pro-Val-AMC Fluorogenic Assay

This assay offers increased sensitivity compared to the chromogenic method.

Materials:

  • Human Neutrophil Elastase (HNE)

  • MeOSuc-Ala-Ala-Pro-Val-AMC substrate

  • Assay Buffer (e.g., 25 mM TRIS, 250 mM NaCl, pH 7.5)[10]

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Prepare a stock solution of MeOSuc-Ala-Ala-Pro-Val-AMC in a suitable solvent (e.g., DMSO).

  • Dilute the HNE and the substrate to their final working concentrations in the assay buffer. A typical substrate concentration is 250 µM.[10]

  • Add the HNE solution to the wells of the black 96-well plate.

  • Initiate the reaction by adding the substrate solution to the wells.

  • Immediately measure the fluorescence intensity at the specified wavelengths at regular intervals.

  • Calculate the rate of increase in fluorescence, which corresponds to the enzyme activity.

ProteaseTag™ Active NE Immunoassay

This immunoassay provides a highly specific and quantitative measurement of active neutrophil elastase.

Principle: This assay captures active NE using a specific "NE-Tag" coated on an immunoassay plate. The captured active enzyme is then detected using a horseradish peroxidase (HRP)-conjugated anti-NE antibody, followed by a colorimetric substrate.[8][11]

Procedure Summary:

  • Coat the immunoassay plate with the NE-Tag.

  • Add standards and samples to the wells. The NE-Tag will bind to the active site of NE.

  • Wash the plate to remove unbound substances, including latent and inhibitor-bound NE.

  • Add the HRP-conjugated anti-NE antibody.

  • Wash the plate again.

  • Add the TMB substrate solution, which reacts with the HRP to produce a colored product.

  • Stop the reaction with an acidic stop solution.

  • Measure the absorbance at 450 nm.[3]

  • Quantify the concentration of active NE by comparing the sample absorbance to a standard curve.

Visualizing the Methodologies

To further clarify the experimental processes and the biological context, the following diagrams illustrate a typical assay workflow and a key signaling pathway involving neutrophil elastase.

G cluster_workflow Neutrophil Elastase Activity Assay Workflow prep Sample/Standard Preparation plate Add Enzyme & Substrate to Plate prep->plate Dispense incubate Incubation plate->incubate measure Kinetic Measurement (Absorbance/Fluorescence) incubate->measure analyze Data Analysis (Calculate Rate) measure->analyze

A generalized workflow for kinetic neutrophil elastase assays.

Neutrophil elastase is not only a degradative enzyme but also a signaling molecule that can influence cellular processes. One such pathway involves the upregulation of MUC1, a mucin protein.

G cluster_pathway Neutrophil Elastase Signaling Pathway for MUC1 Expression NE Neutrophil Elastase PKC PKCδ NE->PKC Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Expression Sp1->MUC1

NE-induced MUC1 gene expression signaling cascade.[8][10]

References

Reproducibility of MeOSuc-Ala-Ala-Pro-Val-pNA Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the reproducibility of an assay is paramount for reliable and comparable results. This guide provides a comparative analysis of the MeOSuc-Ala-Ala-Pro-Val-pNA assay, a common method for measuring neutrophil elastase activity, and its alternatives.

Neutrophil elastase is a serine protease involved in various physiological and pathological processes, including inflammation and tissue remodeling. The chromogenic substrate this compound is widely utilized to quantify its enzymatic activity. The assay's principle lies in the cleavage of the p-nitroanilide (pNA) moiety from the peptide substrate by elastase, resulting in a yellow-colored product that can be measured spectrophotometrically at 405 nm.

Comparison of Assay Reproducibility

The reproducibility of an assay is typically assessed by its intra-assay and inter-assay coefficients of variation (CV). While specific CV values for the this compound assay are not consistently reported across literature, the general expectation for such enzymatic assays is an intra-assay CV of less than 10% and an inter-assay CV of less than 15% for acceptable precision.[1][2]

This guide compares the expected reproducibility of the this compound assay with reported values for alternative methods for measuring neutrophil elastase activity, such as fluorometric assays and enzyme-linked immunosorbent assays (ELISA).

Assay TypeAnalyteIntra-Assay CV (%)Inter-Assay CV (%)Key AdvantagesKey Disadvantages
Chromogenic (this compound) Neutrophil Elastase Activity< 10% (expected)< 15% (expected)Simple, cost-effective, real-time kineticsLower sensitivity compared to other methods
Fluorometric (e.g., MeOSuc-AAPV-AMC) Neutrophil Elastase Activity< 5% (reported for similar assays)< 15% (reported for similar assays)High sensitivityRequires a fluorescence plate reader, potential for quenching
ELISA (EL-NE) NE-generated elastin fragments7%11%High specificity, can measure downstream effects of NE activityIndirect measurement of enzyme activity, more complex protocol
Multiplex Immunoassay Multiple biomarkers including NE< 6%< 15%Simultaneous measurement of multiple analytesHigher cost, complex data analysis

Experimental Protocols

This compound Assay Protocol

This protocol provides a general framework for measuring neutrophil elastase activity. Optimization may be required depending on the specific experimental conditions.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • This compound substrate

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in an appropriate solvent (e.g., DMSO) to a stock concentration of 10 mM.

  • Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 200 µM).

  • Prepare Enzyme Solution: Dilute the purified HNE in Assay Buffer to the desired concentration.

  • Assay Reaction:

    • Add 50 µL of the enzyme solution to each well of the microplate.

    • Add 50 µL of the working substrate solution to initiate the reaction.

    • Include appropriate controls (e.g., buffer only, substrate only, enzyme only).

  • Measurement: Immediately place the plate in the microplate reader and measure the absorbance at 405 nm at regular intervals (e.g., every minute) for a defined period (e.g., 30 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis: Calculate the rate of reaction (change in absorbance per unit time) for each well. The rate is directly proportional to the elastase activity.

Fluorometric Assay Protocol (using MeOSuc-AAPV-AMC)

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • MeOSuc-Ala-Ala-Pro-Val-AMC substrate

  • Assay Buffer (e.g., 100 mM HEPES, 500 mM NaCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation/Emission ~380/460 nm)

Procedure:

  • Prepare Substrate Stock Solution: Dissolve MeOSuc-AAPV-AMC in DMSO to a stock concentration of 10 mM.

  • Prepare Working Substrate Solution: Dilute the stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM).

  • Prepare Enzyme Solution: Dilute the purified HNE in Assay Buffer.

  • Assay Reaction:

    • Add 50 µL of the enzyme solution to each well.

    • Add 50 µL of the working substrate solution.

  • Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular intervals.

  • Data Analysis: Determine the rate of increase in fluorescence, which corresponds to elastase activity.

Visualizing the Workflow and Signaling Pathway

To better understand the experimental process and the biological context of neutrophil elastase, the following diagrams are provided.

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement sub_stock Prepare Substrate Stock (MeOSuc-AAPV-pNA in DMSO) sub_work Prepare Working Substrate (Dilute in Assay Buffer) sub_stock->sub_work add_sub Add Substrate to Initiate sub_work->add_sub enz_prep Prepare Enzyme Solution (HNE in Assay Buffer) add_enz Add Enzyme to Plate enz_prep->add_enz add_enz->add_sub incubate Incubate at 37°C add_sub->incubate read_abs Read Absorbance at 405 nm (Kinetic Mode) incubate->read_abs analyze Calculate Reaction Rate read_abs->analyze G cluster_pathway Neutrophil Elastase Signaling Pathway NE Neutrophil Elastase (NE) Receptor Cell Surface Receptor (e.g., TLR4, EGFR) NE->Receptor Signaling Intracellular Signaling Cascade (e.g., MyD88, IRAK, TRAF6) Receptor->Signaling NFkB NF-κB Activation Signaling->NFkB Gene Gene Expression (e.g., IL-8, MUC5AC) NFkB->Gene Inflammation Inflammation & Tissue Remodeling Gene->Inflammation

References

Validating Neutrophil Elastase Activity: A Comparative Guide to the MeOSuc-Ala-Ala-Pro-Val-pNA Assay

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals investigating inflammatory processes, accurate measurement of neutrophil elastase activity is crucial. This guide provides a comprehensive comparison of the widely used chromogenic substrate assay, MeOSuc-Ala-Ala-Pro-Val-pNA, with other common methods for specific cell types. We will delve into the performance, protocols, and underlying principles to aid in selecting the most suitable assay for your research needs.

Performance Comparison of Neutrophil Elastase Assays

The selection of an appropriate assay for measuring neutrophil elastase activity depends on factors such as the required sensitivity, sample type, and available equipment. Below is a comparison of the most common methods: the chromogenic this compound assay, the fluorogenic MeOSuc-Ala-Ala-Pro-Val-AMC assay, and the Enzyme-Linked Immunosorbent Assay (ELISA).

Assay TypePrincipleDetection MethodAdvantagesDisadvantages
Chromogenic Assay (this compound) Enzymatic cleavage of the substrate releases p-nitroaniline (pNA), a yellow chromophore.[1][2]Colorimetric (Absorbance at ~405 nm)[3]Simple, cost-effective, suitable for high-throughput screening.Lower sensitivity compared to fluorogenic and ELISA methods.
Fluorogenic Assay (MeOSuc-Ala-Ala-Pro-Val-AMC) Enzymatic cleavage of the substrate releases 7-amino-4-methylcoumarin (AMC), a fluorescent compound.[4]Fluorometric (Ex/Em = 380/500 nm)[5]High sensitivity, wide dynamic range.[4]Requires a fluorescence plate reader, potential for background fluorescence from samples.
ELISA Uses antibodies to capture and quantify the total amount of neutrophil elastase protein.Colorimetric, Fluorometric, or LuminescentHigh specificity and sensitivity, can measure both active and inactive forms of the enzyme.[6]Measures total protein, not just enzymatic activity; more complex and time-consuming protocol.[6]
FRET-based Probes Förster Resonance Energy Transfer probes that change fluorescence upon cleavage by the enzyme.Fluorometric (ratiometric)High affinity and specificity.[6]Can be more expensive and may require more complex data analysis.

Quantitative Performance Data

The following table summarizes key quantitative performance metrics for the different neutrophil elastase assays, providing a basis for comparison.

ParameterThis compound (Chromogenic)MeOSuc-Ala-Ala-Pro-Val-AMC (Fluorogenic)Human Neutrophil Elastase ELISA Kit
Target Neutrophil Elastase ActivityNeutrophil Elastase ActivityTotal Neutrophil Elastase Protein
Sensitivity Not explicitly stated in search resultsCan detect as low as 1 ng of Neutrophil Elastase.[5]15.8 pg/mL
Kinetic Parameters (kcat/Km for human leukocyte elastase) 185,000 M⁻¹s⁻¹ (in 0.10 M phosphate buffer)[1]Not explicitly stated in search resultsNot Applicable
Detection Limit Not explicitly stated in search resultsCan detect as little as 11 pM human leukocyte elastase.[4]Not explicitly stated in search results

Experimental Protocols

Detailed and validated protocols are essential for reproducible and accurate results. Below are representative protocols for the this compound assay and its alternatives.

This compound Assay Protocol for Cell Lysates

This protocol provides a general framework for measuring neutrophil elastase activity in cell lysates. Optimization may be required for specific cell types and experimental conditions.

Materials:

  • This compound substrate[3][7]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)[8]

  • Cell lysis buffer (e.g., 0.05% NP40 in Tris Assay Buffer)[8]

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Cell Lysate Preparation:

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in an appropriate volume of cell lysis buffer.[8]

    • Lyse the cells by mechanical disruption (e.g., pipetting up and down) or sonication on ice.[8]

    • Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10-15 minutes at 4°C to pellet cell debris.[8]

    • Collect the supernatant containing the soluble proteins.

  • Assay Reaction:

    • Add 50-100 µL of cell lysate to each well of a 96-well plate.

    • Prepare a blank well containing only lysis buffer.

    • Prepare the substrate solution by dissolving this compound in the assay buffer to the desired final concentration (e.g., 0.1-1 mM).

    • Initiate the reaction by adding 50 µL of the substrate solution to each well.

  • Measurement:

    • Immediately start monitoring the change in absorbance at 405 nm in a microplate reader at a constant temperature (e.g., 37°C).[3]

    • Record measurements every 1-2 minutes for a period of 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per unit time) for each sample.

    • Subtract the rate of the blank from the sample rates.

    • The activity of neutrophil elastase is proportional to the rate of pNA production.

Alternative Assay Protocols
  • Fluorogenic Assay (MeOSuc-Ala-Ala-Pro-Val-AMC): The protocol is similar to the chromogenic assay, but the reaction is monitored by measuring the increase in fluorescence (Ex/Em = 380/500 nm).[4][5] This method offers higher sensitivity.

  • ELISA: This assay involves coating a microplate with a capture antibody, adding the sample, followed by a detection antibody, and then a substrate to generate a signal. The protocol is specific to the commercial kit being used.

Visualizing Workflows and Pathways

Understanding the experimental workflow and the biological context of neutrophil elastase is facilitated by clear diagrams.

experimental_workflow cluster_prep Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_harvest Harvest & Wash Cells lysis Cell Lysis cell_harvest->lysis centrifugation Centrifugation lysis->centrifugation supernatant Collect Supernatant centrifugation->supernatant add_lysate Add Lysate to Plate supernatant->add_lysate Transfer Lysate add_substrate Add this compound add_lysate->add_substrate incubation Incubate at 37°C add_substrate->incubation read_absorbance Read Absorbance at 405 nm incubation->read_absorbance Kinetic Measurement calculate_rate Calculate Reaction Rate read_absorbance->calculate_rate data_interpretation Interpret Results calculate_rate->data_interpretation signaling_pathway NE Neutrophil Elastase PKC PKCδ NE->PKC Duox1 Duox1 PKC->Duox1 ROS ROS Duox1->ROS TACE TACE ROS->TACE TNFa TNF-α TACE->TNFa TNFR1 TNFR1 TNFa->TNFR1 ERK ERK1/2 TNFR1->ERK Sp1 Sp1 ERK->Sp1 MUC1 MUC1 Gene Transcription Sp1->MUC1

References

A Comparative Guide to Chromogenic and Fluorogenic Methods for Elastase Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of chromogenic and fluorogenic methods for the detection of elastase activity. We will delve into the principles of each method, present supporting experimental data, and provide detailed protocols to assist you in selecting the most suitable assay for your research needs.

Introduction to Elastase and Its Detection

Elastases are a class of proteases that break down elastin, a key protein in the extracellular matrix. Dysregulation of elastase activity is implicated in a variety of diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and inflammatory skin conditions. Therefore, the accurate and sensitive detection of elastase activity is crucial for both basic research and drug development.

Two of the most common methods for measuring elastase activity in vitro are chromogenic and fluorogenic assays. Both rely on synthetic substrates that are cleaved by elastase to produce a detectable signal.

Principle of Detection

Chromogenic Method

Chromogenic assays utilize a synthetic peptide substrate conjugated to a chromophore, typically p-nitroaniline (pNA). When elastase cleaves the peptide substrate, the pNA is released, resulting in a yellow color that can be quantified by measuring the absorbance at a specific wavelength (usually 405 nm). The rate of color development is directly proportional to the elastase activity.

Fluorogenic Method

Fluorogenic assays employ a synthetic peptide substrate linked to a fluorophore, such as 7-amino-4-methylcoumarin (AMC) or rhodamine 110. In its conjugated form, the fluorophore is quenched. Upon cleavage by elastase, the free fluorophore is released, producing a fluorescent signal that can be measured with a fluorometer. The increase in fluorescence intensity over time is proportional to the elastase activity.

Performance Comparison

The choice between a chromogenic and fluorogenic assay often depends on the specific requirements of the experiment, such as the desired sensitivity and the presence of interfering compounds.

ParameterChromogenic MethodFluorogenic Method
Sensitivity LowerHigher
Limit of Detection Micromolar (µM) rangeNanomolar (nM) to Picomolar (pM) range
Dynamic Range NarrowerWider
Susceptibility to Interference Less susceptible to compound fluorescenceCan be affected by fluorescent compounds
Instrumentation Spectrophotometer (Absorbance reader)Fluorometer (Fluorescence reader)
Cost Generally lowerGenerally higher

Experimental Protocols

General Assay Workflow

G cluster_workflow General Elastase Assay Workflow prep Prepare Reagents (Buffer, Substrate, Enzyme, Inhibitor) mix Mix Assay Components in Microplate Well prep->mix incubate Incubate at Optimal Temperature mix->incubate read Measure Signal (Absorbance or Fluorescence) Over Time incubate->read analyze Analyze Data (Calculate Reaction Velocity) read->analyze

Caption: A generalized workflow for both chromogenic and fluorogenic elastase assays.

Chromogenic Assay Protocol

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Human Neutrophil Elastase (HNE)

  • Chromogenic Substrate: N-Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of the chromogenic substrate in DMSO.

  • Dilute the substrate and HNE to the desired concentrations in Assay Buffer.

  • Add 50 µL of Assay Buffer to each well of a 96-well plate.

  • Add 10 µL of HNE solution (or buffer for control wells).

  • If testing inhibitors, add 10 µL of the inhibitor solution and pre-incubate with the enzyme for 15 minutes.

  • Initiate the reaction by adding 30 µL of the chromogenic substrate solution.

  • Immediately measure the absorbance at 405 nm every minute for 30 minutes using a spectrophotometer.

  • Calculate the reaction velocity from the linear portion of the absorbance vs. time curve.

Fluorogenic Assay Protocol

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 0.1 M NaCl, 0.1% BSA

  • Human Neutrophil Elastase (HNE)

  • Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a stock solution of the fluorogenic substrate in DMSO.

  • Dilute the substrate and HNE to the desired concentrations in Assay Buffer.

  • Add 50 µL of Assay Buffer to each well of a 96-well black plate.

  • Add 10 µL of HNE solution (or buffer for control wells).

  • If testing inhibitors, add 10 µL of the inhibitor solution and pre-incubate with the enzyme for 15 minutes.

  • Initiate the reaction by adding 30 µL of the fluorogenic substrate solution.

  • Immediately measure the fluorescence intensity (Excitation = 360 nm, Emission = 460 nm) every minute for 30 minutes using a fluorometer.

  • Calculate the reaction velocity from the linear portion of the fluorescence vs. time curve.

Signaling Pathway Involving Elastase

G cluster_pathway Simplified Elastase-Mediated Tissue Damage Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., pathogens, irritants) Neutrophil_Activation Neutrophil Activation and Degranulation Inflammatory_Stimuli->Neutrophil_Activation Elastase_Release Elastase Release Neutrophil_Activation->Elastase_Release Elastin_Degradation Elastin Degradation Elastase_Release->Elastin_Degradation Tissue_Damage Tissue Damage and Loss of Function Elastin_Degradation->Tissue_Damage G cluster_comparison Decision Tree for Elastase Assay Selection Start Start: Need to Measure Elastase Activity Sensitivity High Sensitivity Required? Start->Sensitivity Interference Potential for Fluorescent Interference? Sensitivity->Interference No Fluorogenic Choose Fluorogenic Assay Sensitivity->Fluorogenic Yes Interference->Fluorogenic No Chromogenic Choose Chromogenic Assay Interference->Chromogenic Yes

A Comparative Guide to MeOSuc-Ala-Ala-Pro-Val-pNA and Alternative Peptide Substrates for Neutrophil Elastase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chromogenic peptide substrate MeOSuc-Ala-Ala-Pro-Val-pNA with other commercially available substrates for human neutrophil elastase (HNE). The information presented herein is intended to assist researchers in selecting the most appropriate substrate for their specific applications, based on key performance indicators such as kinetic parameters and detection method.

Introduction to Neutrophil Elastase and its Substrates

Human neutrophil elastase is a serine protease stored in the azurophilic granules of neutrophils.[1] It plays a crucial role in the innate immune response by degrading proteins found in the extracellular matrix and in bacteria.[1][2] However, excessive or unregulated elastase activity is implicated in the pathology of various inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis.[1][3] Consequently, the accurate measurement of HNE activity is vital for both basic research and clinical diagnostics.

The activity of HNE is typically assayed using synthetic peptide substrates that mimic the enzyme's natural cleavage sites. These substrates are composed of a short amino acid sequence recognized by the enzyme, linked to a reporter molecule—either a chromophore or a fluorophore. Upon cleavage of the peptide bond by HNE, the reporter molecule is released, leading to a measurable change in absorbance or fluorescence.

This compound is a widely used chromogenic substrate for HNE due to its high specificity and sensitivity.[3] The cleavage of the p-nitroanilide (pNA) group results in the release of a yellow-colored product that can be quantified spectrophotometrically.[1] While effective, alternative substrates have been developed to offer improved sensitivity, different detection methods, or enhanced specificity.

Comparative Performance of HNE Substrates

The selection of an appropriate substrate is critical for the reliable quantification of HNE activity. The following table summarizes the kinetic parameters for this compound and several alternative substrates. It is important to note that direct comparison of kinetic values across different studies should be done with caution, as experimental conditions such as buffer composition, pH, and temperature can significantly influence enzyme activity.

SubstrateTypeReporter GroupKm (µM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference(s)
This compound Chromogenicp-Nitroanilide152-185,000[4]
MeOSuc-Ala-Ala-Pro-Val-AMC FluorogenicAMC---[5]
Ac-Ala-Ala-Pro-Val-ACC FluorogenicACC--4,920[6]
Abz-APEEIMRRQ-EDDnp FRETAbz/EDDnp--531,000[7]
(Z-Ala-Ala-Ala-Ala)₂Rh110 FluorogenicRhodamine 110---[8]

Abbreviations: Km (Michaelis constant), kcat (catalytic constant), kcat/Km (catalytic efficiency), pNA (p-nitroanilide), AMC (7-amino-4-methylcoumarin), ACC (7-amino-4-carbamoylmethylcoumarin), FRET (Förster Resonance Energy Transfer), Abz (2-aminobenzoyl), EDDnp (N-(2,4-dinitrophenyl)ethylenediamine), Z (carboxybenzyl). Note: Some kcat and Km values were not available in the reviewed literature under comparable conditions.

Experimental Methodologies

The following sections provide detailed protocols for typical enzymatic assays using chromogenic and fluorogenic substrates for HNE.

Chromogenic Assay Protocol with this compound

This protocol is a generalized procedure for measuring HNE activity using the chromogenic substrate this compound.

Materials:

  • Human Neutrophil Elastase (purified)

  • This compound substrate

  • Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Prepare Substrate Stock Solution: Dissolve this compound in DMSO to a stock concentration of 10-20 mM.

  • Prepare Working Solutions:

    • Dilute the HNE enzyme in Assay Buffer to the desired concentration.

    • Prepare a series of substrate dilutions in Assay Buffer from the stock solution. The final concentrations in the assay should typically range from 0.1 to 5 times the Km value.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well microplate.

    • Add 25 µL of the diluted HNE enzyme solution to the appropriate wells.

    • Add 25 µL of a negative control (Assay Buffer without enzyme) to control wells.

  • Initiate Reaction: Add 25 µL of the substrate working solution to each well to start the reaction.

  • Incubation and Measurement:

    • Immediately place the microplate in a plate reader pre-set to 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 1-2 minutes) for 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V₀) from the linear portion of the absorbance versus time plot.

    • The concentration of the product (p-nitroaniline) can be calculated using the Beer-Lambert law (ε of pNA at 410 nm is 8,800 M⁻¹cm⁻¹).[9]

    • Plot the reaction rates against the substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Fluorogenic Assay Protocol

This protocol outlines a general procedure for HNE assays using a fluorogenic substrate, such as MeOSuc-Ala-Ala-Pro-Val-AMC.

Materials:

  • Human Neutrophil Elastase (purified)

  • Fluorogenic substrate (e.g., MeOSuc-Ala-Ala-Pro-Val-AMC)

  • Assay Buffer: 0.1 M HEPES or Tris-HCl, pH 7.5, containing 0.5 M NaCl and 0.05% Triton X-100

  • Dimethyl sulfoxide (DMSO) for substrate stock solution

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Substrate Stock Solution: Dissolve the fluorogenic substrate in DMSO to an appropriate stock concentration.

  • Prepare Working Solutions: Prepare dilutions of the enzyme and substrate in Assay Buffer as described for the chromogenic assay.

  • Assay Setup:

    • Add 50 µL of Assay Buffer to each well of a 96-well black microplate.

    • Add 25 µL of the diluted HNE enzyme solution or negative control.

  • Initiate Reaction: Add 25 µL of the substrate working solution to each well.

  • Incubation and Measurement:

    • Place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the specific fluorophore (e.g., for AMC, excitation ~360-380 nm, emission ~440-460 nm).[10] Measurements should be taken at regular intervals.

  • Data Analysis:

    • Determine the rate of reaction from the linear increase in fluorescence over time.

    • Generate a standard curve using the free fluorophore to convert the fluorescence units to molar concentrations.

    • Calculate kinetic parameters (Km and Vmax) by fitting the reaction rates versus substrate concentrations to the Michaelis-Menten equation.

Visualizing the Assay Principle and Enzyme Action

The following diagrams illustrate the enzymatic reaction and the general workflow of an HNE activity assay.

Enzymatic_Reaction sub This compound (Substrate) complex Enzyme-Substrate Complex sub->complex Binding enz Neutrophil Elastase (Enzyme) enz->complex complex->enz prod1 MeOSuc-Ala-Ala-Pro-Val (Cleaved Peptide) complex->prod1 Cleavage prod2 p-Nitroaniline (Chromophore) complex->prod2 Assay_Workflow prep Prepare Reagents (Enzyme, Substrate, Buffer) mix Mix Reagents in Microplate prep->mix incubate Incubate at 37°C mix->incubate measure Measure Absorbance/Fluorescence Over Time incubate->measure analyze Data Analysis (Calculate Rate, Determine Kinetics) measure->analyze

References

Safety Operating Guide

Personal protective equipment for handling MeOSuc-Ala-Ala-Pro-Val-PNA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the safe handling, use, and disposal of the chromogenic substrate MeOSuc-Ala-Ala-Pro-Val-pNA.

This document provides crucial safety and logistical information for the handling and disposal of Methoxysuccinyl-Ala-Ala-Pro-Val-p-nitroanilide (this compound). Adherence to these guidelines is essential to ensure personnel safety and environmental compliance in the laboratory. The procedural guidance herein is based on the known hazards associated with the p-nitroaniline (pNA) moiety and general best practices for handling peptide substrates.

I. Hazard Identification and Personal Protective Equipment (PPE)

The primary hazard associated with this compound stems from its p-nitroaniline component. p-Nitroaniline is classified as an acutely toxic compound and a potential mutagen.[1] Exposure can occur through inhalation, skin contact, or ingestion.[1] Short-term exposure may lead to eye irritation and methemoglobinemia, a condition that impairs the blood's ability to transport oxygen, causing symptoms like headaches and paleness.[1] Long-term or repeated exposure may result in liver damage.[1] Therefore, stringent safety precautions are mandatory.

Minimum Required Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Eye and Face Protection Safety gogglesProtects against splashes of solutions containing the compound.[2][3]
Face shieldTo be worn in addition to safety goggles when there is a significant risk of splashing.[2][3]
Hand Protection Nitrile gloves (double-gloving recommended)Provides a barrier against skin contact.[1][3] Gloves must be changed immediately upon contamination.[1][4]
Body Protection Laboratory coatProtects skin and personal clothing from contamination.[1][2]
Respiratory Protection Use in a certified chemical fume hoodAll handling of the solid compound and preparation of solutions must be conducted in a fume hood to prevent inhalation of the powder.[1][5]

II. Operational Plan: Step-by-Step Handling Procedures

A designated work area should be established for handling this compound.[4] This area should be clearly labeled, and the work surface should be lined with absorbent, leak-proof bench pads.[4]

Step 1: Preparation and Weighing

  • All manipulations involving the solid form of this compound must be performed within a certified chemical fume hood to prevent inhalation of the powder.[1][5]

  • When weighing, tare an empty, lidded container on the balance.[4]

  • Transfer the desired amount of the compound to the container inside the fume hood, then close the lid before moving it back to the balance for weighing.[4]

  • This "containment weighing" method minimizes the risk of powder dispersal.

Step 2: Solution Preparation

  • Prepare solutions within the chemical fume hood.

  • The compound has solubility in ethanol (1 mg/mL), DMF (5 mg/mL), and DMSO (5 mg/mL).

  • Slowly add the solvent to the pre-weighed compound to avoid splashing.

Step 3: Use in Assays

  • When using solutions of this compound, continue to wear all required PPE.

  • Avoid generating aerosols.

Step 4: Post-Handling Decontamination

  • Wipe down the designated work area and any equipment used with a suitable decontaminating solution.

  • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[5]

III. Disposal Plan

All waste containing this compound must be treated as hazardous waste due to the toxicity of the p-nitroaniline component.[6]

Solid Waste:

  • Contaminated solid waste, including gloves, bench pads, and pipette tips, must be collected in a dedicated, lined, and sealed hazardous waste container.[1]

Liquid Waste:

  • Aqueous and solvent-based solutions containing this compound must be collected in a clearly labeled, sealed hazardous waste container.

  • Do not dispose of this chemical down the drain.[7][8]

  • It may be necessary to contact your institution's environmental health and safety (EHS) office or a licensed disposal company for specific disposal recommendations.[6][7]

IV. Physical and Chemical Properties

PropertyValue
Molecular Formula C₂₇H₃₈N₆O₉[9][10]
Molecular Weight 590.63 g/mol [9][10]
Appearance Off-white to light yellow powder
Melting Point 200 - 202 °C[10]
Storage Temperature ≤ -20°C[10]

V. Emergency Procedures

Spill:

  • In case of a spill, evacuate the immediate area.

  • Do not attempt to clean up a large spill without appropriate training and respiratory protection.

  • For small spills of the solid, carefully collect the powdered material and place it in a sealed container for disposal.[6]

  • The spill area should then be ventilated and washed.[6]

Exposure:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Skin Contact: Wash the affected area with plenty of soap and water for 15 minutes.[1] Remove contaminated clothing.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

VI. Workflow for Safe Handling

cluster_prep Preparation cluster_use Use cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE (Lab Coat, Double Gloves, Goggles) prep_fume_hood Work in a Certified Chemical Fume Hood prep_ppe->prep_fume_hood prep_weigh Weigh Solid Using Containment Method prep_fume_hood->prep_weigh prep_solution Prepare Solution in Fume Hood prep_weigh->prep_solution use_assay Perform Assay prep_solution->use_assay cleanup_decontaminate Decontaminate Work Area and Equipment use_assay->cleanup_decontaminate cleanup_solid_waste Dispose of Solid Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_solid_waste cleanup_liquid_waste Dispose of Liquid Waste in Labeled Hazardous Waste Container cleanup_decontaminate->cleanup_liquid_waste cleanup_dof_ppe Doff PPE cleanup_solid_waste->cleanup_dof_ppe cleanup_liquid_waste->cleanup_dof_ppe cleanup_wash Wash Hands Thoroughly cleanup_dof_ppe->cleanup_wash

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.